13-cis-Retinol
Description
This compound has been reported in Pandalus borealis and Homo sapiens with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317301 | |
| Record name | 13-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-cis Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2052-63-3 | |
| Record name | 13-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinol, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-cis-Retinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINOL, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-cis Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of 13-cis-Retinol in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-cis-retinoic acid (isotretinoin), a retinoid derivative of vitamin A, is a highly effective therapeutic agent, particularly in the treatment of severe acne. Its clinical efficacy stems from a complex interplay with various cellular pathways, primarily through its conversion to the more biologically active all-trans-retinoic acid (ATRA). This technical guide provides a comprehensive overview of the molecular mechanisms of 13-cis-retinoic acid, detailing its effects on cellular proliferation, differentiation, apoptosis, and lipid synthesis. Particular focus is given to its action in sebocytes, the primary target in acne therapy. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and provides visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including vision, immune function, and cellular growth and differentiation.[1] The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] 13-cis-retinoic acid is a naturally occurring retinoid that exhibits potent pharmacological effects, most notably the inhibition of sebum production.[3] While it has a lower binding affinity for RARs and RXRs compared to its isomer, all-trans-retinoic acid (ATRA), its therapeutic efficacy is largely attributed to its intracellular isomerization to ATRA.[4][5] This guide will dissect the cellular and molecular mechanisms that underpin the action of 13-cis-retinoic acid.
Intracellular Metabolism and Nuclear Receptor Interaction
The primary mechanism of action of 13-cis-retinoic acid involves its conversion to ATRA, which then acts as a ligand for nuclear retinoid receptors.
Isomerization to All-trans-Retinoic Acid (ATRA)
In target cells, particularly sebocytes, 13-cis-retinoic acid undergoes significant intracellular isomerization to ATRA.[4] This conversion is a critical step, as ATRA is a much more potent activator of RARs. Studies have shown that in cultured SZ95 sebocytes, treatment with 13-cis-retinoic acid leads to 2- to 15-fold higher intracellular levels of ATRA between 12 and 72 hours.[4] In contrast, the reverse isomerization from ATRA to 13-cis-retinoic acid occurs to a much lesser extent.[4] This selective conversion in sebocytes may explain the targeted efficacy of 13-cis-retinoic acid in acne treatment.[4] The enzymatic machinery responsible for this isomerization is not fully elucidated but is believed to be under enzymatic control.[6]
Binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
ATRA, the active metabolite of 13-cis-retinoic acid, binds with high affinity to RARs (RARα, RARβ, and RARγ).[2] RARs form heterodimers with RXRs, and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[7] 13-cis-retinoic acid itself has a much lower affinity for RARs and does not bind to RXRs.[2][8] The binding of ATRA to the RAR-RXR heterodimer induces a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription.[7]
The following diagram illustrates the intracellular conversion of 13-cis-retinoic acid and its subsequent interaction with the nuclear receptor signaling pathway.
Cellular Effects of 13-cis-Retinoic Acid
The downstream effects of 13-cis-retinoic acid, mediated primarily through ATRA and RAR/RXR signaling, are multifaceted and impact several key cellular processes in sebocytes.
Inhibition of Sebocyte Proliferation and Cell Cycle Arrest
13-cis-retinoic acid is a potent inhibitor of sebocyte proliferation.[9] This effect is both dose- and time-dependent.[9] The inhibition of proliferation is associated with cell cycle arrest, characterized by an increased expression of the cyclin-dependent kinase inhibitor p21 and a decreased expression of cyclin D1.[3][10] p21 plays a crucial role in halting the cell cycle at the G1/S transition, and its upregulation by 13-cis-retinoic acid contributes to the observed anti-proliferative effect.[10]
The following diagram illustrates the proposed mechanism of 13-cis-retinoic acid-induced cell cycle arrest.
Induction of Apoptosis in Sebocytes
In addition to inhibiting proliferation, 13-cis-retinoic acid induces apoptosis, or programmed cell death, in sebocytes.[3] This apoptotic effect is a key contributor to the reduction in sebaceous gland size observed during treatment. The induction of apoptosis is evidenced by increased TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)-positive cells, Annexin V staining, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][10] Interestingly, some studies suggest that this pro-apoptotic effect may be independent of RAR activation, as it is not blocked by a pan-RAR antagonist.[3][10]
The following diagram outlines the key events in 13-cis-retinoic acid-induced apoptosis in sebocytes.
Regulation of Sebum Production
13-cis-retinoic acid is the most potent known inhibitor of sebum production.[3] This effect is achieved through a combination of decreased sebocyte proliferation, induction of apoptosis, and direct inhibition of lipid synthesis.[9] Studies have shown that 13-cis-retinoic acid significantly reduces the incorporation of acetate into lipids, indicating a direct effect on lipogenesis.[9] Specifically, it decreases the synthesis of triglycerides, wax esters, and free fatty acids, while squalene synthesis remains largely unaffected.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of 13-cis-retinoic acid.
Table 1: Effect of 13-cis-Retinoic Acid on Sebocyte Proliferation
| Parameter | Cell Line | Concentration | Duration | Result | Reference |
| IC50 | Human Sebocytes | 10⁻⁵ M | 7 days | 50% inhibition of proliferation | [9] |
| IC50 | Human Sebocytes | 10⁻⁶ M | 14 days | 50% inhibition of proliferation | [9] |
| Cell Count Reduction | SEB-1 Sebocytes | 0.1 µM | 48 hours | 19% decrease | [10] |
| Cell Count Reduction | SEB-1 Sebocytes | 0.5 µM | 48 hours | 22% decrease | [10] |
| Cell Count Reduction | SEB-1 Sebocytes | 1 µM | 48 hours | 30% decrease | [10] |
| Cell Count Reduction | SEB-1 Sebocytes | 0.1 µM | 72 hours | 19% decrease | [10] |
| Cell Count Reduction | SEB-1 Sebocytes | 0.5 µM | 72 hours | 43% decrease | [10] |
| Cell Count Reduction | SEB-1 Sebocytes | 1 µM | 72 hours | 39% decrease | [10] |
| Proliferation Inhibition | SZ95 Sebocytes | 10⁻⁷ M | 9 days | 30-40% inhibition | [4][5] |
Table 2: Effect of 13-cis-Retinoic Acid on Apoptosis in Sebocytes
| Parameter | Model | Concentration | Duration | Result | Reference |
| TUNEL-positive cells | Patient Sebaceous Glands | In vivo treatment | 1 week | 4-fold increase (from 13.9% to 45.9%) | [11][12] |
| Cleaved Caspase-3 | SEB-1 Sebocytes | 0.1 µM | 48 hours | 3.58-fold increase | [10] |
| Cleaved Caspase-3 | SEB-1 Sebocytes | 1 µM | 48 hours | 3.33-fold increase | [10] |
Table 3: Effect of 13-cis-Retinoic Acid on Cell Cycle Proteins in Sebocytes
| Protein | Cell Line | Concentration | Duration | Result | Reference |
| p21 | SEB-1 Sebocytes | 0.1 µM | 48 hours | 2.64-fold increase | [10] |
| p21 | SEB-1 Sebocytes | 1 µM | 48 hours | 3.13-fold increase | [10] |
| p21 | SEB-1 Sebocytes | 0.1 µM | 72 hours | 1.47-fold increase | [10] |
| p21 | SEB-1 Sebocytes | 1 µM | 72 hours | 2.27-fold increase | [10] |
| p21 | SEB-1 Sebocytes | 10 µM | 72 hours | 3.01-fold increase | [10] |
| Cyclin D1 | SEB-1 Sebocytes | 0.1, 1, 10 µM | 72 hours | Significant decrease | [10] |
Table 4: Effect of 13-cis-Retinoic Acid on Lipid Synthesis in Sebocytes
| Parameter | Model | Concentration | Result | Reference |
| Acetate Incorporation into Lipids | Cultured Human Sebocytes | Not specified | 48.2% reduction | [9] |
| Triglyceride Synthesis | Cultured Human Sebocytes | Not specified | Markedly decreased | [9] |
| Wax/Stearyl Ester Synthesis | Cultured Human Sebocytes | Not specified | Markedly decreased | [9] |
| Free Fatty Acid Synthesis | Cultured Human Sebocytes | Not specified | Markedly decreased | [9] |
| Squalene Synthesis | Cultured Human Sebocytes | Not specified | Uninfluenced | [9] |
| Cholesterol Synthesis | Cultured Human Sebocytes | Not specified | Slightly increased | [9] |
Table 5: Binding Affinities (Kd) of Retinoids to Nuclear Receptors
| Ligand | Receptor | Kd (nM) | Reference |
| all-trans-Retinoic Acid | RARs | 0.2 - 0.7 | [2] |
| 9-cis-Retinoic Acid | RARs | 0.2 - 0.7 | [2] |
| 9-cis-Retinoic Acid | RXRs (α, β, γ) | 14.1 - 18.3 | [2] |
| 13-cis-Retinoic Acid | RARs/RXRs | No significant binding | [2][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HPLC Analysis of 13-cis-Retinoic Acid and its Isomers in Cell Culture
Objective: To quantify the intracellular concentrations of 13-cis-retinoic acid and its isomers, particularly all-trans-retinoic acid.
Materials:
-
Cultured sebocytes (e.g., SZ95 or SEB-1)
-
13-cis-retinoic acid and all-trans-retinoic acid standards
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Solvents: Acetonitrile, methanol, water, acetic acid (HPLC grade)
-
Extraction solvent: Hexane:isopropanol (3:2, v/v)
-
Internal standard (e.g., retinyl acetate)
-
Centrifuge, evaporator
Procedure:
-
Cell Culture and Treatment: Plate sebocytes and treat with desired concentrations of 13-cis-retinoic acid for specified time periods.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Scrape cells in methanol and transfer to a glass tube.
-
Add internal standard.
-
Add extraction solvent and vortex vigorously.
-
Centrifuge to separate the phases.
-
Collect the organic (upper) phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the retinoids using a gradient elution with a mobile phase consisting of acetonitrile, water, and acetic acid.
-
Detect the retinoids using a UV detector at a wavelength of 340 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 13-cis-retinoic acid and all-trans-retinoic acid standards.
-
Determine the concentration of each isomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation in apoptotic sebocytes.
Materials:
-
Cultured sebocytes treated with 13-cis-retinoic acid
-
TUNEL assay kit (commercially available)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat sebocytes on coverslips (for microscopy) or in plates (for flow cytometry).
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP).
-
-
Detection:
-
For fluorescence microscopy, mount the coverslips and visualize the cells. Apoptotic cells will show bright nuclear fluorescence.
-
For flow cytometry, analyze the cells to quantify the percentage of TUNEL-positive cells.
-
Western Blot for p21 and Cyclin D1
Objective: To determine the protein expression levels of p21 and cyclin D1 in sebocytes treated with 13-cis-retinoic acid.
Materials:
-
Cultured sebocytes treated with 13-cis-retinoic acid
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p21 and cyclin D1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (anti-p21 or anti-cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The mechanism of action of 13-cis-retinoic acid is complex and multifaceted, primarily driven by its intracellular conversion to the more potent ATRA. This active metabolite then modulates gene expression through the RAR/RXR nuclear receptor pathway, leading to a cascade of cellular events in sebocytes. These include the inhibition of proliferation via cell cycle arrest, the induction of apoptosis, and the direct suppression of lipid synthesis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate cellular pathways influenced by 13-cis-retinoic acid and to explore the development of novel therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the enzymatic control of 13-cis-retinoic acid isomerization and the precise molecular players in its RAR-independent apoptotic signaling.
References
- 1. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid in rat conceptal homogenates. Evidence for catalysis by a conceptal isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Neutrophil gelatinase–associated lipocalin mediates 13-cis retinoic acid–induced apoptosis of human sebaceous gland cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of 13-cis-Retinol in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-cis-retinol is a naturally occurring geometric isomer of vitamin A (all-trans-retinol) in mammals. While all-trans-retinoic acid is the most biologically active form of vitamin A, regulating a vast array of cellular processes, the roles of other isomers, including 13-cis-retinoids, are of increasing interest. 13-cis-retinoic acid (isotretinoin) is a well-known pharmaceutical agent for the treatment of severe acne and certain cancers, and its precursor, this compound, is the primary focus of this guide. Understanding the endogenous biosynthesis of this compound is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting retinoid metabolism. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in mammals, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
The Core Biosynthesis Pathway
The biosynthesis of this compound in mammals is a multi-step process that begins with the dietary intake of carotenoids, primarily β-carotene. The pathway involves a series of enzymatic reactions, including cleavage, isomerization, and reduction/oxidation steps. The key enzymatic reaction leading to the formation of this compound is the isomerization of an all-trans-retinyl ester.
The proposed core pathway is as follows:
-
β-Carotene Cleavage: Dietary β-carotene is absorbed in the intestine and cleaved by the enzyme β-carotene 15,15'-monooxygenase (BCO1) to yield two molecules of all-trans-retinal.[1]
-
Reduction to all-trans-retinol: All-trans-retinal is then reduced to all-trans-retinol by retinol dehydrogenases (RDHs).[2]
-
Esterification to all-trans-retinyl esters: All-trans-retinol is esterified to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). These esters serve as the primary storage form of vitamin A in tissues like the liver.[3]
-
Isomerization to this compound: The key step involves the enzymatic conversion of all-trans-retinyl esters to this compound. This reaction is catalyzed by the enzyme all-trans-retinyl ester 13-cis-isomerohydrolase (also referred to as 13cIMH), a homolog of RPE65.[4] This enzyme hydrolyzes the ester bond and concurrently isomerizes the all-trans-retinoid backbone to the 13-cis configuration.[4]
-
Oxidation to 13-cis-retinoic acid: this compound can be further oxidized to 13-cis-retinal by retinol dehydrogenases (RDHs), and subsequently to 13-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[5][6]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.
Table 1: β-Carotene 15,15'-Monooxygenase (BCO1)
| Species | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human (recombinant) | β-Carotene | 17.2 | 197.2 | ~8 | ~4.65 x 105 | [7] |
| Human (recombinant) | α-Carotene | 23.5 | 105.6 | - | - | [7] |
| Human (recombinant) | β-Cryptoxanthin | 28.1 | 98.6 | - | - | [7] |
Table 2: all-trans-Retinyl ester 13-cis-isomerohydrolase (13cIMH)
| Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Zebrafish (purified) | all-trans-Retinyl ester | 2.6 | 4.4 x 10-4 | [4] |
Table 3: Retinol Dehydrogenases (RDHs) with this compound
| Enzyme | Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| RDH13 | Human | This compound | - | - | [8] |
| RDH (general) | Bovine | This compound | - | - | [1] |
Note: Specific kinetic data for mammalian RDHs with this compound is limited in the literature.
Table 4: Retinaldehyde Dehydrogenases (RALDHs) with 13-cis-Retinal
| Enzyme | Species | Substrate | Km (µM) | Vmax/Km | Reference |
| RALDH2 (ALDH1A2) | Human | 13-cis-Retinal | ~2.5 | Same as all-trans | [6] |
| RALDH4 | Mouse | 13-cis-Retinal | - | 8.24 | [5] |
| RALDH3 | Mouse | 13-cis-Retinal | No activity | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: In Vitro Assay for all-trans-Retinyl ester 13-cis-isomerohydrolase (13cIMH) Activity
This protocol is adapted from the characterization of RPE65, a homolog of 13cIMH.[9]
1. Materials:
-
Cell lysate or purified enzyme preparation containing 13cIMH.
-
all-trans-[3H]-retinol (as a precursor for the substrate).
-
Lecithin:retinol acyltransferase (LRAT) source (if not co-expressed with 13cIMH).
-
Reaction Buffer: 10 mM Bis-Tris propane (BTP), pH 8.0, containing 100 mM NaCl.
-
Bovine Serum Albumin (BSA).
-
Cellular Retinaldehyde-Binding Protein (CRALBP) (optional, can enhance product detection).
-
Dimethylformamide (DMF).
-
Hexane.
-
Methanol.
-
Scintillation cocktail.
2. Procedure:
-
Prepare the substrate: Dry down an appropriate amount of all-trans-[3H]-retinol under a stream of argon and resuspend in DMF to the desired stock concentration.
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
250 µg of total cell lysate (or an appropriate amount of purified enzyme).
-
Reaction buffer to a final volume of 200 µL.
-
0.5% BSA.
-
25 µM CRALBP (optional).
-
-
Initiate the reaction by adding 2 µL of the all-trans-[3H]-retinol stock solution. If LRAT is not endogenously present, the substrate should be all-trans-[3H]-retinyl ester.
-
Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 2 volumes of methanol.
-
Extract the retinoids by adding 4 volumes of hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane phase.
-
Dry the hexane extract under a stream of argon.
-
Resuspend the dried retinoids in a small volume of hexane for HPLC analysis.
3. Analysis:
-
Analyze the extracted retinoids by normal-phase HPLC (see Protocol 2) coupled with a radiodetector to quantify the formation of [3H]-13-cis-retinol.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Retinoid Isomers
This protocol provides a general method for the separation and quantification of retinoid isomers, including this compound.[10][11]
1. Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 99.6:0.4 v/v). The exact ratio may need optimization depending on the column and specific isomers of interest.
-
Retinoid standards (all-trans-retinol, this compound, etc.).
-
Hexane (HPLC grade).
-
2-Propanol (HPLC grade).
2. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min) until a stable baseline is achieved.
-
Prepare standard solutions of the retinoids of interest in hexane at known concentrations.
-
Inject a known volume (e.g., 20 µL) of the standard solutions to determine their retention times and generate a standard curve for quantification.
-
Inject the resuspended sample extract from Protocol 1.
-
Monitor the elution of retinoids at a suitable wavelength, typically around 325 nm for retinols.
3. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each retinoid isomer by integrating the peak area and using the standard curve.
Regulation and Cellular Localization
The biosynthesis of this compound is a regulated process, influenced by substrate availability and the expression of the key enzymes.
-
BCO1 Regulation: The expression of BCO1 is regulated by dietary factors, including vitamin A status and β-carotene intake.[12][13] High levels of retinoic acid can lead to a feedback inhibition of BCO1 expression.[13] Transcriptional regulation of BCO1 involves transcription factors such as HNF-1α and HNF-4α.[14]
-
Subcellular Localization: The enzymes involved in this pathway are localized to specific subcellular compartments.
-
BCO1: Primarily located in the cytoplasm of enterocytes and hepatocytes.[15]
-
LRAT: An integral membrane protein of the endoplasmic reticulum (ER).[3]
-
13cIMH: Found to be a membrane-associated protein.[4]
-
RDHs and RALDHs: These enzymes are found in various compartments, including the ER, mitochondria, and cytosol, with specific localizations depending on the particular isoform.[11][16]
-
Conclusion
The biosynthesis of this compound in mammals is an emerging area of research with significant implications for both basic science and medicine. The identification of the key enzyme, all-trans-retinyl ester 13-cis-isomerohydrolase, has provided a crucial piece of the puzzle. This technical guide has outlined the core pathway, provided available quantitative data, and presented detailed experimental protocols to facilitate further investigation in this field. Future research should focus on a more comprehensive characterization of the kinetic properties of the enzymes involved, particularly the retinol and retinaldehyde dehydrogenases acting on 13-cis substrates, and on elucidating the full spectrum of physiological and pathological roles of endogenously synthesized this compound. A deeper understanding of this pathway will undoubtedly open new avenues for therapeutic interventions in a variety of diseases.
References
- 1. Substrate specificities and 13-cis-retinoic acid inhibition of human, mouse and bovine cis-retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic retinoid dehydrogenases govern ubiquitous metabolism of retinol to retinaldehyde followed by tissue-specific metabolism to retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory mechanisms of Beta-carotene and BCMO1 in adipose tissues: A gene enrichment-based bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-carotene regulates expression of β-carotene 15,15'-monoxygenase in human alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and dietary regulation of beta,beta-carotene 15,15'-monooxygenase 1 (BCMO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive regulation of human intestinal β-carotene 15,15'-monooxygenase 1 (BCMO1) gene expression by hepatocyte nuclear factor (HNF)-1α and HNF-4α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Localization of retinaldehyde dehydrogenases and retinoid binding proteins to sustentacular cells, glia, Bowman's gland cells and stroma: potential sites of retinoic acid synthesis in the postnatal rat olfactory organ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
A Deep Dive into the Biological Nuances of 13-cis-Retinol and its Retinoid Counterparts
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the intricate biological functions of 13-cis-retinol in comparison to other prominent retinoids. Delving into its metabolic pathways, receptor interactions, and functional outcomes, this document provides a comprehensive overview for researchers and professionals in the field of drug development and molecular biology.
Introduction: The Retinoid Family and the Significance of Stereoisomers
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including vision, embryonic development, cellular differentiation, and immune function. Their biological activity is predominantly mediated by their acid forms, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, which act as ligands for nuclear receptors. The specific stereochemistry of the polyene chain of retinoids dramatically influences their biological activity, with subtle changes in isomerism leading to significant differences in receptor binding, metabolism, and overall physiological effect. This guide focuses on the unique biological profile of this compound and its distinction from other key retinoid isomers.
Metabolism and Bioactivation: A Comparative Overview
The biological activity of retinols is contingent on their conversion to their corresponding acid forms. This metabolic cascade involves a series of enzymatic oxidation steps.
Key Metabolic Enzymes and their Substrate Preferences:
-
Lecithin:retinol acyltransferase (LRAT): This enzyme is responsible for the esterification of retinol, a crucial step for its storage in tissues. While all-trans-retinol is the preferred substrate for LRAT, the enzyme's activity with other isomers is less characterized.
-
Retinol Dehydrogenases (RDHs) and Retinal Dehydrogenases (RALDHs): These enzymes catalyze the two-step oxidation of retinol to retinoic acid. The substrate specificity of these dehydrogenases is a critical determinant of the biological activity of different retinol isomers.
While all-trans-retinol is readily metabolized to the highly active all-trans-retinoic acid (ATRA), the metabolic fate of this compound is more complex. Evidence suggests that this compound can be a precursor to 13-cis-retinoic acid, which is considered a pro-drug that can isomerize to the more active ATRA intracellularly[1][2]. This isomerization is a key factor in the therapeutic effects of orally administered 13-cis-retinoic acid (isotretinoin) in dermatology[2].
A novel enzyme, 13-cis isomerohydrolase (13cIMH), has been identified that exclusively generates this compound from all-trans-retinyl esters, suggesting a specific enzymatic pathway for the production of this isomer[3].
Metabolic Pathway of Retinoids
Caption: Metabolic conversion pathways of dietary retinoids to active forms.
Receptor Binding and Signaling
The biological effects of retinoids are primarily mediated through their interaction with two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription[4][5].
All-trans-retinoic acid is a high-affinity ligand for RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. In contrast, 13-cis-retinoic acid exhibits a significantly lower binding affinity for RARs and does not bind to RXRs[6][7]. This poor receptor binding suggests that the biological activity of 13-cis-retinoids is largely dependent on their conversion to more active isomers like ATRA[2][8]. While all-trans-retinol itself has been shown to bind to RARs, its affinity is considerably lower than that of ATRA[9]. The binding affinity of this compound for nuclear receptors has not been extensively characterized but is presumed to be very low.
Retinoid Signaling Pathway
Caption: Simplified overview of the canonical retinoid signaling pathway.
Comparative Biological Functions
Role in Vision
The visual cycle relies on the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin. While 13-cis-retinoic acid has been shown to inhibit the visual cycle, potentially leading to night blindness, the direct role of this compound in this process is less clear[10][11][12]. Some studies suggest that certain retinol dehydrogenases can utilize cis-retinols as substrates, but the efficiency is generally lower than with all-trans-retinol[1][13].
Gene Regulation and Cellular Differentiation
The ability of retinoids to induce gene expression and promote cellular differentiation is central to their therapeutic applications. While ATRA is a potent inducer of gene expression through RAR activation, the effects of 13-cis-retinoic acid are often weaker and delayed, consistent with its pro-drug nature[8]. Studies on neuroblastoma and squamous cell carcinoma cell lines have shown that both 13-cis- and all-trans-retinoic acid can inhibit cell proliferation, but their efficacy can vary between cell lines[10][14][15]. The gene expression changes induced by 13-cis-retinoic acid are thought to be at least partially mediated by its conversion to ATRA[8]. The direct effects of this compound on gene expression have not been extensively studied but are likely to be minimal without conversion to its acid form.
Quantitative Data Summary
The following tables summarize available quantitative data for the interaction of various retinoids with key proteins in their metabolic and signaling pathways.
Table 1: Binding Affinities of Retinoids to Cellular Retinoid-Binding Proteins (CRBPs)
| Retinoid | CRBP I (Kd, nM) | CRBP II (Kd, nM) | CRBP IV (Kd, nM) |
| all-trans-Retinol | ~2 | ~10-100 | - |
| 9-cis-Retinol | 11 | 68 | Similar to atROL |
| This compound | - | - | Similar to atROL |
| all-trans-Retinal | 9 | 11 | - |
| 9-cis-Retinal | 8 | 5 | - |
| 13-cis-Retinal | Not an efficient substrate | Not an efficient substrate | - |
| all-trans-Retinoic Acid | No significant binding | No significant binding | No significant binding |
| 9-cis-Retinoic Acid | No significant binding | No significant binding | No significant binding |
| 13-cis-Retinoic Acid | No significant binding | No significant binding | No significant binding |
Data compiled from various sources, including[9][16][17]. Note: Kd values can vary depending on the experimental method.
Table 2: Enzyme Kinetics for Retinoid Metabolism
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Notes |
| 13-cis Isomerohydrolase (13cIMH) | all-trans-Retinyl Ester | 2.6 | 4.4 x 10⁻⁴ s⁻¹ | Exclusively produces this compound[3]. |
| Retinal Dehydrogenase (RALDH3) | all-trans-Retinal | - | 77.9 (Vmax/Km) | No activity with 9-cis or 13-cis-retinal[18]. |
| Retinal Dehydrogenase (RALDH4) | 9-cis-Retinal | - | 27.4 (Vmax/Km) | Lower activity with 13-cis-retinal (Vmax/Km = 8.24)[18]. |
| Retinal Dehydrogenase (Rat Liver) | 9-cis-Retinal | 5.2 (K₀.₅) | 1.5 (Vmax/K₀.₅) | Allosteric kinetics[4]. |
| Retinal Dehydrogenase (Rat Liver) | all-trans-Retinal | 1.6 (K₀.₅) | 2.1 (Vmax/K₀.₅) | Allosteric kinetics[4]. |
| Cytochrome P450 3A4 (CYP3A4) | 13-cis-Retinoic Acid | 12.3 (HLM) | 11.81 (Vmax, HLM) | Major enzyme for 4-oxo-13-cis-RA formation[3]. |
HLM: Human Liver Microsomes. Data compiled from[3][4][18].
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Retinoid Isomer Separation
This protocol outlines a method for the simultaneous analysis of various retinoid isomers from biological samples.
Experimental Workflow for HPLC Analysis
Caption: General workflow for preparing biological samples for HPLC analysis of retinoids.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.
-
For plasma or serum, proceed directly to extraction.
-
Protect all samples from light and heat to prevent isomerization and degradation.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as hexane:isopropanol or diethyl ether.
-
Add an internal standard (e.g., retinyl acetate) for quantification.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol, water, and an acidic buffer (e.g., sodium acetate) is commonly used[19][20]. A typical isocratic mobile phase could be 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2)[19].
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Use a UV detector set at 325 nm for retinols and 340-350 nm for retinoic acids. A fluorescence detector can also be used for enhanced sensitivity for retinol (Excitation: 325-330 nm, Emission: 470-480 nm)[6][19].
-
-
Quantification:
-
Generate standard curves for each retinoid isomer of interest using known concentrations.
-
Calculate the concentration of each isomer in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
In Vitro Transcription Assay
This assay is used to assess the ability of retinoids to activate gene transcription through nuclear receptors.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Co-transfect the cells with:
-
An expression vector for the retinoid receptor of interest (e.g., RARα).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
-
Retinoid Treatment:
-
After transfection, treat the cells with varying concentrations of the retinoid to be tested (e.g., this compound, all-trans-retinol) and appropriate vehicle controls.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the retinoid concentration to determine the dose-response relationship and calculate the EC₅₀ value.
-
Competitive Binding Assay
This assay measures the binding affinity of a test compound to a specific receptor by competing with a radiolabeled or fluorescently tagged ligand.
Methodology:
-
Receptor Preparation:
-
Prepare a source of the receptor, such as nuclear extracts from cells overexpressing the receptor or purified recombinant receptor protein.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled or fluorescently tagged ligand (e.g., [³H]-all-trans-retinoic acid).
-
Add increasing concentrations of the unlabeled competitor retinoid (e.g., this compound).
-
Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled ligand).
-
-
Separation and Detection:
-
Separate the receptor-bound ligand from the free ligand. This can be achieved by methods such as filtration through a glass fiber filter or scintillation proximity assay (SPA).
-
Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.
-
Conclusion
While this compound is a naturally occurring retinoid, its biological functions appear to be largely indirect, primarily serving as a precursor for the more active 13-cis-retinoic acid, which in turn can isomerize to the potent RAR agonist, all-trans-retinoic acid. Its direct interaction with the key components of the retinoid signaling pathway, such as CRBPs and nuclear receptors, is significantly weaker compared to its all-trans counterpart. The substrate specificity of metabolic enzymes further dictates the biological activity of different retinoid isomers. Understanding these nuanced differences is critical for the rational design and development of novel retinoid-based therapeutics. Further research is warranted to fully elucidate the direct biological roles of this compound and its potential unique contributions to retinoid homeostasis and signaling.
References
- 1. Dual-substrate Specificity Short Chain Retinol Dehydrogenases from the Vertebrate Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat liver cytosolic retinal dehydrogenase: comparison of 13-cis-, 9-cis-, and all-trans-retinal as substrates and effects of cellular retinoid-binding proteins and retinoic acid on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 13-cis-retinoic acid to trans-retinoic acid using human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of all-trans-retinol dehydrogenase from photoreceptor outer segments, the visual cycle enzyme that reduces all-trans-retinal to all-trans-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate specificities and 13-cis-retinoic acid inhibition of human, mouse and bovine cis-retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of 13-cis retinoic acid-induced gene expression of reactive-resistance genes by thalidomide in glioblastoma tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sav.sk [sav.sk]
- 19. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jfda-online.com [jfda-online.com]
The Discovery and Enduring Significance of 13-cis-Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-cis-retinoic acid, more commonly known as isotretinoin, represents a landmark therapeutic agent in dermatology and has been the subject of extensive research for its potent effects on cellular differentiation, proliferation, and apoptosis. Initially investigated as a potential cancer chemopreventive agent, its profound impact on sebaceous gland biology led to its revolutionary application in the treatment of severe acne. This technical guide provides an in-depth exploration of the discovery and historical significance of 13-cis-retinoic acid research. It details the key experimental findings, presents quantitative data from pivotal clinical trials in structured tables, and outlines the methodologies of seminal experiments. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field.
Discovery and Historical Context
The journey of 13-cis-retinoic acid from a potential anti-cancer drug to the most effective treatment for severe acne is a compelling narrative in drug development.
-
Early Retinoid Research: The story begins with the broader investigation of retinoids, a class of compounds derived from vitamin A, for their role in cell growth and differentiation. In the 1960s, scientists at Hoffmann-La Roche synthesized 13-cis-retinoic acid.[1]
-
Initial Focus on Oncology: The primary research impetus for 13-cis-retinoic acid was its potential as a cancer chemopreventive agent.[2] The rationale was based on the known ability of retinoids to induce cell differentiation, a process that is often dysregulated in cancer.[3]
-
A Serendipitous Discovery in Dermatology: While its efficacy in cancer treatment proved to be limited in initial studies, a serendipitous discovery in the 1970s shifted its developmental trajectory. Researchers observed that patients in early cancer trials who also had acne experienced a dramatic improvement in their skin condition. This led to a formal investigation of 13-cis-retinoic acid for the treatment of severe, recalcitrant cystic acne.
-
Clinical Trials and FDA Approval: Clinical trials in the late 1970s and early 1980s confirmed its remarkable efficacy in treating severe acne, a condition for which there were few effective treatments at the time.[4] This led to its approval by the U.S. Food and Drug Administration (FDA) in 1982 for this indication.[4]
-
Historical Significance: The introduction of 13-cis-retinoic acid revolutionized the management of severe acne, offering a treatment that could induce long-term remission and, in many cases, a cure. Its development underscored the importance of observational findings in clinical research and the potential for repositioning drugs for new therapeutic indications. However, its use has been tempered by the recognition of significant side effects, most notably its teratogenicity, which has necessitated strict risk management programs.
Mechanism of Action
The therapeutic effects of 13-cis-retinoic acid are multifaceted, primarily targeting the pathophysiology of acne through several key mechanisms:
-
Sebaceous Gland Atrophy and Sebum Reduction: The most striking effect of 13-cis-retinoic acid is its ability to dramatically reduce the size and secretion of sebaceous glands.[5] This is achieved through the induction of apoptosis (programmed cell death) in sebocytes, the cells that make up the sebaceous glands.[6][7] This leads to a profound and sustained decrease in sebum production, a key factor in the development of acne.
-
Induction of Apoptosis in Sebocytes: Research has shown that 13-cis-retinoic acid induces apoptosis in sebocytes through both Retinoic Acid Receptor (RAR)-dependent and independent pathways.[6][7] This sebocyte-specific cell death is a primary contributor to the reduction in sebaceous gland size.
-
Gene Regulation: 13-cis-retinoic acid and its metabolites act as ligands for nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[8] These receptors function as transcription factors, and their activation by retinoids leads to changes in the expression of a wide array of genes involved in cell cycle control, differentiation, and apoptosis.[9]
-
Anti-inflammatory Effects: While the primary mechanism is not fully elucidated, 13-cis-retinoic acid also exhibits anti-inflammatory properties, which contribute to its efficacy in treating inflammatory acne lesions.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of 13-cis-retinoic acid has been extensively documented in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Dose-Response Relationship of 13-cis-Retinoic Acid in the Treatment of Severe Acne
| Dose (mg/kg/day) | Number of Patients | Treatment Duration (weeks) | Mean Reduction in Inflammatory Lesions (%) | Reference |
| 0.05 | 64 | 20 | 79% | [10] |
| 0.1 | 63 | 20 | 80% | [10] |
| 0.2 | 64 | 20 | 84% | [10] |
| 0.1 | 50 | 16 | Not specified | [4] |
| 0.5 | 50 | 16 | Not specified | [4] |
| 1.0 | 50 | 16 | Not specified | [4] |
Table 2: Effect of 13-cis-Retinoic Acid on Sebum Excretion Rate
| Study | Dose (mg/kg/day) | Treatment Duration | Mean Reduction in Sebum Excretion Rate (%) | Reference |
| Jones et al. (1980) | 0.1 - 1.0 | 4 weeks | 75% | [11] |
| King et al. (1982) | Not specified | Not specified | 70% | [12] |
| Goldstein et al. (1982) | Not specified | 1 month | 66% | [13] |
| Goldstein et al. (1982) | Not specified | 3 months | 70% | [13] |
Table 3: Effect of 13-cis-Retinoic Acid on Skin Surface Lipid Composition
| Lipid Component | Change with Treatment | Reference |
| Wax Esters | Decrease | [14] |
| Squalene | Slight Decrease | [14] |
| Cholesterol | Increase | [14] |
| Triglycerides + Free Fatty Acids | Released to skin surface | [15] |
| Cholesterol Esters | Almost entirely sebaceous in origin | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments that have been instrumental in elucidating the mechanism of action of 13-cis-retinoic acid.
Human Sebocyte Culture
Objective: To isolate and culture human sebocytes for in vitro studies of the effects of 13-cis-retinoic acid on cell proliferation, differentiation, and apoptosis.
Protocol:
-
Tissue Acquisition: Obtain human facial skin samples, typically from surgical procedures such as facelifts, with appropriate patient consent and ethical approval.
-
Sebaceous Gland Isolation:
-
Separate the epidermis from the dermis using enzymatic digestion (e.g., with dispase).
-
Microdissect sebaceous glands from the dermis under a stereomicroscope.
-
-
Cell Culture:
-
Plate the isolated sebaceous glands or a single-cell suspension derived from them onto a feeder layer of mitomycin-C-treated 3T3 fibroblasts or in a serum-free keratinocyte growth medium.[16][17]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Sebocytes will grow out from the explants or proliferate from the single-cell suspension.
-
-
Subculture: When the primary cultures reach confluence, subculture the sebocytes by trypsinization.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in sebocytes following treatment with 13-cis-retinoic acid.
A. Annexin V-FITC Staining:
-
Cell Treatment: Culture human sebocytes as described above and treat them with various concentrations of 13-cis-retinoic acid for specified time periods.
-
Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/propidium iodide-negative cells are considered to be in the early stages of apoptosis.
B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Cell Treatment and Fixation: Treat and harvest sebocytes as described above. Fix the cells in paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
Labeling:
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
-
Detection: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Gene Expression Analysis (Microarray)
Objective: To identify changes in gene expression in cells treated with 13-cis-retinoic acid.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture the target cells (e.g., sebocytes, neuroblastoma cells) and treat with 13-cis-retinoic acid.[9]
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis and Labeling:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.
-
-
Scanning and Data Analysis:
-
Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.
-
Normalize the data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in the treated cells compared to untreated controls.[18]
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows in 13-cis-retinoic acid research.
Caption: A simplified diagram of the canonical retinoid signaling pathway.
Caption: A typical experimental workflow for in vitro studies of 13-cis-retinoic acid.
Caption: A conceptual diagram of a potential RAR-independent apoptosis pathway.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. rgd.mcw.edu [rgd.mcw.edu]
- 3. mdpi.com [mdpi.com]
- 4. Isotretinoin therapy for acne: results of a multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene and protein expression profiling during differentiation of neuroblastoma cells triggered by 13-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [13-cis-retinoic acid. Low dosage oral use in acne papulopustulosa. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-cis retinoic acid and acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 13-cis-retinoic acid on sebum production and Propionibacterium acnes in severe nodulocystic acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. The effect of marked inhibition of sebum production with 13cis-retinoic acid on skin surface lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of sebum secretion with 13-cis-retinoic acid: effect on individual skin surface lipids and implications for their anatomic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Analysis of altered gene expression profiles in retinoic acid or CpG-treated Sprague-Dawley rats with MNU-induced mammary adenocarcinoma by cDNA macro array - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Pro-Drug: A Technical Guide to 13-cis-Retinol as a Precursor for 13-cis-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-cis-retinoic acid, also known as isotretinoin, is a potent retinoid widely utilized in dermatology and oncology. Its therapeutic efficacy is intrinsically linked to its biosynthesis and mechanism of action. While 13-cis-retinoic acid itself exhibits low binding affinity for nuclear retinoid receptors, it is largely considered a pro-drug that undergoes intracellular conversion to its more active isomer, all-trans-retinoic acid.[1] This technical guide provides a comprehensive overview of the metabolic pathway, enzymatic kinetics, and signaling mechanisms involved in the conversion of 13-cis-retinol to 13-cis-retinoic acid, offering a valuable resource for researchers and professionals in drug development.
The Metabolic Pathway: From Retinol Isomer to Bioactive Acid
The conversion of this compound to 13-cis-retinoic acid is a two-step enzymatic process analogous to the biosynthesis of all-trans-retinoic acid. This pathway involves the sequential oxidation of this compound to 13-cis-retinaldehyde, followed by the irreversible oxidation of 13-cis-retinaldehyde to 13-cis-retinoic acid.
A novel enzymatic pathway for the generation of the precursor this compound has also been identified, involving an enzyme named 13-cis-isomerohydrolase (13cIMH). This enzyme can directly generate this compound from all-trans-retinyl esters, providing an alternative route for the synthesis of 13-cis-retinoids.
The key enzyme families involved in the canonical pathway are:
-
Retinol Dehydrogenases (RDHs): These enzymes catalyze the reversible oxidation of retinols to retinaldehydes. Several RDHs have been identified, and some exhibit activity towards cis-isomers of retinol.
-
Retinaldehyde Dehydrogenases (RALDHs): These enzymes are responsible for the irreversible oxidation of retinaldehydes to their corresponding retinoic acids. Specific RALDHs have been shown to utilize 13-cis-retinaldehyde as a substrate.
Enzyme Kinetics: A Quantitative Look at Conversion Efficiency
The efficiency of the enzymatic reactions in the biosynthesis of 13-cis-retinoic acid is determined by the kinetic parameters of the involved enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. The catalytic efficiency is often expressed as Vmax/Km.
Table 1: Kinetic Parameters of Enzymes in 13-cis-Retinoid Metabolism
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (Vmax/Km) | Reference |
| Isomerohydrolase | 13cIMH | all-trans-Retinyl Ester | 2.6 | 4.4 x 10⁻⁴ s⁻¹ (kcat) | 1.7 x 10⁻⁴ | |
| Retinaldehyde Dehydrogenases | human RALDH2 | 13-cis-Retinaldehyde | Not specified | Not specified | Same as all-trans- and 9-cis-retinaldehyde | [2] |
| mouse RALDH4 | 13-cis-Retinaldehyde | Not specified | Not specified | 8.24 | [3] |
Signaling Pathways: The Dual Action of 13-cis-Retinoic Acid
The biological effects of 13-cis-retinoic acid are mediated through two primary mechanisms:
-
RAR-Dependent Signaling (via Isomerization): The predominant mechanism involves the intracellular isomerization of 13-cis-retinoic acid to all-trans-retinoic acid.[1] All-trans-retinoic acid is a high-affinity ligand for Retinoic Acid Receptors (RARs). Upon binding, RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This pathway is central to the therapeutic effects of isotretinoin.
-
RAR-Independent Signaling: Emerging evidence suggests that 13-cis-retinoic acid may also exert biological effects through pathways that do not require binding to RARs. These potential mechanisms are still under investigation but may contribute to the diverse clinical profile of the drug.[5]
Experimental Protocols
Protocol 1: In Vitro Retinol Dehydrogenase (RDH) Activity Assay
This protocol outlines a general procedure for measuring the activity of RDHs in converting this compound to 13-cis-retinaldehyde.
Materials:
-
Purified or recombinant RDH enzyme preparation
-
This compound substrate (dissolved in a suitable organic solvent like ethanol or DMSO)
-
NAD⁺ or NADP⁺ cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol or acetonitrile)
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺ or NADP⁺, and the RDH enzyme preparation. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to the reaction mixture.
-
Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, 13-cis-retinaldehyde, and the remaining substrate, this compound.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Protocol 2: In Vitro Retinaldehyde Dehydrogenase (RALDH) Activity Assay
This protocol describes a method to measure the activity of RALDHs in converting 13-cis-retinaldehyde to 13-cis-retinoic acid.
Materials:
-
Purified or recombinant RALDH enzyme preparation
-
13-cis-retinaldehyde substrate (dissolved in a suitable organic solvent)
-
NAD⁺ cofactor
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with acetic acid)
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the RALDH enzyme preparation. Pre-incubate at the desired temperature (e.g., 37°C).
-
Start the reaction by adding the 13-cis-retinaldehyde substrate.
-
Incubate for a defined period.
-
Terminate the reaction with the quenching solution.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant using HPLC to separate and quantify the product, 13-cis-retinoic acid, and the substrate.
-
Determine the enzyme activity based on the rate of product formation.
Protocol 3: Analysis of Intracellular Isomerization of 13-cis-Retinoic Acid
This protocol allows for the investigation of the conversion of 13-cis-retinoic acid to all-trans-retinoic acid within cultured cells.
Materials:
-
Cultured cells of interest (e.g., sebocytes, cancer cell lines)
-
13-cis-retinoic acid
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., hexane/isopropanol mixture)
-
HPLC system with a UV detector
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with a known concentration of 13-cis-retinoic acid for various time points.
-
At each time point, wash the cells with ice-cold PBS to remove extracellular retinoids.
-
Lyse the cells and extract the intracellular retinoids using an appropriate extraction solvent.
-
Evaporate the solvent and reconstitute the retinoid extract in the HPLC mobile phase.
-
Analyze the extract by HPLC to separate and quantify the intracellular concentrations of 13-cis-retinoic acid and all-trans-retinoic acid.
-
Calculate the extent of isomerization over time.
Conclusion
The conversion of this compound to 13-cis-retinoic acid is a critical step in the biosynthesis of this important therapeutic agent. Understanding the enzymes involved, their kinetic properties, and the subsequent signaling pathways is essential for optimizing existing therapies and developing novel retinoid-based drugs. The primary mechanism of action for 13-cis-retinoic acid appears to be its role as a pro-drug, undergoing intracellular isomerization to the more biologically active all-trans-retinoic acid. However, the potential for RAR-independent effects warrants further investigation. The experimental protocols provided in this guide offer a foundation for researchers to further explore the intricacies of 13-cis-retinoid metabolism and action.
References
- 1. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of 13-cis-Retinol in the Visual Cycle and Phototransduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The canonical visual cycle is a complex enzymatic pathway responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. While all-trans-retinol is the primary substrate for this cycle, other geometric isomers, including 13-cis-retinol, are present in the retina and can influence visual function. This technical guide provides a comprehensive overview of the role of this compound in the visual cycle and phototransduction. It details the enzymatic processes involving this retinoid, the consequences of its accumulation, and its known interactions with key visual cycle proteins. Furthermore, this guide furnishes detailed experimental protocols for the analysis of retinoids, the assessment of visual cycle enzyme activity, and the electrophysiological evaluation of photoreceptor function, providing a valuable resource for researchers in vision science and drug development.
Introduction to the Visual Cycle and the Emergence of 13-cis-Retinoid Metabolism
The vertebrate visual cycle is a series of enzymatic reactions that occur in the retinal pigment epithelium (RPE) and photoreceptor cells, ensuring a constant supply of 11-cis-retinal to the opsins. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal upon light absorption, triggering the phototransduction cascade. To regenerate the visual pigment, all-trans-retinal is reduced to all-trans-retinol in the photoreceptors, transported to the RPE, and then converted back to 11-cis-retinal through a series of enzymatic steps before being transported back to the photoreceptors.
While the "straight" pathway involving all-trans isomers is well-established, the presence and metabolism of other retinoid isomers, such as this compound, add another layer of complexity. 13-cis-retinoids are naturally occurring isomers and can also arise from the metabolism of therapeutic compounds like isotretinoin (13-cis-retinoic acid). Understanding the fate and function of this compound within the intricate machinery of the visual cycle is crucial for a complete picture of retinal metabolism and for developing therapies that target this pathway.
The Biochemical Pathway of this compound in the Retina
The metabolism of this compound intersects with the canonical visual cycle at several key enzymatic steps. The primary enzymes involved are RPE65 and Retinol Dehydrogenase 5 (RDH5).
2.1. RPE65 and the Isomerization of Retinyl Esters
RPE65 is the critical isomerohydrolase of the visual cycle, converting all-trans-retinyl esters to 11-cis-retinol. While its primary substrate is the all-trans isomer, studies have shown that RPE65 is not strictly specific and can also produce this compound. The exact kinetic parameters for the processing of 13-cis-retinyl esters by RPE65 are not well-defined in the literature, but the enzyme's promiscuity suggests a potential route for the formation of this compound within the RPE.
2.2. Retinol Dehydrogenase 5 (RDH5) and the Oxidation of cis-Retinols
RDH5 is an 11-cis-retinol dehydrogenase responsible for oxidizing 11-cis-retinol to 11-cis-retinal, the final step in the RPE before the chromophore is transported back to the photoreceptors. Importantly, RDH5 has been shown to have substrate specificity for other cis-retinols, including this compound[1]. This indicates that if this compound is present in the RPE, it can be a substrate for RDH5.
However, a key finding comes from studies of Rdh5 knockout mice. These mice show an accumulation of cis-retinoids, particularly 13-cis-retinyl esters[2][3][4][5]. This suggests that while RDH5 can process this compound, its absence leads to a bottleneck in the metabolism of this isomer, resulting in its esterification and storage. The residual dehydrogenase activity in Rdh5 knockout mice is not efficient at oxidizing this compound, leading to its accumulation[4].
The following diagram illustrates the proposed pathway for this compound metabolism within the RPE.
Impact of 13-cis-Retinoids on Visual Function and Phototransduction
The presence of 13-cis-retinoids, particularly 13-cis-retinoic acid (isotretinoin), has a significant and well-documented impact on visual function, most notably causing night blindness.
3.1. Inhibition of the Visual Cycle
Studies have shown that 13-cis-retinoic acid inhibits the visual cycle, leading to a delay in rhodopsin regeneration and slowed recovery of photoreceptor signaling after light exposure[6][7]. This inhibition is believed to occur at two key points:
-
RPE65: 13-cis-retinoic acid has been shown to competitively inhibit RPE65, interfering with the isomerization of all-trans-retinyl esters[6].
-
11-cis-Retinol Dehydrogenase (RDH): 13-cis-retinoic acid also inhibits the activity of 11-cis-retinol dehydrogenase (likely RDH5), preventing the oxidation of 11-cis-retinol to 11-cis-retinal[6][7][8].
The dual inhibition leads to a reduced supply of 11-cis-retinal and an accumulation of upstream intermediates, specifically all-trans- and 11-cis-retinyl esters[6][7].
3.2. Effects on Phototransduction
The direct impact of this compound on the phototransduction cascade is less clear. The primary mechanism of visual impairment from 13-cis-retinoids appears to be the disruption of the visual cycle, leading to a shortage of the 11-cis-retinal chromophore necessary for photopigment regeneration. Without a sufficient supply of 11-cis-retinal, photoreceptors cannot efficiently regenerate their visual pigments after bleaching, resulting in impaired function, especially in low-light conditions (night blindness).
The following diagram illustrates the points of inhibition by 13-cis-retinoic acid in the visual cycle.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding 13-cis-retinoids in the context of the visual cycle.
Table 1: Retinoid Concentrations in Mouse Eyes
| Retinoid | Genotype | Condition | Concentration (pmol/eye) | Reference |
| Total Retinyl Esters | Wild-type (Rpe65+/+) | Dark-adapted | 250 ± 24 | [9] |
| 11-cis-Retinal | Wild-type (Rpe65+/+) | Dark-adapted | 565 ± 34 | [9] |
| Total Retinyl Esters | Rpe65-/- | Dark-adapted | 1250 ± 25 | [9] |
| cis-Retinyl Esters | Rdh5-/- | Dark-adapted | ~50-fold increase vs. WT | [2] |
Table 2: Enzyme Kinetic and Binding Parameters
| Enzyme | Ligand/Substrate | Parameter | Value | Reference |
| RPE65 | 13-cis-Retinoic Acid | Kd | 195 nM | [10] |
| RPE65 | all-trans-Retinoic Acid | Kd | 109 nM | [10] |
| RPE65 | all-trans-Retinyl Ester | Kd | 47 nM | [10] |
| RPE65 (recombinant) | all-trans-Retinyl Ester | Initial Rate | 2.9 pmol/min/mg | [10] |
| RPE65 (bovine) | all-trans-Retinyl Palmitate | KM | 7.1 µM | [11] |
| RDH5 (mutant Met253Arg) | 11-cis-Retinal | Vmax | 1.8 pmol/min/µg | [12] |
| RDH5 (mutant Met253Arg) | 11-cis-Retinal | Km | 88.1 µM | [12] |
| RDH5 (Wild-type) | 11-cis-Retinal | Vmax | 98.5 pmol/min/µg | [12] |
| RDH5 (Wild-type) | 11-cis-Retinal | Km | 65.2 µM | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the visual cycle.
5.1. Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify retinoid isomers, including this compound and its esters, from retinal tissue.
Methodology:
-
Tissue Homogenization:
-
Dissect retinas under dim red light and immediately freeze in liquid nitrogen.
-
Homogenize the tissue on ice in a suitable buffer (e.g., phosphate-buffered saline) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.
-
-
Extraction:
-
Perform a two-step liquid-liquid extraction.
-
Add ethanol to the homogenate to precipitate proteins.
-
Extract the retinoids into an organic solvent, typically hexane.
-
Repeat the extraction to ensure complete recovery.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
-
Saponification (for total retinol analysis):
-
To measure total retinol (free and esterified), the dried extract can be saponified using ethanolic potassium hydroxide to hydrolyze the retinyl esters.
-
After saponification, re-extract the retinols into hexane.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Use a normal-phase HPLC system with a silica column for optimal separation of retinoid isomers.
-
A typical mobile phase consists of a mixture of hexane and a polar solvent like isopropanol or ethyl acetate, with a small amount of acetic acid.
-
Detect the eluting retinoids using a UV-Vis detector, typically at a wavelength of 325 nm for retinols and 350-360 nm for retinals.
-
Identify and quantify the peaks by comparing their retention times and spectral properties to those of authentic standards.
-
Workflow Diagram:
5.2. In Vitro RPE65 Isomerohydrolase Assay
Objective: To measure the enzymatic activity of RPE65 in converting all-trans-retinyl esters to 11-cis-retinol and to assess the effect of potential inhibitors.
Methodology:
-
Enzyme Source Preparation:
-
Use microsomes prepared from bovine RPE or from cell lines (e.g., HEK293) engineered to express RPE65 and LRAT (lecithin:retinol acyltransferase), which provides the all-trans-retinyl ester substrate.
-
-
Substrate Preparation:
-
Prepare liposomes containing all-trans-retinyl palmitate.
-
Radiolabeled substrate (e.g., [3H]all-trans-retinol, which gets converted to [3H]all-trans-retinyl ester by LRAT) can be used for sensitive detection.
-
-
Enzyme Reaction:
-
Incubate the enzyme source with the substrate-containing liposomes in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., 13-cis-retinoic acid) before adding the substrate.
-
-
Reaction Termination and Extraction:
-
Stop the reaction at various time points by adding a mixture of methanol and hexane.
-
Extract the retinoids into the hexane phase.
-
-
Analysis:
-
Analyze the extracted retinoids by HPLC as described in section 5.1.
-
If using a radiolabeled substrate, the fractions corresponding to 11-cis-retinol can be collected and quantified by liquid scintillation counting.
-
Calculate the enzyme activity as the rate of 11-cis-retinol formation.
-
5.3. In Vitro Retinol Dehydrogenase (RDH) Assay
Objective: To measure the activity of RDH enzymes (e.g., RDH5) in oxidizing this compound.
Methodology:
-
Enzyme Source Preparation:
-
Use microsomes from RPE or from cells expressing the specific RDH isoform.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the enzyme source, the substrate (this compound), and the appropriate cofactor (NAD+ or NADP+).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the substrate and incubate at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction and extract the retinoids as described for the RPE65 assay.
-
-
Analysis:
-
Analyze the formation of the product (13-cis-retinal) by HPLC.
-
Enzyme activity is determined by the rate of product formation.
-
5.4. Suction Electrode Recording of Photoreceptor Currents
Objective: To measure the electrical response of single photoreceptor cells to light and to assess the impact of compounds that affect the visual cycle.
Methodology:
-
Retina Preparation:
-
Isolate the retina from a dark-adapted animal under dim red light.
-
Mechanically dissociate the photoreceptor cells.
-
-
Recording Setup:
-
Use a glass micropipette with a polished tip, connected to a patch-clamp amplifier.
-
Draw the outer segment of a single photoreceptor into the tip of the micropipette by applying gentle suction.
-
-
Recording:
-
Record the circulating "dark current" in the absence of light.
-
Deliver calibrated light flashes of varying intensities and durations to the photoreceptor.
-
Record the light-induced suppression of the dark current, which constitutes the photoresponse.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the photoresponses.
-
To study the effects of visual cycle modulators, photoreceptors can be bleached with a strong light, and the recovery of the dark current and photosensitivity can be monitored over time in the presence or absence of the test compound.
-
Workflow Diagram:
References
- 1. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A large animal model of RDH5-associated retinopathy recapitulates important features of the human phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a dehydrogenase activity responsible for oxidation of 11-cis-retinol in the retinal pigment epithelium of mice with a disrupted RDH5 gene. A model for the human hereditary disease fundus albipunctatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Substrate specificities and 13-cis-retinoic acid inhibition of human, mouse and bovine cis-retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rpe65 Is the Retinoid Isomerase in Bovine Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of RPE65 Retinol Isomerase Activity by Inhibitors of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Generation of 13-cis-Retinol from all-trans-Retinyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in a myriad of physiological processes, including vision, embryonic development, cellular differentiation, and proliferation.[1][2][3] The biological activity of retinoids is highly dependent on their specific isomeric forms. While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid are well-characterized as ligands for nuclear receptors that regulate gene expression, the endogenous generation and function of other isomers, such as 13-cis-retinoic acid (13cRA), are areas of ongoing investigation.[1][2][4] 13cRA, also known as isotretinoin, is used clinically for various dermatological conditions and certain cancers.[1][4] Its precursor, 13-cis-retinol (13cROL), is generated enzymatically from all-trans-retinyl esters (atRE), the primary storage form of vitamin A in the body.[1][2] This technical guide provides an in-depth overview of the enzymatic pathways, key enzymes, and experimental methodologies involved in the conversion of all-trans-retinyl esters to this compound.
Core Enzymatic Players and Pathways
The enzymatic conversion of atRE to 13cROL is a specialized isomerohydrolase reaction. This process is analogous to the critical step in the visual cycle where all-trans-retinyl esters are converted to 11-cis-retinol. The key enzymes identified in this process are homologs of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65).
The Role of RPE65 and its Homologs
RPE65 is a well-established isomerohydrolase in the retinal pigment epithelium, essential for regenerating the visual chromophore 11-cis-retinal.[5][6][7][8] It catalyzes the conversion of atRE to 11-cis-retinol.[5][7][8] Notably, studies have shown that RPE65 can also produce this compound as a byproduct.[1]
More recently, a novel enzyme with a specific function in generating 13cROL has been identified in the zebrafish brain. This enzyme, named 13-cis isomerohydrolase (13cIMH) , is a homolog of human RPE65, sharing 74% amino acid sequence identity.[1] 13cIMH exclusively generates this compound from all-trans-retinyl esters, suggesting a dedicated pathway for the production of 13-cis-retinoids in neuronal tissues.[1] Like RPE65, 13cIMH is a membrane-associated, iron-dependent enzyme that requires atRE as its substrate.[1]
The overall pathway can be summarized as follows:
In this pathway, all-trans-retinyl esters (atRE) are hydrolyzed to all-trans-retinol (atROL) by retinyl ester hydrolases (REH), or synthesized from atROL by lecithin-retinol acyltransferase (LRAT).[1][9] The key step for 13-cis-retinoid synthesis is the direct conversion of atRE to this compound (13cROL) by 13cIMH or RPE65.[1] Subsequently, 13cROL can be oxidized to 13-cis-retinoic acid (13cRA), the biologically active form.[1]
Quantitative Data Presentation
The following table summarizes the key quantitative data available for the enzymatic activity of 13-cis isomerohydrolase (13cIMH).
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source |
| 13-cis Isomerohydrolase (13cIMH) | all-trans-Retinyl Ester | This compound | 2.6 | 4.4 x 10-4 | [1] |
| RPE65 | all-trans-Retinyl Ester | 11-cis-Retinol | Not explicitly stated for this compound production | Initial rate: 2.9 pmol/min per mg of protein | [5] |
Experimental Protocols
This section provides a detailed methodology for key experiments related to the enzymatic generation of this compound.
Protocol 1: Expression and Assay of 13cIMH Activity
This protocol is adapted from the characterization of zebrafish 13cIMH.[1]
1. Cell Culture and Transfection:
-
Use a suitable mammalian cell line, such as 293A cells, that co-expresses Lecithin-Retinol Acyltransferase (LRAT) to ensure the availability of the all-trans-retinyl ester substrate.
-
Transfect the cells with a plasmid expressing the 13cIMH enzyme. A control transfection with a mock vector (e.g., expressing a fluorescent protein) should be performed in parallel.
-
Incubate the cells for 48 hours post-transfection to allow for protein expression.
2. Protein Expression Analysis:
-
Confirm the expression of 13cIMH protein by Western blot analysis using an antibody specific to the enzyme or a tag fused to the protein.
3. Enzyme Activity Assay:
-
Harvest the transfected cells and prepare a cell lysate.
-
Incubate the cell lysate with a known concentration of all-trans-retinol. The endogenous LRAT will convert it to all-trans-retinyl ester, the substrate for 13cIMH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solvent like ethanol.
4. Retinoid Extraction and Analysis:
-
Extract the retinoids from the reaction mixture using a two-phase extraction with an organic solvent (e.g., hexane).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Resuspend the retinoid extract in the mobile phase for HPLC analysis.
-
Separate and quantify the different retinoid isomers (all-trans-retinol, this compound, 11-cis-retinol, and their corresponding esters) using normal-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Retinoid Isomer Separation
This protocol is a general guideline for the separation of retinoid isomers.[10][11]
1. HPLC System:
-
Use a normal-phase HPLC system equipped with a silica column. Normal-phase chromatography generally provides better resolution for retinoid isomers compared to reverse-phase.[10]
-
A UV detector set at a wavelength of 325 nm is suitable for detecting retinyl esters and retinols.[10]
2. Mobile Phase:
-
A common mobile phase is a mixture of n-hexane and ethyl acetate. The exact ratio can be optimized to achieve the best separation of the isomers of interest. For example, a gradient of increasing ethyl acetate concentration can be used.
-
For simultaneous analysis of retinoic acid and retinol isomers, a mobile phase consisting of n-hexane, 2-propanol, and acetic acid can be employed.[11]
3. Sample Preparation and Injection:
-
Dissolve the extracted retinoid samples in the initial mobile phase.
-
Inject a defined volume of the sample onto the column.
4. Data Analysis:
-
Identify the peaks corresponding to different retinoid isomers by comparing their retention times with those of pure standards (e.g., all-trans-retinol, this compound, 11-cis-retinol).
-
Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.
Signaling and Functional Implications
The enzymatic generation of this compound is the first committed step in a pathway that leads to the formation of 13-cis-retinoic acid. While 13cRA has a lower affinity for nuclear retinoid receptors compared to atRA, it is a potent therapeutic agent.[4][12] It is hypothesized that 13cRA may act as a pro-drug, being isomerized intracellularly to the more active all-trans and 9-cis forms.[4][12] The discovery of a dedicated enzyme for 13cROL production, particularly in the brain, suggests that 13-cis-retinoids may have specific, as-yet-uncharacterized physiological roles, potentially in neuronal function.[1]
Conclusion
The enzymatic generation of this compound from all-trans-retinyl esters is a significant metabolic pathway, with the potential for important physiological and pharmacological implications. The identification of the specific isomerohydrolase, 13cIMH, opens new avenues for research into the roles of 13-cis-retinoids, particularly in the central nervous system. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore this pathway, potentially leading to novel therapeutic strategies targeting retinoid metabolism and signaling.
References
- 1. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rpe65 Is the Retinoid Isomerase in Bovine Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RPE65 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. oculogenetica.com [oculogenetica.com]
- 10. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sav.sk [sav.sk]
- 12. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of 13-cis-Retinol with Retinoid Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-cis-retinol, an isomer of vitamin A, plays a nuanced role in the complex web of retinoid metabolism and signaling. While all-trans-retinol is the more abundant and traditionally studied precursor to the potent signaling molecule all-trans-retinoic acid, this compound exhibits unique interactions with specific retinoid-binding proteins, influencing its metabolic fate and downstream biological effects. This technical guide provides an in-depth exploration of the interaction between this compound and key retinoid-binding proteins, including Cellular Retinol-Binding Proteins (CRBPs) and Interphotoreceptor Retinoid-Binding Protein (IRBP). The content herein is curated for professionals in research and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Analysis of this compound Binding
The affinity of this compound for various retinoid-binding proteins is a critical determinant of its intracellular transport, enzymatic conversion, and ultimate physiological function. The following tables summarize the available quantitative data on the binding of this compound and related retinoids to different binding proteins.
| Retinoid | Binding Protein | Dissociation Constant (Kd) | Method |
| This compound | CRBP I | 3 nM | Fluorescence Titration |
| This compound | CRBP II | 30 nM | Fluorescence Titration |
| This compound | Mouse CRBP4 | Similar to all-trans-retinol | Not Specified |
| all-trans-Retinol | CRBP I | ~10 nM | Fluorescence Titration |
| all-trans-Retinol | CRBP II | ~10 nM | Fluorescence Titration |
| 9-cis-Retinol | CRBP I | 11 nM | Fluorescence Titration |
| 9-cis-Retinol | CRBP II | 68 nM | Fluorescence Titration |
Table 1: Binding Affinities of Retinols to Cellular Retinol-Binding Proteins (CRBPs). Data compiled from multiple studies to provide a comparative overview.
| Retinoid Isomer | Binding Protein | Dissociation Constant (Kd) | Method |
| cis-Retinols | Bovine IRBP | 0.02 - 0.05 µM | Fluorescence Quenching Assay |
| all-trans-Retinol | Bovine IRBP | 0.10 - 0.15 µM | Fluorescence Quenching Assay |
| all-trans-Retinol | Bovine IRBP | 0.11 - 0.16 µM | Fluorescence Enhancement Assay |
| 9-cis-Retinol | Bovine IRBP | 0.11 - 0.16 µM | Fluorescence Enhancement Assay |
| 11-cis-Retinol | Bovine IRBP | 0.11 - 0.16 µM | Fluorescence Enhancement Assay |
Table 2: Binding Affinities of Retinols to Interphotoreceptor Retinoid-Binding Protein (IRBP). Data indicates a higher affinity of bovine IRBP for cis-retinol isomers in fluorescence quenching assays.
Experimental Protocols
Expression and Purification of Recombinant Human Cellular Retinol-Binding Proteins (CRBPs)
Objective: To obtain highly pure recombinant CRBP for use in binding and functional assays. This protocol is adapted for expression in E. coli.
Materials:
-
Expression vector containing the human CRBP cDNA (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS) pH 7.4
Procedure:
-
Transformation: Transform the CRBP expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of Wash Buffer. Elute the His-tagged CRBP with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against PBS pH 7.4 overnight at 4°C to remove imidazole.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm purity. Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Purification of Interphotoreceptor Retinoid-Binding Protein (IRBP) from Bovine Retinas
Objective: To isolate native IRBP from bovine eyes for structural and functional studies.
Materials:
-
Fresh or frozen bovine eyes
-
Phosphate-Buffered Saline (PBS) pH 7.4
-
Protease inhibitor cocktail
-
Concanavalin A (Con A)-Sepharose column
-
Binding Buffer (20 mM Tris-HCl pH 7.5, 0.5 M NaCl, 1 mM MnCl2, 1 mM CaCl2)
-
Elution Buffer (Binding Buffer containing 0.5 M α-methyl-D-mannopyranoside)
-
Anion-exchange chromatography column (e.g., DEAE-cellulose)
-
Low Salt Buffer (20 mM Tris-HCl pH 8.0)
-
High Salt Buffer (20 mM Tris-HCl pH 8.0, 1 M NaCl)
Procedure:
-
Retina Dissection: Dissect bovine eyes to isolate the retinas.
-
Interphotoreceptor Matrix (IPM) Extraction: Gently wash the retinas in ice-cold PBS containing protease inhibitors to extract the soluble IPM proteins.
-
Clarification: Centrifuge the IPM extract at 10,000 x g for 20 minutes at 4°C to remove insoluble debris.
-
Concanavalin A Affinity Chromatography: Load the clarified IPM extract onto a Con A-Sepharose column pre-equilibrated with Binding Buffer. Wash the column extensively with Binding Buffer. Elute the bound glycoproteins, including IRBP, with Elution Buffer.
-
Anion-Exchange Chromatography: Dialyze the eluted fraction against Low Salt Buffer. Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Wash the column with Low Salt Buffer. Elute the bound proteins with a linear gradient of 0-1 M NaCl in Low Salt Buffer.
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure IRBP.
-
Concentration and Storage: Pool the pure IRBP fractions, concentrate using an appropriate method (e.g., ultrafiltration), and store at -80°C.
Fluorescence Titration Assay for Retinoid-Protein Binding Affinity (Kd) Determination
Objective: To quantify the binding affinity of this compound for a purified retinoid-binding protein.
Materials:
-
Purified apo-retinoid binding protein (e.g., CRBP) in a suitable buffer (e.g., PBS pH 7.4)
-
Stock solution of this compound in ethanol
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Instrument Setup: Set the fluorometer to measure the intrinsic tryptophan fluorescence of the protein. The excitation wavelength is typically around 280 nm, and the emission is monitored at the protein's fluorescence maximum (usually around 340-350 nm).
-
Protein Preparation: Prepare a solution of the apo-protein in the cuvette at a known concentration (typically in the low micromolar range).
-
Baseline Measurement: Record the initial fluorescence of the apo-protein solution.
-
Titration: Add small aliquots of the this compound stock solution to the protein solution in the cuvette. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence intensity. The binding of the retinoid will quench the protein's intrinsic fluorescence.
-
Data Collection: Continue the titration until the fluorescence signal no longer changes significantly with further additions of the ligand, indicating saturation of the binding sites.
-
Data Analysis: Correct the fluorescence data for dilution effects. Plot the change in fluorescence as a function of the total ligand concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Retinoid Metabolic and Signaling Pathway.
Caption: Metabolic Pathway of this compound.
Caption: Workflow for Binding Affinity Determination.
Conclusion
The interaction of this compound with retinoid-binding proteins is a critical aspect of its biological activity. Notably, its significant affinity for CRBP4 suggests a specific intracellular trafficking pathway that may distinguish it from other retinol isomers. The subsequent enzymatic conversion to 13-cis-retinoic acid and its isomerization to the biologically potent all-trans-retinoic acid underscore its role as a pro-drug. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of this compound action and explore its therapeutic potential. Future investigations should aim to precisely quantify the binding affinity of this compound for CRBP4 and further characterize its interaction with IRBP to provide a more complete understanding of its role in retinoid biology.
Methodological & Application
Application Note: Simultaneous Determination of Retinoid Isomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of key retinoid isomers, including all-trans-retinoic acid (atRA), 13-cis-retinoic acid (13-cis-RA), 9-cis-retinoic acid (9-cis-RA), all-trans-retinol (atROL), and others. Retinoids, a class of compounds derived from vitamin A, are critical regulators of various biological processes, and their different isomers can exhibit distinct biological activities.[1][2][3] Consequently, the ability to accurately and simultaneously measure these isomers is crucial for research in cellular biology, pharmacology, and drug development. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the retinoid signaling pathway.
Introduction
Retinoids play a pivotal role in numerous physiological functions, including vision, immune response, cellular differentiation, and embryonic development.[2][3] The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][4] Different isomers of retinoic acid, such as all-trans-RA and 9-cis-RA, display varying affinities for these receptors, leading to differential gene expression and biological outcomes.[1][5][6] For instance, all-trans-RA is a high-affinity ligand for RARs, while 9-cis-RA can activate both RARs and RXRs.[1][4][7]
Given the distinct roles of these isomers, analytical methods capable of resolving and quantifying them simultaneously are of high importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of retinoids due to its high resolution and sensitivity.[1][2] This application note presents a detailed protocol for the simultaneous determination of multiple retinoid isomers using both normal-phase and reverse-phase HPLC.
Retinoid Signaling Pathway
The biological activity of retinoids is initiated by the cellular uptake of retinol (vitamin A) from circulation. Inside the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[8][9][10] Retinoic acid then translocates to the nucleus and binds to RAR/RXR heterodimers, which are transcription factors that regulate the expression of target genes by binding to specific DNA sequences called retinoic acid response elements (RAREs).[4][9][11][12] This signaling cascade ultimately modulates a wide array of cellular processes.
Experimental Workflow
The general workflow for the analysis of retinoid isomers from biological samples involves sample preparation, chromatographic separation, and detection. Due to the light and air sensitivity of retinoids, all procedures should be performed under yellow light and in an inert atmosphere where possible.
Experimental Protocols
Method 1: Normal-Phase HPLC for Retinoic Acid Isomers and Retinal
This method is suitable for the separation of more polar retinoids.[10][12][13][14]
1. Sample Preparation:
-
For plasma/serum samples (0.5 mL), add an equal volume of ethanol containing an internal standard (e.g., retinyl acetate).
-
Extract the retinoids by adding 4 volumes of hexane, vortexing for 2 minutes, and centrifuging at 1500 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675, v/v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.
Method 2: Reverse-Phase HPLC for Retinol, Retinyl Esters, and Retinoic Acid Isomers
This method is versatile for separating a wider range of retinoids with varying polarities.[15][16]
1. Sample Preparation:
-
Follow the same extraction procedure as in Method 1. For tissues, homogenize in a suitable buffer before extraction.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).[15]
-
Mobile Phase:
-
Detection: UV at 325 nm for retinol and retinyl esters, and 340 nm for retinoic acid isomers.[15]
-
Injection Volume: 20-100 µL.[15]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the separation of retinoid isomers using the described HPLC methods.
Table 1: Retention Times of Retinoid Isomers (Normal-Phase HPLC)
| Compound | Retention Time (min) |
| all-trans-Retinal | 9.54[13] |
| 13-cis-Retinoic Acid | 10.55[13] |
| all-trans-Retinoic Acid | 11.65[13] |
Table 2: Retention Times of Retinoid Isomers (Reverse-Phase HPLC)
| Compound | Retention Time (min) |
| 13-cis-Retinoic Acid | 4.5[16] |
| all-trans-Retinoic Acid | 5.7[16] |
| all-trans-Retinol | 11.0[16] |
| all-trans-Retinal | 12.5[16] |
| Retinyl Acetate | 25.5[16] |
| 9-cis-Retinoic Acid | ~5.86 (with MS detection)[17] |
Table 3: Method Performance Characteristics
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Limit of Detection (LOD) | ||
| 13-cis-Retinoic Acid | 0.5 µg/L (in plasma)[12] | 0.2 pmol[15] |
| all-trans-Retinoic Acid | 0.5 µg/L (in plasma)[12] | 0.2 pmol[15] |
| all-trans-Retinol | 10 µg/L (in plasma)[12] | 0.2 pmol[15] |
| Linearity Range | Not specified in reviewed sources | >3 orders of magnitude[15] |
| Precision (%CV) | < 5.4%[13] | Intra-day: 5.9-10.0%, Inter-day: 5.9-11.0%[15] |
Conclusion
The HPLC methods detailed in this application note provide reliable and reproducible means for the simultaneous determination of various retinoid isomers. The choice between normal-phase and reverse-phase chromatography will depend on the specific retinoids of interest and the sample matrix. By following the provided protocols, researchers can obtain accurate quantitative data to further elucidate the roles of these important biological molecules in health and disease. Careful sample handling to prevent degradation and isomerization is paramount for obtaining accurate results.[3]
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism and activation of retinoids: roles of cellular retinoid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-cis retinoic acid signaling: changing partners causes some excitement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The multifaceted nature of retinoid transport and metabolism - Li - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 17. researchgate.net [researchgate.net]
Application Note and Protocols for the Quantification of 13-cis-Retinol in Plasma and Serum Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-cis-Retinol, a geometric isomer of retinol (Vitamin A), plays a significant role in various biological processes. Its accurate quantification in plasma and serum is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma and serum samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound and other retinoids in plasma and serum.
Table 1: HPLC-UV Method Performance
| Parameter | Result | Reference |
| Lower Limit of Detection (LOD) | 0.2 pmol | [1] |
| Lower Limit of Quantification (LOQ) | 0.7 pmol | [1] |
| Linearity Range | > 3 orders of magnitude | [1] |
| Intra-day Precision (CV%) | 5.9% - 10.0% | [1] |
| Inter-day Precision (CV%) | 5.9% - 11.0% | [1] |
| Bias vs. NIST Standards | -0.2% (Overall Mean) | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) - LLE | 2.5 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) - PPT | 25 ng/mL | [3] |
| Calibration Curve Range - LLE | 2.5 ng/mL - 1000 ng/mL | [3] |
| Calibration Curve Range - PPT | 25 ng/mL - 1000 ng/mL | [3] |
| Intra-day Precision (RSD%) | < 4.34% | [4] |
| Inter-day Precision (RSD%) | < 4.18% | [4] |
| Intra-day Accuracy (RE%) | < 5.71% | [4] |
| Inter-day Accuracy (RE%) | < 6.13% | [4] |
Experimental Protocols
Below are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted from methodologies demonstrating robust separation and quantification of retinol isomers.[1][2]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from plasma/serum that can interfere with the analysis.
-
Procedure:
-
To 25 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., retinyl acetate).[2]
-
Add 400 µL of acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify this compound from other components in the sample extract.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Zorbax SIL (4.6 x 250 mm, 5 µm) or equivalent normal-phase column.[1]
-
-
Chromatographic Conditions:
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on sensitive and specific LC-MS/MS methods for retinoid analysis.[3][5][6]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the plasma/serum matrix and concentrate it.
-
Procedure:
-
To 200 µL of serum or plasma, add 20 µL of an internal standard mixture (e.g., 13-cis-RA-d5).[3][6]
-
Add 200 µL of acetonitrile and vortex for 1 minute.[3]
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[3]
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[3]
-
Reconstitute the residue in 200 µL of a 1:3 water and methanol mixture.[3]
-
2. LC-MS/MS Analysis
-
Objective: To achieve highly sensitive and specific quantification of this compound.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM).
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Key parameters of bioanalytical method validation.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: The Use of 13-cis-Retinoic Acid (Isotretinoin) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction 13-cis-Retinoic Acid (13-cis-RA), also known as Isotretinoin, is a naturally occurring derivative of vitamin A.[1] It is a crucial signaling molecule involved in regulating cell proliferation, differentiation, and apoptosis.[2] While the user specified "13-cis-Retinol," the biologically active form predominantly used in cell culture experiments is its oxidized counterpart, 13-cis-Retinoic Acid. This document will focus on the experimental use of 13-cis-RA. It is widely utilized in cancer research and dermatology to investigate its therapeutic potential.[3][4][5] Notably, 13-cis-RA is often considered a pro-drug, as its biological activity can be mediated through its isomerization to more potent forms like all-trans-Retinoic Acid (ATRA) and 9-cis-Retinoic Acid within the cell.[1][6]
Mechanism of Action
The primary mechanism of action for retinoic acids involves the regulation of gene expression through nuclear receptors.[1] 13-cis-RA can be isomerized intracellularly to ATRA.[6] ATRA is then transported to the nucleus where it binds to Retinoic Acid Receptors (RARs). This ligand-receptor complex heterodimerizes with Retinoid X Receptors (RXRs) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][7] This signaling cascade can lead to various cellular outcomes, including cell cycle arrest and apoptosis. For instance, 13-cis-RA has been shown to induce cell cycle arrest by upregulating p21 and downregulating cyclin D1.[8][9]
However, some studies suggest that 13-cis-RA can also induce apoptosis through RAR-independent mechanisms, highlighting the complexity of its cellular effects.[8]
Data Presentation: Effective Concentrations
The optimal concentration of 13-cis-RA is highly dependent on the cell line and the biological endpoint being measured. A dose-response experiment is always recommended. The following table summarizes concentrations used in various studies.
| Cell Line | Effective Concentration | Duration | Observed Effect(s) | Reference(s) |
| SEB-1 (Human Sebocytes) | 1-10 µM | Time-dependent | Dose- and time-dependent decrease in cell viability; induction of apoptosis and cell cycle arrest. | [8] |
| Human Sebocytes (in vitro) | IC50: 10 µM (7 days), 1 µM (14 days) | 7-14 days | Inhibition of cell proliferation and lipid synthesis. | [10] |
| UCLA RO 82 W-l (Follicular Carcinoma) | 10 µM | Not specified | Reduced cell proliferation; increased differentiation markers. | [11][12] |
| Head and Neck Squamous Carcinoma (HNSCC) | 1 µM | Not specified | Inhibition of cellular growth. | [13] |
| Cholangiocarcinoma (CCA) | 25-100 µM | 24-72 hours | Induced cell cycle arrest at G2/M phase; inhibited self-renewal, migration, and invasion. | [9] |
| Pluripotent Stem Cells | 500 nM - 1 µM | Not specified | Used in various differentiation protocols. | [14] |
Experimental Protocols
Critical Handling Procedures
-
Light Sensitivity: 13-cis-RA is highly sensitive to light, which can cause isomerization and degradation.[15] All procedures, including stock solution preparation, media supplementation, and cell culture manipulations, should be performed under subdued or yellow light.[16] Wrap storage tubes and culture plates in aluminum foil.
-
Stability: 13-cis-RA is unstable in aqueous solutions and can degrade when exposed to air and heat.[15][16] Stability is significantly reduced in serum-free media but can be improved by the presence of serum or bovine serum albumin (BSA).[16][17] It is crucial to prepare fresh media with 13-cis-RA immediately before each experiment.[17][18]
Protocol 1: Preparation of 13-cis-RA Stock Solution
-
Reconstitution: Dissolve 13-cis-RA powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[14] Warm the solution gently at 37°C for 3-5 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small-volume, light-protective (amber or foil-wrapped) microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[14][15]
Protocol 2: General Cell Treatment
This protocol provides a general workflow for treating adherent cells with 13-cis-RA.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent, exponential growth phase at the time of treatment.
-
Adherence: Incubate the cells for 18-24 hours under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
Preparation of Treatment Media: Thaw an aliquot of the 13-cis-RA stock solution immediately before use. Pre-warm the cell culture medium to 37°C.[14] Dilute the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and gently add the prepared treatment and vehicle control media.
-
Incubation: Return the plates to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours). For long-term experiments (>24h), consider replacing the media with freshly prepared treatment media every 24 hours to account for compound degradation.[19]
Protocol 3: Example Downstream Assays
Following treatment, various assays can be performed to assess the effects of 13-cis-RA.
-
Cell Proliferation/Viability Assay (MTT/WST-1): These colorimetric assays measure the metabolic activity of viable cells. A reduction in signal in 13-cis-RA-treated wells compared to the vehicle control indicates decreased proliferation or cytotoxicity.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells. An increase in Annexin V positive cells is indicative of apoptosis induction.[8]
-
Cell Cycle Analysis (Propidium Iodide Staining): Cells are stained with propidium iodide (PI), which binds to DNA. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if 13-cis-RA causes cell cycle arrest at a specific phase.[9]
-
Western Blotting: This technique is used to detect and quantify specific proteins. It can be used to measure changes in the expression of key regulatory proteins involved in apoptosis (e.g., cleaved Caspase-3) or the cell cycle (e.g., p21, Cyclin D1).[8]
Materials and Reagents
| Item | Details |
| Compound | 13-cis-Retinoic Acid (Isotretinoin), powder, >98% purity |
| Solvent | Anhydrous, sterile Dimethyl Sulfoxide (DMSO) |
| Cell Lines | Appropriate for the research question (e.g., SEB-1, HaCaT, various cancer cell lines) |
| Culture Medium | Basal medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics |
| Labware | Sterile cell culture plates, flasks, serological pipettes, pipette tips |
| Storage | Light-protective (amber or foil-wrapped) sterile microcentrifuge tubes |
| General Equipment | Biosafety cabinet, CO2 incubator, centrifuge, microscope, hemocytometer |
| Assay Kits | Kits for downstream analysis (e.g., MTT, Annexin V, PI staining) |
References
- 1. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. 13-cis-retinoic acid and cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA R0 82 W-1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models to Study 13-cis-Retinol Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the diverse physiological and pathological effects of 13-cis-Retinol, a potent retinoid commonly known as isotretinoin. The following sections detail quantitative data from various studies, step-by-step experimental procedures, and visual representations of key biological pathways and workflows to facilitate the design and implementation of robust preclinical research.
I. Introduction to this compound and the Need for Animal Models
13-cis-Retinoic acid (isotretinoin) is a first-generation retinoid renowned for its efficacy in treating severe acne vulgaris.[1] Its therapeutic action is primarily attributed to the suppression of sebaceous gland activity and microbial colonization.[2] However, the clinical use of isotretinoin is associated with a spectrum of adverse effects, including significant teratogenicity, mucocutaneous dryness, and potential neuropsychiatric alterations.[3][4] Animal models are indispensable tools for elucidating the mechanisms underlying these effects, assessing potential toxicities, and developing safer therapeutic strategies. These models allow for controlled investigations into the dose-dependent effects of this compound on various organ systems, which are not feasible in human subjects.
II. Commonly Utilized Animal Models
A variety of animal models have been employed to study the multifaceted effects of this compound. The choice of model often depends on the specific research question.
-
Mice: Frequently used to investigate neurobehavioral effects, teratogenicity, and mucocutaneous side effects.[5][6] Studies have shown that mice can be marginally teratogenic at very high doses (>100 mg/kg), in contrast to the potent teratogenicity observed in humans at therapeutic doses (0.5-1.5 mg/kg).[5] This difference is attributed to minimal placental transfer of 13-cis-retinoic acid in mice.[5]
-
Rats: Commonly used for toxicological studies, including assessments of effects on the liver, muscles, and blood.[7] Wistar and Sprague-Dawley rats are frequently the strains of choice.[8][9] Rat models are also used to study effects on bone morphology and orthodontic tooth movement.[8]
-
Rabbits: Utilized in teratogenicity studies, where they have shown a different sensitivity profile compared to mice.[10] For instance, a daily oral dose of 15 mg/kg of 13-cis-retinoic acid in rabbits resulted in a significant increase in fetal resorptions and malformations.[10]
-
Pigs: The Hanford miniature pig has been used as a model to study wound healing under systemic isotretinoin treatment, challenging the conventional wisdom of delaying surgery after cessation of therapy.[11]
III. Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies on this compound.
Table 1: Dosing Regimens in Rodent Models
| Animal Model | Dose | Route of Administration | Duration | Investigated Effect | Reference |
| Mouse | 1 mg/kg/day | Daily injection | 1-6 weeks | Neurogenesis and Learning | [12] |
| Mouse | 125 and 250 mg/kg | - | - | Neurobehavioral changes | [6] |
| Rat (Wistar) | 8 or 16 mg/kg | Oral gavage | Early or mid-gestational period | Teratogenicity (Neurogenesis) | [13] |
| Rat (Sprague-Dawley) | 7.5 or 15 mg/kg | Daily gavage | 28 days | General toxicity | [9] |
| Rat (Wistar) | 7.5 mg/kg | Gavage | 3 months | Oxidative stress | [7] |
| Rabbit | 3 mg/kg/day | Oral | Days 8-11 of gestation | Teratogenicity (No effect) | [10] |
| Rabbit | 15 mg/kg/day | Oral | Days 8-11 of gestation | Teratogenicity (Increased fetal resorption and malformations) | [10] |
Table 2: Observed Effects of this compound in Animal Models
| Animal Model | Effect | Quantitative Finding | Reference |
| Mouse | Hippocampal Neurogenesis | Reduced rate of hippocampal cell birth and number of newborn neurons at 1 mg/kg/day. | [12] |
| Mouse | Learning and Memory | Severely disrupted spatial learning in the radial maze test at 1 mg/kg/day. | [12] |
| Mouse | Neurobehavioral | Significant alterations in open-field activity, time in dark areas, and negative geotaxis. | [6] |
| Mouse | Serotonin Levels | Significant alteration in serotonin levels at doses of 125 and 250 mg/kg. | [6] |
| Rat | Oxidative Stress | Significant differences in ALT, 8-OHDG, PC, GSH, GPX, and NO values after 3 months of treatment. | [7] |
| Rabbit | Teratogenicity | 22% fetal resorption rate and 16% malformed surviving fetuses at 15 mg/kg/day. | [10] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Assessment of Neurogenesis and Hippocampal-Dependent Learning in Mice
Objective: To evaluate the effect of this compound on adult hippocampal neurogenesis and spatial learning.[12]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
13-cis-Retinoic acid (Isotretinoin)
-
Vehicle (e.g., 50% DMSO, 50% saline)
-
BrdU (5-bromo-2'-deoxyuridine)
-
Radial arm maze
-
Standard laboratory equipment for injections and tissue processing.
Procedure:
-
Animal Housing and Dosing:
-
House mice individually under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Prepare a solution of 13-cis-Retinoic acid in the vehicle.
-
Administer 1 mg/kg of 13-cis-Retinoic acid or vehicle daily via intraperitoneal injection for a period of 3 to 6 weeks.
-
-
Assessment of Cell Proliferation (BrdU Labeling):
-
Following the treatment period, inject mice with BrdU (50 mg/kg) every 2 hours over a 6-hour period.
-
Perfuse the brains 24 hours after the last BrdU injection.
-
Process the brains for immunohistochemistry to detect BrdU-labeled cells in the dentate gyrus of the hippocampus.
-
Quantify the number of BrdU-positive cells using stereological methods.
-
-
Assessment of Spatial Learning (Radial Arm Maze):
-
After 3 weeks of daily 13-cis-Retinoic acid or vehicle injections, begin behavioral testing.
-
Habituate the mice to the radial arm maze, which contains a food reward at the end of each of the eight arms.
-
Conduct daily trials where the mouse is placed in the center of the maze and allowed to explore the arms to find all eight rewards.
-
Record the number of working memory errors (re-entering an already visited arm) and reference memory errors (entering an arm that was never baited).
-
Continue trials until a stable performance is reached or for a predetermined number of days.
-
Protocol 2: Evaluation of Teratogenicity in Rabbits
Objective: To determine the embryotoxic and teratogenic potential of this compound.[10]
Materials:
-
Pregnant rabbits (e.g., New Zealand White)
-
13-cis-Retinoic acid
-
Vehicle for oral administration (e.g., soybean oil)
-
Surgical instruments for fetal examination.
Procedure:
-
Animal Mating and Dosing:
-
Time-mate female rabbits. Day 0 of gestation is considered the day of mating.
-
Prepare suspensions of 13-cis-Retinoic acid in the vehicle at desired concentrations (e.g., 3 mg/kg and 15 mg/kg).
-
Administer the designated dose of 13-cis-Retinoic acid or vehicle orally once daily from Day 8 to Day 11 of gestation.
-
-
Fetal Examination:
-
On Day 28 of gestation, euthanize the does.
-
Perform a laparotomy to expose the uterus.
-
Count the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Examine each fetus for external malformations.
-
Fix a subset of fetuses for visceral and skeletal examinations to identify internal abnormalities.
-
-
Data Analysis:
-
Calculate the rates of fetal resorption, malformations, and other developmental abnormalities for each dose group.
-
Compare the treatment groups to the vehicle control group using appropriate statistical tests.
-
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Retinoid Signaling Pathway
Caption: Simplified overview of the retinoic acid signaling pathway.
Experimental Workflow for Neurobehavioral Studies
Caption: General workflow for conducting neurobehavioral studies.
Teratogenicity Study Workflow
Caption: Standard workflow for a teratogenicity study.
These application notes and protocols are intended to serve as a guide for researchers initiating or refining their studies on the effects of this compound. It is crucial to adapt these protocols to the specific research objectives and to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Physiological and Psychological Effects of Isotretinoin in the Treatment of Patients with Acne: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low teratogenicity of 13-cis-retinoic acid (isotretinoin) in the mouse corresponds to low embryo concentrations during organogenesis: comparison to the all-trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of Isotretinoin in Mice: Behavioral and Tissue Neurological Function Assessment [ijvm.ut.ac.ir]
- 7. The effect of isotretinoin therapy on oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic dosage of isotretinoin in rats may influence orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Teratogenicity and transplacental pharmacokinetics of 13-cis-retinoic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does systemic isotretinoin inhibit healing in a porcine wound model? [pubmed.ncbi.nlm.nih.gov]
- 12. 13-cis-retinoic acid suppresses hippocampal cell division and hippocampal-dependent learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 13-cis-Retinol as a Therapeutic Agent in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-cis-Retinoic acid (13-cis-RA), also known as isotretinoin, is a naturally occurring retinoid, a class of compounds derived from vitamin A.[1][2] It plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.[3] While clinically approved for the treatment of severe acne, a growing body of preclinical evidence highlights its potential as a therapeutic agent in oncology.[1] In various cancer models, 13-cis-RA has demonstrated significant anti-tumor activity, functioning as a potent agent in inhibiting cancer initiation and proliferation.[1] Its mechanisms of action are multifaceted, involving both classical nuclear receptor-dependent pathways and receptor-independent signaling cascades. This document provides a comprehensive overview of the preclinical applications of 13-cis-Retinol, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.
Data Presentation
In Vitro Efficacy of 13-cis-Retinoic Acid
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 13-cis-Retinoic Acid in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| KKU-100 | Cholangiocarcinoma | 12 | 20.48 ± 8.27 | [3] |
| 24 | 12.35 ± 3.60 | [3] | ||
| 48 | 9.33 ± 7.53 | [3] | ||
| KKU-213B | Cholangiocarcinoma | 12 | 20.27 ± 16.34 | [3] |
| 24 | 11.89 ± 9.20 | [3] | ||
| 48 | 6.66 ± 5.11 | [3] |
In Vivo Efficacy of 13-cis-Retinoic Acid
The table below outlines the in vivo anti-tumor effects of 13-cis-Retinoic Acid in preclinical animal models.
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Neuroblastoma (SH-SY5Y xenograft) | Nude rats | 4 mg/day, oral | Significant decrease in tumor weight compared to untreated controls (P < 0.05) | [4] |
| Colon Cancer (DMH-induced) | Sprague-Dawley rats | 300 mg/kg in diet | Significantly delayed tumor onset (P = 0.0339) | [5] |
| Colon Cancer (DMH-induced) | Wister/Furth rats | 10 mg/kg, 5 days/month | Significantly delayed tumor onset (P = 0.0322) | [5] |
| Pheochromocytoma (Allograft) | Athymic nude mice | Not specified | No significant difference in final tumor area compared to vehicle-treated group | [6] |
Signaling Pathways
13-cis-Retinoic Acid exerts its anti-cancer effects through multiple signaling pathways. These can be broadly categorized into RAR-dependent (classical) and RAR-independent mechanisms.
RAR-Dependent Signaling Pathway
The classical pathway involves the binding of retinoic acid to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). 13-cis-RA itself has a low affinity for these receptors but can be isomerized intracellularly to more active forms like all-trans-retinoic acid (ATRA).[7] The binding of an active retinoid to the RAR-RXR heterodimer leads to the transcription of target genes that regulate cell differentiation and inhibit proliferation.[8][9]
Caption: Classical RAR-dependent signaling pathway of 13-cis-Retinoic Acid.
RAR-Independent Signaling Pathway
13-cis-Retinoic Acid can also induce apoptosis and cell cycle arrest through mechanisms that are independent of RARs.[10][11] This pathway involves the modulation of key cell cycle and apoptosis regulatory proteins.
Caption: RAR-independent signaling leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the therapeutic potential of 13-cis-Retinoic Acid in preclinical cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 13-cis-Retinoic Acid on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
13-cis-Retinoic Acid (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of 13-cis-Retinoic Acid in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation, a hallmark of apoptosis, in cells treated with 13-cis-Retinoic Acid.
Materials:
-
Cells cultured on coverslips or slides
-
13-cis-Retinoic Acid
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)
-
Antibody against the label (e.g., anti-BrdU-FITC)
-
Counterstain (e.g., DAPI or Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with 13-cis-Retinoic Acid at the desired concentration and for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization solution for 2 minutes on ice.
-
TUNEL Labeling: Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
Detection: If using an indirect method, wash with PBS and incubate with the fluorescently labeled antibody for 30 minutes at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI or Propidium Iodide for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on slides, and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in apoptosis and cell cycle regulation following treatment with 13-cis-Retinoic Acid.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
In Vivo Xenograft Model
This protocol describes a general workflow for establishing and treating a subcutaneous xenograft model to evaluate the in vivo efficacy of 13-cis-Retinoic Acid.
Caption: General workflow for a preclinical in vivo xenograft study.
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer 13-cis-Retinoic Acid (e.g., by oral gavage or intraperitoneal injection) or the vehicle control to the respective groups according to the planned dosing schedule and duration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (due to tumor size limits or treatment duration), euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of 13-cis-Retinoic Acid.
Conclusion
13-cis-Retinoic Acid demonstrates significant potential as an anti-cancer agent in preclinical models, exhibiting cytotoxic and cytostatic effects across various cancer types. Its ability to induce apoptosis and cell cycle arrest through both RAR-dependent and independent pathways provides a strong rationale for its further investigation in cancer therapy. The protocols and data presented here offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound in oncology. Further studies are warranted to optimize dosing strategies, explore combination therapies, and elucidate the full spectrum of its molecular mechanisms in different cancer contexts.
References
- 1. 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vitamin A analogues: 13-cis retinoic acid, 9-cis retinoic acid, and Ro 13-6307 inhibit neuroblastoma tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 13-cis-retinoic acid on tumor prevention, tumor growth, and metastasis in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of 13-Cis Retinoic Acid and Lovastatin: Marked Antitumor Potential In Vivo in a Pheochromocytoma Allograft Model in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment [pfocr.wikipathways.org]
- 9. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Retinoid Extraction and Analysis from Ocular Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of physiological processes, with their role in vision being one of the most well-understood. The vertebrate eye contains a specialized metabolic pathway, known as the retinoid cycle, which regenerates the 11-cis-retinal chromophore required for light detection by photoreceptor cells.[1] Dysregulation of retinoid metabolism is implicated in various retinal diseases, making the accurate extraction and analysis of retinoids from ocular tissues a critical aspect of ophthalmic research and drug development.[1][2][3]
These application notes provide detailed protocols for the extraction and quantitative analysis of various retinoid species from ocular tissues. The methodologies described are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity.
Data Presentation
Table 1: Endogenous Retinoid Levels in Ocular Tissues
| Retinoid Species | Tissue | Species | Concentration / Amount | Method of Analysis | Reference |
| Vitamin A | Pigment Epithelium-Choroid (RPE-Ch) | Human | 7.9 +/- 4.3 nmol/eye | HPLC | [4] |
| Vitamin A | Retina | Human | 15.3% of that in the corresponding RPE-Ch | HPLC | [4] |
| Retinyl Esters | RPE-Ch | Human | 98.3% of total Vitamin A | HPLC | [4] |
| Retinyl Esters | Retina | Human | 79.3% of total Vitamin A | HPLC | [4] |
| 11-cis isomer / all-trans isomer ratio | RPE-Ch | Human | 1.52 +/- 0.48 | HPLC | [4] |
| 11-cis-retinaldehyde | iPS-RPE culture media | Human | 188 ± 88 pmol/mg protein | HPLC | [5] |
Table 2: Performance Characteristics of Retinoid Analysis Methods
| Parameter | Method | Analyte(s) | Lower Limit of Detection (LOD) | Linear Range | Reference |
| HPLC/UV | HPLC/UV | Retinyl Esters (RE) | 0.7 pmol | >3 orders of magnitude | [6] |
| HPLC/UV | HPLC/UV | Retinol (ROL) | 0.2 pmol | >3 orders of magnitude | [6] |
| HPLC/UV | HPLC/UV | Retinal (RAL) | 0.2 pmol | >3 orders of magnitude | [6] |
| LC/MS/MS | LC/MS/MS | Retinoic Acid (RA) | 10 fmol | 20 fmol - 10 pmol | [7] |
| UHPLC-MS/MS | UHPLC-MS/MS | all-trans-retinal | 5 fmol | 5 fmol - 1 pmol | [8] |
| LC-MS/MS | LC-MS/MS | 12 Retinoids | sub ng/mL levels | 1 - 1000 ng/mL | [9][10] |
Experimental Protocols
Important Precautionary Measures: Retinoids are highly susceptible to isomerization and oxidation when exposed to light, heat, and oxygen.[8][11][12] All procedures should be carried out under dim red or yellow light, and samples should be kept on ice or at 4°C whenever possible.[6][13] Use only glass or Teflon-lined containers, as retinoids can adhere to plastic surfaces.[7] Tissues not processed immediately should be flash-frozen in liquid nitrogen and stored at -80°C.[6]
Protocol 1: Extraction of Retinoids from Whole Ocular Tissue
This protocol is suitable for the simultaneous extraction of retinyl esters, retinol, and retinal isomers.
Materials:
-
Glass-glass homogenizer
-
Ice-cold extraction buffer (e.g., phosphate-buffered saline)
-
Hexane
-
Hydroxylamine solution (1 M, pH 7.4, freshly prepared)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Excise the whole eye and immediately flash-freeze in liquid nitrogen.[14]
-
Transfer the frozen eye to a pre-chilled glass-glass homogenizer.
-
Add 0.5 mL of ice-cold extraction buffer and homogenize thoroughly.[14]
-
To stabilize retinaldehydes by converting them to their oxime derivatives, add 0.5 mL of freshly prepared 1 M hydroxylamine solution and incubate for 20 minutes at room temperature with occasional shaking.[14]
-
Add 2 mL of hexane to the homogenate and vortex vigorously for 2 minutes to extract the retinoids.[14]
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.[14]
-
Carefully collect the upper hexane layer containing the retinoids and transfer to a clean glass tube.
-
Repeat the hexane extraction (steps 5-7) on the remaining aqueous phase to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., 100-150 µL of hexane or the initial mobile phase).[14]
Protocol 2: Analysis of Retinoids by Normal-Phase HPLC
Normal-phase HPLC offers excellent resolution for separating geometric isomers of retinoids.[14][15]
Materials:
-
HPLC system with a UV detector
-
Normal-phase silica column
-
Mobile phase: Isocratic mixture of 10% ethyl acetate in hexane.[14]
-
Retinoid standards (all-trans-retinol, 11-cis-retinol, all-trans-retinal oxime, 11-cis-retinal oxime, etc.)
Procedure:
-
Equilibrate the normal-phase column with the mobile phase at a flow rate of 1.4 mL/min.[14]
-
Inject 100 µL of the reconstituted sample extract onto the column.[14]
-
Monitor the elution of retinoids using a diode array detector at wavelengths of 325 nm for retinyl esters and retinols, and 360 nm for retinal oximes.[14]
-
Identify the retinoid peaks by comparing their retention times and UV spectra with those of the retinoid standards.
-
Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
Protocol 3: Analysis of Retinoids by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity, making it ideal for the analysis of low-abundance retinoids.[11][12][14]
Materials:
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[7][14]
-
Reverse-phase C18 column.[14]
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Retinoid standards
Procedure:
-
Reconstitute the dried sample extract in 150 µL of 10% isopropanol in acetonitrile with 0.1% trifluoroacetic acid (TFA).[14]
-
Filter the reconstituted sample through a Teflon syringe filter prior to injection.[14]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column and perform a gradient elution, for example, a linear gradient of acetonitrile in water (e.g., 80-100%) for 30 minutes.[14]
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific m/z transitions of the target retinoids. For example, for A2E, monitor m/z = 592.4 [M+H]+.[14]
-
Identify and quantify the retinoids based on their retention times and specific mass transitions, using a standard curve for calibration.
Visualizations
The Visual Cycle Signaling Pathway
Caption: The canonical visual cycle pathway in the vertebrate eye.
Experimental Workflow for Retinoid Extraction and Analysis
Caption: General workflow for retinoid extraction and analysis.
References
- 1. New insights into retinoid metabolism and cycling within the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid Synthesis Regulation by Retinal Cells in Health and Disease | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin A in human eyes: amount, distribution, and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Dietary Vitamin A Metabolites in Murine Ocular and Non-Ocular Tissues Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Separation of Retinol Isomers by Normal Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol (Vitamin A) and its isomers are crucial fat-soluble vitamins that play a vital role in vision, immune function, cell growth, and reproduction. The various geometric isomers of retinol, such as all-trans-retinol, 13-cis-retinol, and 9-cis-retinol, exhibit different biological activities and metabolic fates. Therefore, the accurate separation and quantification of these isomers are essential in pharmaceutical research, clinical diagnostics, and nutritional science. Normal phase High-Performance Liquid Chromatography (HPLC) is a powerful and reliable technique for resolving these closely related compounds. This application note provides a detailed protocol and experimental data for the separation of retinol isomers using normal phase HPLC.
Normal phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is particularly well-suited for separating non-polar to moderately polar isomers.[1][2] The subtle differences in the polarity of retinol isomers allow for their effective separation on a silica-based column.[3][4]
Principles of Separation
In normal phase HPLC, the stationary phase is typically silica gel, which has polar silanol (-Si-OH) groups on its surface. The mobile phase is a non-polar solvent, such as hexane or heptane, often modified with a small amount of a slightly more polar solvent like isopropanol or ethyl acetate.[1][4] The separation of retinol isomers is based on their differential adsorption to the polar stationary phase. Isomers with a more exposed hydroxyl group will interact more strongly with the silica gel and thus have a longer retention time. The all-trans isomer is generally the least polar and elutes earlier, while the cis isomers, having a slightly different molecular geometry and polarity, are retained longer.
Experimental Protocols
This section provides a detailed protocol for the separation of retinol isomers by normal phase HPLC, including sample preparation and chromatographic conditions.
Sample Preparation (from Tissues)
-
Homogenization: Homogenize approximately 10-20 mg of tissue in a suitable buffer.
-
Internal Standard: Add a known amount of an internal standard, such as retinyl acetate, to the homogenate.
-
Saponification (Optional, for esterified forms): To hydrolyze retinyl esters, add 1-3 mL of 0.025 M KOH in ethanol and incubate.
-
Extraction:
-
Add 10 mL of hexane to the aqueous ethanol phase.
-
Vortex thoroughly for 5-10 minutes to ensure efficient extraction of retinoids into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the retinol isomers.[5]
-
-
Drying and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Caution: Retinoids are sensitive to light and oxidation. All sample preparation steps should be performed under yellow or red light and in amber-colored vials to minimize degradation.[6]
Chromatographic Conditions
The following tables summarize typical chromatographic conditions for the separation of retinol isomers using normal phase HPLC.
Table 1: HPLC System and Column Specifications
| Parameter | Specification | Source |
| HPLC System | Waters 600 series pump, 717 series autosampler | [5] |
| Beckman HPLC system with a Model 110 pump | [3] | |
| Stationary Phase | Zorbax SIL (4.6 x 250 mm, 5 µm) | [5] |
| Inertsil SILICA 100-5 (250 x 4.6 mm, 5 µm) | [3] | |
| Pinnacle DB silica column (250 x 4.6 mm, 5 µm) | [4] | |
| Column Temperature | Ambient or controlled (e.g., 40°C) | [4] |
Table 2: Mobile Phase Compositions and Flow Rates
| Mobile Phase Composition | Flow Rate (mL/min) | Elution Mode | Source |
| 0.4% 2-propanol in hexane | 2.0 | Isocratic | [5] |
| n-hexane:2-propanol:acetic acid (1000:4.3:0.675, v/v/v) | 1.0 | Isocratic | [3] |
| 10% ethyl acetate in hexane | 1.4 | Isocratic | [7] |
| n-heptane and isopropyl alcohol (75:25, v/v) | 1.0 | Isocratic | [4] |
Table 3: Detection and Quantitation Parameters
| Parameter | Specification | Source |
| Detector | UV-Vis Detector | [3][5] |
| Detection Wavelength | 325 nm | [5][8] |
| Injection Volume | 20 - 100 µL | [4][5] |
| Quantitation | External standard calibration curves | [8] |
Expected Results
Under the specified conditions, a baseline separation of the common retinol isomers can be achieved. The elution order is typically dependent on the polarity of the isomers.
Table 4: Example Retention Times of Retinol Isomers
| Isomer | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 |
| This compound | 20.9 | - |
| 9-cis-Retinol | 27.0 | - |
| all-trans-Retinol | 28.9 | - |
Method 1 Source:[5] Method 2 would represent data from another cited method if available.
Visualizations
Experimental Workflow
References
- 1. moravek.com [moravek.com]
- 2. diva-portal.org [diva-portal.org]
- 3. sav.sk [sav.sk]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 13-cis-Retinol for Research Applications: A Detailed Guide
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cell growth, differentiation, and vision. While all-trans-retinol is the most abundant isomer, the biological significance of its various cis-isomers, such as 13-cis-retinol, is an active area of research. This compound serves as a precursor to 13-cis-retinoic acid, a compound widely used in dermatology and cancer therapy.[1][2] The precise biological functions and signaling pathways of this compound are still under investigation, with evidence suggesting it may act as a prodrug that is subsequently isomerized to more active forms like all-trans-retinoic acid. For research purposes, access to a pure and well-characterized supply of this compound is paramount. This application note provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, tailored for researchers in drug development and life sciences.
Synthesis Methodologies
The synthesis of this compound can be approached through several methods, each with its own advantages in terms of yield, stereoselectivity, and scalability. The primary methods involve the stereoselective synthesis from precursors like β-ionone, the isomerization of the more common all-trans-retinol, and enzymatic conversion.
Chemical Synthesis from β-Ionone
A common strategy for the de novo synthesis of retinoids starts from the readily available precursor, β-ionone. This multi-step synthesis allows for the controlled construction of the polyene chain with the desired stereochemistry. The general workflow involves the extension of the carbon chain of β-ionone and the subsequent formation of the alcohol functional group. While many published methods focus on the synthesis of 13-cis-retinoic acid, the final acid can be reduced to the corresponding alcohol, this compound.
Photochemical Isomerization of all-trans-Retinol
Photoisomerization presents a direct method to convert the readily available all-trans-retinol to a mixture of its cis-isomers, including this compound.[2] This method is advantageous in its simplicity but often results in a mixture of isomers requiring careful purification. The process typically involves irradiating a solution of all-trans-retinol in a suitable solvent with UV light, sometimes in the presence of a sensitizer.
Enzymatic Synthesis
In biological systems, the isomerization of retinoids is catalyzed by specific enzymes. For instance, enzymes with isomerohydrolase activity, similar to RPE65 found in the visual cycle, can convert all-trans-retinyl esters into 11-cis and this compound.[3] This method offers high specificity but may be less suitable for large-scale production in a standard chemistry laboratory.
Quantitative Data Summary
The following table summarizes typical yields and purity for the different synthesis methods of 13-cis-retinoids. It is important to note that yields can vary significantly based on reaction conditions and the scale of the synthesis.
| Synthesis Method | Starting Material | Key Reagents/Conditions | Typical Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | β-ionone | Grignard reagents, Wittig reaction, reduction | 40-60 (overall) | >95 (after purification) | [4][5] |
| Photochemical Isomerization | all-trans-Retinol | UV irradiation, sensitizer (e.g., Bengal rose) | 15-25 (of 13-cis isomer) | Variable (requires extensive purification) | [4][5] |
| Enzymatic Synthesis | all-trans-Retinyl ester | Isomerohydrolase (e.g., RPE65 homolog) | Variable (highly specific) | High | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from β-Ionone (Adapted from Retinoic Acid Synthesis)
This protocol is an adaptation of methods used for 13-cis-retinoic acid synthesis, with a final reduction step to yield this compound.
Materials:
-
β-ionone
-
Vinyl magnesium bromide
-
Triphenylphosphine
-
4-Hydroxy-3-methyl-2(5H)-furanone
-
Potassium hydroxide
-
Hydrochloric acid
-
Hexane, Ethanol, Ethyl acetate, Diethyl ether, Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
All operations with retinoids should be performed under dim red light or in the dark to prevent unwanted isomerization.
Procedure:
-
Synthesis of Vinyl-β-ionol: In a flame-dried, three-necked flask under a nitrogen atmosphere, react β-ionone with vinyl magnesium bromide in anhydrous THF at a low temperature (e.g., -60°C).[4] The reaction is then warmed to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, vinyl-β-ionol, is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Wittig Condensation: The vinyl-β-ionol is then reacted with triphenylphosphine in the presence of an acid to form the corresponding phosphonium salt. This salt is then used in a Wittig reaction with 4-hydroxy-3-methyl-2(5H)-furanone in the presence of a strong base like potassium hydroxide in ethanol at low temperature (-40°C) to yield a mixture of retinoic acid isomers, including 11,13-di-cis-retinoic acid.[4]
-
Photochemical Isomerization to 13-cis-Retinoic Acid: The mixture of retinoic acid isomers is dissolved in an aqueous potassium hydroxide solution. A sensitizer, such as Bengal rose, is added, and the solution is irradiated with a suitable lamp (e.g., a metal halide lamp) for several hours.[4][5] The progress of the isomerization to the desired 13-cis-retinoic acid is monitored by HPLC.
-
Esterification of 13-cis-Retinoic Acid: The resulting 13-cis-retinoic acid is then esterified, for example, by reaction with diazomethane or by Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid) to yield ethyl 13-cis-retinoate. This step is crucial for purification and subsequent reduction.
-
Reduction to this compound: The purified ethyl 13-cis-retinoate is dissolved in anhydrous diethyl ether or THF and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH4) at 0°C. The reaction is stirred for a few hours and then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting this compound is extracted, and the organic phase is dried and concentrated.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Purification and Analysis by HPLC
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, methanol, sodium acetate buffer)
-
C18 reverse-phase or silica gel normal-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the HPLC mobile phase.
-
HPLC Conditions (Reverse-Phase):
-
Column: C18 reverse-phase, 5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase: An isocratic mixture of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection: UV at 325 nm.
-
Elution Order: Under these conditions, 13-cis-retinoic acid elutes before all-trans-retinoic acid.[6] A similar early elution is expected for this compound relative to all-trans-retinol.
-
-
HPLC Conditions (Normal-Phase):
-
Column: Silica gel, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and acetic acid (e.g., 1000:3.5:0.675, v/v/v).
-
Detection: UV at 325 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Confirm the purity of the collected fractions by re-injecting them into the HPLC. The identity of the peak can be confirmed by comparing the retention time with a known standard and by spectroscopic methods like UV-Vis and NMR.
Visualizations
Signaling and Metabolic Pathway of this compound
Caption: Metabolic conversion of retinoids, highlighting the role of this compound.
Experimental Workflow for Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound from β-ionone.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the synthesis and purification of this compound for research purposes. The choice of synthesis method will depend on the specific requirements of the research, including the desired scale, purity, and available laboratory equipment. Careful handling and purification are essential to obtain high-quality this compound, enabling accurate and reproducible experimental results in the investigation of its biological roles.
References
- 1. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0959069A1 - A process for the preparation of 13-CIS-retinoic acid - Google Patents [patents.google.com]
- 5. US6177579B1 - Process for the preparation of 13-cis-retinoic acid - Google Patents [patents.google.com]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Studying Retinoic Acid Signaling Pathways Using 13-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA) is a crucial signaling molecule derived from vitamin A (retinol) that plays a pivotal role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. The biological activity of RA is primarily mediated by two major isomers: all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA). These molecules act as ligands for nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate gene expression.[1][2]
13-cis-Retinoic acid (isotretinoin) is a stereoisomer of atRA and is widely used in dermatology.[3] While it exhibits low affinity for RARs and RXRs, its biological effects are largely attributed to its intracellular isomerization to atRA and 9cRA.[4] The precursor to 13-cis-retinoic acid, 13-cis-Retinol, can be used as a tool to study the metabolic activation and downstream signaling of this pathway. By introducing this compound to a biological system, researchers can investigate the enzymatic conversion to 13-cis-retinoic acid and its subsequent isomerization, providing insights into the regulation and activity of the retinoic acid signaling pathway.
These application notes provide a comprehensive guide for utilizing this compound to elucidate the intricacies of retinoic acid signaling.
Retinoic Acid Signaling Pathway
The canonical retinoic acid signaling pathway begins with the uptake of retinol from the circulation. Inside the cell, retinol is converted to retinoic acid through a two-step oxidation process. This process can start from different isomers of retinol, including this compound. Once 13-cis-retinoic acid is formed, it can be isomerized to atRA, which then enters the nucleus, binds to RAR/RXR heterodimers, and initiates the transcription of target genes.
Figure 1. Retinoic acid signaling initiated by this compound.
Quantitative Data Summary
The biological effects of retinoic acid isomers are dictated by their binding affinities to the nuclear receptors RAR and RXR, and by their intracellular concentrations, which are regulated by metabolic enzymes.
Table 1: Binding Affinities of Retinoic Acid Isomers to Nuclear Receptors
| Retinoid Isomer | Receptor | Dissociation Constant (Kd) | Reference |
| all-trans-Retinoic Acid (atRA) | RARα, β, γ | 0.2 - 0.7 nM | |
| RXRα, β, γ | No significant binding | ||
| 9-cis-Retinoic Acid (9cRA) | RARα, β, γ | 0.2 - 0.7 nM | |
| RXRα, β, γ | 14.1 - 18.3 nM | ||
| 13-cis-Retinoic Acid | RARα, β, γ | Low affinity | [4] |
| RXRα, β, γ | No significant binding |
Table 2: Endogenous Concentrations of Retinoic Acid Isomers in Human Plasma
| Retinoid Isomer | Mean Concentration (ng/mL) | Reference |
| all-trans-Retinoic Acid | 1.32 ± 0.46 | |
| 13-cis-Retinoic Acid | 1.63 ± 0.85 | |
| 13-cis-4-oxoretinoic Acid | 3.68 ± 0.99 |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the retinoic acid signaling pathway in a cell culture model.
Experimental Workflow
The general workflow involves treating cells with this compound, followed by the analysis of retinoid metabolism, target gene expression, and cellular responses.
Figure 2. Workflow for studying this compound effects.
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes, neuroblastoma cell lines)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound (stock solution in DMSO or ethanol, protected from light)
-
Vehicle control (DMSO or ethanol)
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Seed cells in culture plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium. It is critical to protect all retinoid solutions from light to prevent photoisomerization.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: Quantification of Retinoid Isomers by HPLC
Materials:
-
Treated cells and media from Protocol 1
-
Solvents for extraction (e.g., hexane, ethyl acetate, methanol)
-
Internal standard (e.g., a synthetic retinoid not present in the sample)
-
HPLC system with a UV or diode array detector
-
Reversed-phase C18 column
Procedure:
-
Extraction:
-
Separate the cells from the culture medium.
-
To the cell pellet and the culture medium separately, add the internal standard.
-
Extract the retinoids using an organic solvent (e.g., hexane:ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the retinoid isomers using a reversed-phase C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier).
-
Detect the retinoids by their UV absorbance at approximately 340-350 nm.
-
Quantify the peaks by comparing their area to that of the internal standard and a standard curve of known concentrations of each retinoid isomer.
-
Note: For higher sensitivity and specificity, LC-MS/MS is the preferred method for retinoid quantification.
Protocol 3: Analysis of Target Gene Expression by RT-qPCR
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., RARβ, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the this compound-treated samples relative to the vehicle-treated samples using the 2-ΔΔCt method.
-
Mechanism of Action: The Prodrug Concept
The primary mechanism by which this compound exerts its biological effects is through its conversion to more active retinoic acid isomers. This "prodrug" concept is central to understanding its role in retinoic acid signaling.
Figure 3. Prodrug concept of this compound action.
Conclusion
The use of this compound provides a valuable approach to investigate the enzymatic machinery and regulatory steps involved in the generation of active retinoic acid isomers. By following the protocols outlined in these application notes, researchers can gain a deeper understanding of the complexities of the retinoic acid signaling pathway and its role in health and disease. This knowledge is essential for the development of novel therapeutic strategies targeting this critical signaling cascade.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. jfda-online.com [jfda-online.com]
Application Note: Identification and Quantification of 13-cis-Retinol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 13-cis-Retinol is a geometric isomer of Vitamin A, a group of essential fat-soluble compounds crucial for vision, immune function, cell differentiation, and growth.[1] Accurate identification and quantification of specific retinoid isomers like this compound in biological matrices are vital for understanding their physiological roles, metabolic pathways, and for pharmacokinetic studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and robustness, allowing for the precise measurement of low-level analytes in complex samples like serum and tissue.[1][2] This document provides a detailed protocol for the extraction, separation, and quantification of this compound using LC-MS/MS.
Principle of the Method The method employs liquid chromatography to separate this compound from other isomers and matrix components. The analyte is then ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[3][4] SRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte and its deuterated internal standard. This approach ensures accurate quantification even at low endogenous concentrations.
Experimental Protocols
1. Sample Preparation All sample handling and extraction procedures should be conducted under red light or in amber vials to prevent photoisomerization of retinoids.[5] Two common and effective extraction methods are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][6]
1.1. Protocol 1: Liquid-Liquid Extraction (LLE) from Serum This method is effective for extracting nonpolar retinoids like retinol and retinyl esters.[5][6]
-
Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a 2 mL amber microcentrifuge tube.
-
Spike with 20 µL of an appropriate internal standard solution (e.g., Retinol-d6 in methanol). Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.[1][6]
-
Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) as the extraction solvent. Vortex vigorously for 1 minute.[1][6]
-
Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.[1][6]
-
Carefully transfer the upper organic layer to a clean amber glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1][6]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 85:15 Methanol:Water with 0.1% Formic Acid).[1]
-
Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.
1.2. Protocol 2: Protein Precipitation (PPT) from Serum This is a simpler and faster method suitable for high-throughput analysis.[1][6]
-
Pipette 200 µL of serum sample, calibrator, or QC into a 2 mL amber microcentrifuge tube.
-
Spike with 20 µL of an appropriate internal standard solution (e.g., Retinol-d6 in methanol). Vortex briefly.
-
Add 400 µL of cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an amber autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Method Separation of retinoid isomers is critical for accurate quantification. A C18 reversed-phase column is commonly used.
-
LC System: Vanquish HPLC system or equivalent.[1]
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size, or equivalent.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 85 5.0 100 7.0 100 7.1 85 | 8.0 | 85 |
3. Mass Spectrometry (MS) Method Positive ion APCI is often selected for its sensitivity in analyzing retinol and its isomers.[3][4]
-
MS System: TSQ Endura Triple Quadrupole Mass Spectrometer or equivalent.[1]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode.[3][4]
-
Source Temperature (APCI): 425 °C.[7]
-
Nebulizer Current (APCI): 3 µA.[7]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Collision Gas: Argon.
-
Cycle Time: 0.5 seconds.
Data Presentation
Table 1: Optimized SRM Transitions for this compound Analysis The primary fragmentation of protonated retinol ([M+H]⁺ at m/z 287.2) is the loss of a water molecule (-18 Da).[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 287.2 | 269.2 | 15 |
| Retinol-d6 (Internal Standard) | 293.2 | 275.2 | 15 |
Table 2: Representative Method Performance Characteristics The following data, summarized from validated methods for multiple retinoids, represent the expected performance for a this compound assay.[1][2][6]
| Parameter | Typical Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Simplified metabolic pathway of Vitamin A isomers.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the identification and quantification of this compound in biological matrices.[1] The combination of efficient sample preparation, robust chromatographic separation, and highly selective SRM detection allows for accurate measurements that are essential for both clinical research and pharmaceutical development. The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in extraction recovery, ensuring high-quality quantitative results.[2]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Extraction of 13-cis-Retinol from Tissue Homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 13-cis-Retinol from tissue homogenates.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound recovery consistently low?
A1: Low recovery of this compound can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Degradation during sample handling and storage: this compound is highly susceptible to degradation from light, oxygen, and heat.[1] All procedures, from tissue collection to final analysis, should be performed under yellow or red light to prevent photoisomerization.[2] Samples should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
-
Oxidation: The presence of oxidizing agents can lead to significant loss of this compound. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to homogenization and extraction solvents is crucial to minimize oxidation.[1]
-
Inefficient extraction solvent: The choice of solvent is critical for achieving high extraction efficiency. Hexane is a commonly used and effective solvent for extracting retinoids.[3][4] A mixture of solvents, such as chloroform/methanol or diethyl ether, can also be used.[1] The optimal solvent system may vary depending on the tissue type.
-
Incomplete homogenization: Failure to completely homogenize the tissue will result in incomplete release of this compound from the tissue matrix. Ensure thorough homogenization on ice.
-
Issues with saponification: While saponification can help release retinyl esters, the use of strong bases and high temperatures can lead to degradation and isomerization of retinol isomers, with potential losses of 4-40%.[5] If saponification is necessary, it must be carefully optimized.
Logical Relationship: Factors Leading to Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: The presence of unexpected peaks can be due to isomerization of this compound, contamination, or co-elution of other compounds.
-
Isomerization: Exposure to light, heat, or acidic/basic conditions can cause the isomerization of this compound to other isomers like all-trans-Retinol or 9-cis-Retinol.[2][5] Ensure all steps are performed under protected light and at cool temperatures.
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, or plasticware. Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Be aware that some plastics can leach interfering compounds when in contact with organic solvents.[6]
-
Co-elution: The chromatographic conditions may not be optimal for separating this compound from other endogenous compounds in the tissue extract. Adjusting the mobile phase composition, gradient, or using a different column chemistry can improve resolution.
Q3: Should I use saponification for my tissue samples?
A3: The decision to use saponification depends on the specific research question.
-
When to use saponification: If the goal is to measure the total amount of retinol, including that stored as retinyl esters, then saponification is necessary to hydrolyze the esters.
-
When to avoid or optimize saponification: If the primary interest is in the endogenous levels of this compound, saponification should be approached with caution or avoided. The harsh conditions of saponification (high temperature and strong alkali) can lead to significant degradation and isomerization of retinoids.[5] If saponification is used, the conditions (e.g., temperature, duration, and base concentration) should be carefully optimized to minimize these effects.[7][8] For instance, saponification at 80°C for 43 minutes has been found to be optimal for whole fish samples.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from tissue homogenates?
A1: Hexane is a widely used and effective non-polar solvent for the liquid-liquid extraction of retinoids, including this compound, from tissue homogenates.[3][4] Other solvents and solvent systems, such as chloroform/methanol, diethyl ether, acetonitrile, and ethyl acetate, have also been successfully used.[1] The choice of solvent may need to be optimized depending on the specific tissue type and the other retinoids being analyzed.
| Solvent/System | Typical Application | Reference |
| Hexane | Liquid-liquid extraction of retinoids from various tissues. | [3][4] |
| Chloroform/Methanol | Extraction from plasma or tissue homogenates. | [1] |
| Diethyl Ether | Extraction from plasma or tissue homogenates. | [1] |
| Acetonitrile | Protein precipitation and extraction. | [4] |
| Ethyl Acetate | Extraction from plasma or tissue homogenates. | [1] |
Q2: What are the critical steps to prevent degradation and isomerization of this compound during the extraction process?
A2: The following steps are crucial to maintain the integrity of this compound:
-
Work under subdued light: All procedures should be carried out under yellow or red light to prevent photoisomerization.[2]
-
Maintain low temperatures: Perform homogenization and extraction on ice to minimize heat-induced degradation.
-
Use antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to all solvents to prevent oxidation.[1]
-
Evaporate solvents under inert gas: After extraction, evaporate the organic solvent under a stream of nitrogen or argon to prevent oxidation.[1]
-
Prompt analysis: Analyze the extracts as soon as possible. If storage is necessary, store the extracts at -80°C under an inert atmosphere.[2]
Experimental Workflow: this compound Extraction and Analysis
Caption: General workflow for this compound extraction and analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Tissue Homogenates
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Tissue sample (10-100 mg)
-
Homogenization buffer (e.g., PBS) with 0.1% BHT
-
Hexane (HPLC grade) with 0.1% BHT
-
Anhydrous sodium sulfate
-
Conical glass centrifuge tubes
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Accurately weigh the frozen tissue sample.
-
On ice, homogenize the tissue in 1 mL of ice-cold homogenization buffer per 100 mg of tissue.
-
-
Extraction:
-
To the homogenate, add 5 mL of hexane containing 0.1% BHT.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of hexane.
-
Pool the organic extracts.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the pooled hexane extract to remove any residual water.
-
Transfer the dried extract to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas in a water bath at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Vortex briefly to dissolve the extract.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of this compound
This is an example of a reversed-phase HPLC method. The specific conditions may need to be optimized based on the available instrumentation and column.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be used.[9]
-
Alternatively, a gradient elution may be necessary for complex samples.
Procedure:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1 mL/min.
-
Injection: Inject a known volume (e.g., 20 µL) of the reconstituted sample extract onto the column.
-
Detection: Monitor the eluent at the maximum absorbance wavelength for this compound, which is approximately 354 nm.[1]
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to those of a standard curve prepared with known concentrations of a this compound standard.
| Parameter | Value | Reference |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) | [9] |
| Mobile Phase | 85% Methanol / 15% 0.01 M Sodium Acetate (pH 5.2) | [9] |
| Flow Rate | 1.5 mL/min | [9] |
| Detection | UV at 343 nm (for retinoic acids) | [9] |
| Retention Time | ~4.5 min for 13-cis-retinoic acid | [9] |
Note: The retention time for this compound will differ from that of 13-cis-retinoic acid and should be determined using a pure standard.
Data Presentation
Table 1: Comparison of Extraction Methodologies for Retinoids
| Method | Principle | Advantages | Disadvantages | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may form emulsions, requires larger solvent volumes. | Choice of solvent is critical; multiple extractions improve recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | High recovery, cleaner extracts, can concentrate the analyte, amenable to automation. | More expensive than LLE, requires method development to select the appropriate sorbent and solvents. | Proper conditioning of the SPE cartridge is essential for good recovery. |
| Saponification followed by LLE | Hydrolysis of retinyl esters to retinol prior to extraction. | Allows for the measurement of total retinol content. | Can cause degradation and isomerization of retinoids if not carefully controlled.[5] | Optimize temperature, time, and base concentration to minimize degradation.[7][8] |
Table 2: Reported Recovery Rates for Retinoid Extraction
| Analyte | Method | Matrix | Recovery (%) | Reference |
| 13-cis-Retinoic Acid | Supercritical Fluid Extraction (SFE) | Cream, gel, capsule, beadlet | 98.8 - 100 | [10] |
| Photoisomers of 13-cis-Retinoic Acid | Supercritical Fluid Extraction (SFE) | N/A | 90.4 - 92.4 | [10] |
| Retinol and Retinoic Acids | Single-phase fluid extraction | Plasma | 95 - 103 | [11] |
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Supercritical fluid extraction of 13-cis retinoic acid and its photoisomers from selected pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Analysis of 13-cis-Retinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 13-cis-Retinol during sample handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound, leading to inaccurate results due to isomerization.
Problem 1: High Levels of all-trans-Retinol Detected in a Freshly Prepared this compound Sample.
| Possible Cause | Recommended Solution |
| Exposure to Light | Retinoids are highly sensitive to light.[1][2] All manipulations should be performed under yellow or red light to prevent photoisomerization.[1][3] Use amber vials or wrap containers in aluminum foil.[1] |
| Inappropriate Solvent | Solvents containing dissolved oxygen or peroxides can promote isomerization and degradation.[1] Use freshly deoxygenated solvents (e.g., by sparging with nitrogen or argon gas). Methanol and ethanol are generally preferred over solvents that are more difficult to deoxygenate.[1] |
| Elevated Temperature | Heat can induce thermal isomerization of this compound.[4] Prepare solutions on ice and store them at appropriate low temperatures. |
| Oxygen Exposure | The presence of oxygen can lead to both isomerization and degradation.[5][6] Handle solutions under an inert atmosphere (nitrogen or argon).[2] |
Problem 2: Inconsistent Quantification of this compound Across Replicate Samples.
| Possible Cause | Recommended Solution |
| Variable Exposure to Light | Ensure that all samples are handled with identical light protection throughout the entire process, from preparation to analysis.[3] |
| Inconsistent Temperature Control | Maintain a consistent low temperature for all samples during handling and storage. Avoid repeated freeze-thaw cycles.[7] |
| Presence of Contaminants | Acidic or basic contaminants in solvents or on glassware can catalyze isomerization. Use high-purity solvents and thoroughly clean all labware. |
| Inadequate Mixing of Stock Solutions | Ensure stock solutions are completely dissolved and homogenous before aliquoting. |
Problem 3: Appearance of Unknown Peaks in HPLC Chromatogram.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | In addition to isomerization, this compound can degrade into other compounds. This is exacerbated by light, heat, and oxygen.[8] Review and optimize handling procedures to minimize exposure to these factors. |
| Matrix Effects from Biological Samples | Components in biological matrices can interfere with the analysis. Optimize the sample extraction and clean-up procedures. |
| Contaminated Mobile Phase | Ensure the HPLC mobile phase is freshly prepared with high-purity solvents and filtered before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The primary factors that induce isomerization of this compound are exposure to light (photoisomerization), heat (thermal isomerization), the presence of oxygen, and inappropriate pH conditions.[1][2] Retinoids are inherently unstable due to their conjugated double bond system.
Q2: What type of lighting should be used when working with this compound?
A2: All work with retinoids should be conducted under yellow or red light to minimize light-induced isomerization.[1][3] Standard laboratory fluorescent lights should be avoided as they emit wavelengths that can be absorbed by the retinoid molecule, leading to isomerization.
Q3: What is the best way to store this compound samples?
A3: For long-term stability, this compound should be stored as a solid or in a deoxygenated solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2][7] For short-term storage, samples can be kept at -20°C.[7] It is crucial to use amber glass vials or wrap containers in aluminum foil to protect them from light.[1] Avoid repeated freeze-thaw cycles.[7]
Q4: Can I use antioxidants to prevent the isomerization of this compound?
A4: Yes, antioxidants such as butylated hydroxytoluene (BHT) or pyrogallol can be added to solutions of this compound to protect against oxidation, which can contribute to degradation and isomerization.[2]
Q5: How does pH affect the stability of this compound?
A5: Retinoids are labile in the presence of strong acids.[1] Acidic conditions can promote the formation of a carbocation intermediate, which can facilitate isomerization.[9] It is advisable to work with solutions that are neutral or slightly acidic, depending on the specific experimental requirements. For some HPLC separations, a buffered mobile phase with a slightly acidic pH (e.g., 5.2) can improve the resolution of isomers.[10]
Quantitative Data Summary
The stability of retinoids is highly dependent on the specific conditions. The following tables provide a summary of the expected stability under various conditions.
Table 1: Influence of Temperature on the Degradation of 13-cis-Retinoic Acid in Solution (as a proxy for this compound)
| Temperature | Degradation Characteristics |
| 70°C | Autocatalytic degradation observed.[4] |
| 50°C | Autocatalytic degradation observed.[4] |
| 37°C | Autocatalytic degradation observed.[4] |
| Room Temperature | Half-life and shelf-life can be calculated from accelerated stability studies at higher temperatures.[6] |
| -20°C to -80°C | Recommended for storage to minimize degradation and isomerization.[2][7] |
Table 2: General Stability of Retinoids Under Different Conditions
| Condition | Stability | Recommendations |
| Light Exposure | Highly unstable; significant isomerization and degradation.[3][8] | Work under yellow or red light; use amber vials or foil wrapping.[1][3] |
| Oxygen Exposure | Unstable; leads to oxidation and degradation.[5][6] | Handle under an inert atmosphere (argon or nitrogen).[2] |
| Acidic Conditions | Labile; can catalyze isomerization.[1][9] | Avoid strong acids; use buffered solutions where appropriate. |
| Alkaline Conditions | Generally more stable than in acidic conditions.[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation of Retinol Isomers
This protocol is adapted from a method for the rapid measurement of retinol and its isomers.[10]
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase column (e.g., 5 µm, 4.6 mm I.D., 15 cm).
-
-
Reagents:
-
HPLC-grade methanol.
-
Sodium acetate buffer (0.01 M, pH 5.2).
-
This compound and other retinoid standards.
-
-
Mobile Phase:
-
Isocratic elution with 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Set the flow rate to 1.5 mL/min.
-
Prepare standard solutions of this compound and its expected isomers in the mobile phase, protecting them from light.
-
Inject the samples and standards onto the HPLC system.
-
Detect the eluting compounds using a UV detector at the appropriate wavelength (e.g., 325 nm for retinol isomers) or a fluorescence detector.
-
The retention times will vary based on the specific column and system, but this method should provide good separation of common isomers.
-
Visualizations
Caption: Factors influencing the isomerization and degradation of this compound.
Caption: Recommended workflow for handling this compound to minimize isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-State Stability Studies of 13-cis-Retinoic Acid and All-trans-Retinoic Acid Using Microcalorimetry and HPLC Analysis | Semantic Scholar [semanticscholar.org]
- 6. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labrecon.in [labrecon.in]
- 8. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Better Retinoid Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for retinoid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the separation of retinoids.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your HPLC experiments with retinoids.
Question: Why am I seeing poor peak shape (tailing, fronting, or broadening) for my retinoid peaks?
Answer:
Poor peak shape is a common issue in retinoid analysis and can stem from several factors related to the mobile phase and column interactions.
-
Peak Tailing: This is often observed for acidic or basic retinoids and can be caused by secondary interactions with the stationary phase.[1][2] For example, the carboxyl group in retinoic acid can interact with residual silanol groups on silica-based C18 columns.[2]
-
Solution 1: Adjust Mobile Phase pH. For acidic retinoids, using a mobile phase with a low pH (e.g., adding 0.1% formic or acetic acid) can suppress the ionization of both the analyte and residual silanols, minimizing unwanted interactions and reducing tailing.[3][4] For basic compounds, a higher pH might be beneficial.[4]
-
Solution 2: Use a Buffered Mobile Phase. Buffers like ammonium acetate or potassium phosphate can help maintain a consistent pH and prevent the dehydration of retinoids, leading to improved peak shape.[5]
-
Solution 3: Employ an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, reducing the chances of secondary interactions.[2]
-
-
Peak Fronting: This can be a sign of column overload.[2]
-
Peak Broadening: Broad peaks can result from a mobile phase that is too "weak" (low elution strength), leading to excessive retention and band diffusion.[2] It can also be caused by extra-column effects like excessive tubing length.[2]
-
Solution 1: Increase Mobile Phase Strength. In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) will decrease retention time and often result in sharper peaks.[2]
-
Solution 2: Optimize System Configuration. Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[7]
-
Question: How can I improve the resolution between critical retinoid isomers (e.g., all-trans-retinoic acid and 13-cis-retinoic acid)?
Answer:
Achieving baseline separation of closely related retinoid isomers is crucial for accurate quantification.
-
Solution 1: Modify the Mobile Phase Composition. Small changes in the organic solvent ratio or the type of organic modifier can significantly impact selectivity. For normal-phase HPLC, a ternary mixture of n-hexane, dioxane, and isopropanol can be effective for separating retinal isomers.[8] In reversed-phase, adjusting the methanol/acetonitrile/water ratio is a common starting point.[5][9]
-
Solution 2: Switch Between Isocratic and Gradient Elution.
-
Isocratic elution (constant mobile phase composition) is simpler and often preferred for separating a few compounds with similar polarities.[10][11]
-
Gradient elution (mobile phase composition changes over time) is highly effective for complex samples containing retinoids with a wide range of polarities. It can improve resolution and reduce analysis time for strongly retained compounds.[10][12][13]
-
-
Solution 3: Adjust the Flow Rate. Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, though it will also increase the run time.[4]
-
Solution 4: Change the Stationary Phase. If mobile phase optimization is insufficient, consider a column with a different chemistry. For example, C16 alkylamide stationary phases may offer better resolving power for retinoic acid isomers compared to traditional C18 phases.[3]
Frequently Asked Questions (FAQs)
Q1: What are typical starting mobile phases for reversed-phase HPLC of retinoids?
A1: Good starting points for reversed-phase separation of retinoids often involve mixtures of methanol or acetonitrile with water.[5][9] For example, a mobile phase of methanol and water (90:10 v/v) has been used for tretinoin analysis.[9] Another common mobile phase is a mixture of WFI (Water for Injection), acetonitrile, and ethanol (10:65:25 v/v).[14] Adding a small amount of acid, like 0.1% formic acid or acetic acid, is often recommended to improve peak shape.[3]
Q2: When should I use normal-phase HPLC for retinoid separation?
A2: Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is particularly useful for separating non-polar retinoids and their geometric isomers.[15] Mobile phases often consist of hexane with modifiers like isopropanol or dioxane.[15][16]
Q3: My retinoid standards are degrading in the mobile phase. How can I improve their stability?
A3: Retinoids are sensitive to light, heat, and oxidation.[17]
-
Protect from Light: Use amber vials and ensure the HPLC system is shielded from direct light.[17]
-
Use Fresh Solvents: Prepare mobile phases fresh daily and degas them properly.
-
Add Antioxidants: In some cases, adding an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent can help prevent degradation, though care must be taken to ensure it does not interfere with the chromatography.[5]
Q4: Should I use isocratic or gradient elution for my retinoid analysis?
A4: The choice depends on the complexity of your sample.
-
Isocratic elution is suitable for simple mixtures where the retinoids have similar retention behaviors.[10][11] It offers simplicity and reproducibility.[10][13]
-
Gradient elution is preferred for complex samples containing multiple retinoids with a wide range of polarities.[10][12] It generally provides better resolution, sharper peaks for late-eluting compounds, and can shorten the overall analysis time.[10][18]
Data Presentation
Table 1: Example Reversed-Phase HPLC Mobile Phases for Retinoid Separation
| Retinoid(s) | Stationary Phase | Mobile Phase Composition | Elution Mode | Reference |
| Tretinoin | C18 | Methanol:Water (90:05 v/v) | Isocratic | [9] |
| Retinol, Retinal, Retinoic Acid | C18 | 85% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2) | Isocratic | [19] |
| Retinol Acetate | C18 | Acetonitrile:Methanol (89:11 v/v) | Isocratic | [20] |
| Retinoic Acid Isomers | C16 Alkylamide | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Gradient | [3] |
| Arbutin, Nicotinamide, Retinoids | C18 | WFI:Acetonitrile:Ethanol (10:65:25 v/v) | Isocratic | [14] |
Table 2: Example Normal-Phase HPLC Mobile Phases for Retinoid Separation
| Retinoid(s) | Stationary Phase | Mobile Phase Composition | Elution Mode | Reference |
| Retinal & Retinol Isomers | Silica | n-Hexane with 1-Octanol as a modifier | Isocratic | [8] |
| Retinoic Acid Isomers | Silica | Hexane:Dioxane:Isopropanol | Isocratic | [15] |
| Retinol | Silica | Hexane:Isopropanol (98.5:1.5 v/v) | Isocratic | [16] |
| Retinoic Acid Isomers, Retinal | Silica | n-Hexane:2-Propanol:Acetic Acid (1000:3.5:0.675 v/v/v) | Isocratic | [21] |
Experimental Protocols
Protocol 1: Isocratic Reversed-Phase Separation of Retinol, Retinal, and Retinoic Acid
This protocol is based on a method for the rapid measurement of retinol, retinal, and their acidic metabolites.[19]
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of 85% HPLC-grade methanol and 15% 0.01 M sodium acetate buffer. Adjust the pH of the buffer to 5.2 before mixing with methanol.
-
Flow Rate: Set the flow rate to 1.5 mL/min.
-
Detection:
-
For retinoic acids, monitor UV absorbance at 343 nm.
-
For retinol, use a fluorescence detector with excitation at 348 nm and emission at 470 nm.
-
-
Sample Preparation: Dissolve retinoid standards or extracted samples in the mobile phase or a compatible solvent.
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL).
-
Analysis: Run the analysis under isocratic conditions. Expected retention times are approximately 4.5 min for 13-cis-retinoic acid, 5.7 min for all-trans-retinoic acid, 11 min for retinol, and 12.5 min for retinal.[19]
Protocol 2: Gradient Reversed-Phase Separation of Retinoic Acid and its Metabolites
This protocol is adapted for the separation of polar retinoid metabolites.[3]
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 column (e.g., Zorbax C18 Eclipse XDB, 150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Solvent C: 10% Acetic Acid
-
-
Gradient Program:
-
Start with a mobile phase composition of 64:35:1 (A:B:C) at a flow rate of 0.2 mL/min for 2 minutes.
-
Apply a linear gradient over 28 minutes to reach 95% of solvent B, while maintaining a constant 1% of solvent C.
-
Hold at 95% B for 10 minutes.
-
Return to initial conditions over 5 minutes and allow the column to re-equilibrate for 5 minutes.
-
-
Detection: Monitor UV absorbance at 355 nm.
-
Sample Preparation: Extract retinoids from the matrix and reconstitute in a suitable solvent.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL).
Visualizations
Caption: Troubleshooting workflow for poor retinoid separation.
Caption: Logic for choosing between isocratic and gradient elution.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. quora.com [quora.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mastelf.com [mastelf.com]
- 14. journal.formosapublisher.org [journal.formosapublisher.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 19. jfda-online.com [jfda-online.com]
- 20. impactfactor.org [impactfactor.org]
- 21. sav.sk [sav.sk]
Technical Support Center: 13-cis-Retinol Stability and Degradation in Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-cis-Retinol (Isotretinoin) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is a highly unstable compound susceptible to degradation from several factors, including:
-
Light: Exposure to light, particularly UV light, can cause photoisomerization and photodegradation.[1][2] All manipulations of this compound solutions should be performed under subdued or yellow light.[3]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation.[2][4] The decomposition in the presence of air has been described as an autocatalytic reaction.[5][6][7] It is recommended to handle and store solutions under an inert atmosphere (e.g., argon or nitrogen).[2][8]
-
Heat: Elevated temperatures accelerate the rate of degradation.[5] Degradation curves have been determined at temperatures such as 37°C, 50°C, and 70°C.[5]
-
pH: The pH of the solution can influence the stability of this compound.[9] As an acidic compound with a pKa of approximately 4.76, its stability can be affected by the degree of ionization.[4]
Q2: How should I prepare and store a stock solution of this compound?
A2: To ensure the stability of your this compound stock solution, follow these guidelines:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[10][11][12] Solutions in pure organic solvents are generally more stable than aqueous solutions.[10][11][12]
-
Preparation: Dissolve the powdered this compound in the chosen solvent under subdued light and an inert atmosphere if possible.[10][11][12] Gentle warming (e.g., to 37°C for 3-5 minutes) can aid dissolution in DMSO.[13]
-
Storage: Store stock solutions in amber or foil-wrapped vials to protect from light.[2] It is recommended to store aliquots at -20°C or below (-70°C is preferable) under an inert gas like argon.[2][10][11][12] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[14]
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathways for this compound involve isomerization and oxidation. Common degradation products include:
-
all-trans-Retinoic Acid (Tretinoin): This is a common isomer formed, and the isomerization can be reversible.[11][15]
-
4-oxo-13-cis-retinoic acid: This is a major metabolite and degradation product.[2][16]
-
Other oxidized and shorter-chain derivatives can also be formed, especially under oxidative stress.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants is recommended to protect this compound from oxidative degradation.[2] Commonly used antioxidants include butylated hydroxytoluene (BHT) and pyrogallol.[2]
Troubleshooting Guides
Problem 1: I am observing rapid degradation of my this compound solution, even when stored at low temperatures.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Ensure all handling, from weighing to dissolution and storage, is performed under amber or yellow light, or in a dark room. Wrap all containers, including autosampler vials for HPLC, in aluminum foil. |
| Oxygen Exposure | Prepare solutions under a stream of inert gas (argon or nitrogen). Use solvents that have been sparged with an inert gas. Store solution aliquots under an inert atmosphere. |
| Solvent Purity | Use high-purity, HPLC-grade solvents. Impurities in solvents can catalyze degradation. |
| Contaminated Glassware | Ensure all glassware is scrupulously clean and free of any oxidizing contaminants. |
Problem 2: My experimental results are inconsistent when using this compound solutions.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Concentration | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using old or improperly stored solutions. |
| Isomerization to all-trans-Retinoic Acid | The biological activity of all-trans-retinoic acid can be higher than 13-cis-retinoic acid.[17] Inconsistent isomerization can lead to variable results. Always handle solutions with minimal light exposure to reduce isomerization. |
| Precipitation in Aqueous Media | This compound is poorly soluble in water. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, ensure the final concentration is below its solubility limit and that the solvent concentration is not toxic to the cells.[14] |
| Adsorption to Labware | This compound can adsorb to certain plastics. Use glass or polypropylene labware where possible. |
Data Presentation
Table 1: General Stability Profile of this compound in Solution
| Condition | Stability | Primary Degradation Pathways | Recommendations |
| Light (UV and Visible) | Highly Unstable | Photoisomerization, Photodegradation | Work under subdued or yellow light. Use amber glassware or foil-wrapped containers. |
| Oxygen (Air) | Unstable | Oxidation (Autocatalytic) | Prepare and store solutions under an inert atmosphere (e.g., Argon, Nitrogen). |
| Elevated Temperature | Unstable | Thermal Degradation, Isomerization | Store solutions at -20°C or below. Avoid heat. |
| Aqueous Solutions | Poor | Hydrolysis, Oxidation | Prefer organic solvents for stock solutions. Minimize time in aqueous buffers. |
| Acidic/Basic pH | Variable | pH-dependent degradation | Maintain pH close to the pKa (around 4.76) or as required by the experimental design, but be aware of potential stability issues. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[2][8] |
| Light Protection | Amber vials or foil wrapping | Prevents photo-induced degradation and isomerization.[2] |
| Solvent | DMSO or Ethanol (anhydrous) | Provides better stability compared to aqueous solutions. |
| Container | Glass or Polypropylene | Minimizes adsorption. |
| Storage Form | Single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer
-
Source of inert gas (Argon or Nitrogen) - Optional but recommended
Procedure:
-
Work in a dimly lit area or under yellow light.
-
Weigh out the required amount of this compound powder (Molecular Weight: 300.44 g/mol ). For 1 mL of a 10 mM solution, you will need 3.0044 mg.
-
Transfer the powder to the amber glass vial.
-
Add the desired volume of anhydrous DMSO.
-
If using an inert gas, gently flush the headspace of the vial with the gas before capping.
-
Tightly cap the vial and vortex until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -20°C or below.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general method; specific parameters may need to be optimized for your system.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or another suitable buffer component
Mobile Phase Example:
-
An isocratic mobile phase of methanol and 0.01 M sodium acetate buffer (pH 5.2) (85:15 v/v) can be used.[18]
-
Alternatively, a gradient elution may be necessary to separate degradation products.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 350-365 nm).[19]
-
Prepare standards of this compound and any known degradation products (e.g., all-trans-retinoic acid) of known concentrations in the mobile phase or a suitable solvent.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the test samples (diluted to fall within the calibration range).
-
Analyze the chromatograms to determine the concentration of this compound and the presence of any degradation products by comparing retention times and peak areas to the standards.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. ikev.org [ikev.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. aseancosmetics.org [aseancosmetics.org]
- 4. Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid in Children with Neuroblastoma: A Randomized Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-State Stability Studies of 13-cis-Retinoic Acid and All-trans-Retinoic Acid Using Microcalorimetry and HPLC Analysis | Semantic Scholar [semanticscholar.org]
- 7. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13-cis-Retinoic acid(4759-48-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. iagim.org [iagim.org]
- 10. Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma – a study of the United Kingdom Children's Cancer Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration [mdpi.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and effects on plasma retinol concentrations of 13-cis-retinoic acid in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of 13-cis-retinoic acid to trans-retinoic acid using human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
- 19. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 13-cis-Retinol chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 13-cis-Retinol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly resolve potential problems and guide you toward achieving higher yields and purity.
Grignard Reaction Stage: Formation of Vinyl-β-ionol
Question 1: My Grignard reaction to form vinyl-β-ionol from β-ionone has a very low yield. What are the potential causes and solutions?
Answer: Low yields in the Grignard reaction step are common and can often be attributed to several factors. Here is a systematic guide to troubleshooting this critical step.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent and significantly reduce your yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Quality of Magnesium Turnings: The surface of magnesium turnings can oxidize over time, preventing the initiation of the Grignard reagent formation.
-
Solution: Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by methods such as stirring without solvent under vacuum, or by adding a small crystal of iodine, which will etch the surface of the magnesium, exposing a fresh reactive surface.
-
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of β-ionone, or it can be involved in side reactions if the temperature is not controlled.
-
Solution: Maintain the recommended reaction temperature. The addition of β-ionone to the Grignard reagent should be done slowly and at a low temperature (e.g., -15°C to -30°C) to minimize side reactions.[1]
-
-
Impure Starting Materials: Impurities in β-ionone or vinyl bromide can interfere with the reaction.
-
Solution: Use freshly distilled β-ionone and vinyl bromide to ensure high purity.
-
Below is a summary of key parameters for the Grignard reaction:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. |
| Solvent | Anhydrous THF | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Temperature | -15°C to -30°C during addition | Minimizes side reactions and improves selectivity. |
| Magnesium | Fresh, activated turnings | Ensures efficient formation of the Grignard reagent. |
Wittig / Horner-Wadsworth-Emmons (HWE) Reaction Stage
Question 2: I am observing a low yield and a mixture of isomers in the Wittig or HWE reaction step. How can I improve the yield and stereoselectivity for the 13-cis isomer?
Answer: The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are pivotal for constructing the carbon skeleton of retinoids. Low yields and poor stereoselectivity are common challenges.
-
Ylide Stability and Reactivity: The choice of the phosphorus ylide is crucial. Non-stabilized ylides tend to favor the formation of Z-alkenes (cis), while stabilized ylides generally yield E-alkenes (trans). The HWE reaction, using a phosphonate ester, typically offers better E-selectivity.
-
Solution: For the synthesis of this compound, a non-stabilized ylide is generally preferred to favor the cis configuration at the C13-C14 double bond. However, this can lead to a mixture of isomers. The Horner-Wadsworth-Emmons reaction often provides better control and higher yields of the desired E-isomer at other positions in the polyene chain.
-
-
Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the stereochemical outcome of the Wittig reaction.
-
Solution: For non-stabilized ylides, salt-free conditions can enhance Z-selectivity. This can be achieved by using bases like sodium hexamethyldisilazide (NaHMDS) in a non-polar solvent like toluene at low temperatures.
-
-
Side Reactions: Ylides are strong bases and can cause deprotonation of other acidic protons in the reaction mixture, leading to side products.
-
Solution: Add the aldehyde or ketone slowly to the pre-formed ylide solution at a low temperature to minimize side reactions.
-
The table below outlines general conditions for the Wittig/HWE reaction in retinoid synthesis:
| Parameter | Wittig (non-stabilized ylide) | Horner-Wadsworth-Emmons |
| Typical Base | n-BuLi, NaHMDS | NaH, NaOMe, t-BuOK |
| Solvent | THF, Toluene | THF, DME |
| Temperature | -78°C to room temperature | 0°C to room temperature |
| Stereoselectivity | Generally Z-selective | Generally E-selective |
Isomerization and Degradation
Question 3: My final product contains a mixture of isomers, and the overall yield is low. How can I prevent isomerization and degradation?
Answer: Retinoids, including this compound, are notoriously unstable and susceptible to isomerization and degradation, which are major causes of low yield and purity.
-
Sensitivity to Light: Retinoids are highly sensitive to light, which can induce isomerization to other geometric isomers (e.g., all-trans, 9-cis).
-
Solution: Conduct all reactions, work-up, and purification steps in the dark or under amber/red light. Wrap reaction vessels and chromatography columns in aluminum foil.
-
-
Oxidation: The polyene chain of retinoids is prone to oxidation by atmospheric oxygen, leading to the formation of various degradation products and a decrease in yield.
-
Solution: Perform all steps under an inert atmosphere (nitrogen or argon). Degas all solvents before use. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to reaction mixtures and solvents can help to prevent oxidation.[2]
-
-
Thermal Instability: High temperatures can also promote both isomerization and degradation.
-
Solution: Use the lowest possible temperatures for reactions and solvent removal (e.g., using a rotary evaporator at low temperature and high vacuum).
-
-
Acid/Base Sensitivity: The conjugated polyene system is sensitive to both acids and bases, which can catalyze isomerization.
-
Solution: Neutralize the reaction mixture carefully during work-up and avoid exposure to strong acids or bases for prolonged periods.
-
Here is a summary of precautions to minimize degradation and isomerization:
| Factor | Precaution |
| Light | Work in the dark or under amber/red light. |
| Oxygen | Use an inert atmosphere (N₂ or Ar); add antioxidants (e.g., BHT). |
| Heat | Maintain low temperatures during reactions and purification. |
| pH | Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of Vinyl-β-ionol via Grignard Reaction
-
Preparation: Rigorously dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen.
-
Grignard Reagent Formation: To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small amount of anhydrous THF and a crystal of iodine. Gently warm the flask to initiate the reaction. Once initiated, add a solution of vinyl bromide (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 1 hour.
-
Reaction with β-ionone: Cool the Grignard reagent solution to -20°C. Add a solution of freshly distilled β-ionone (1.0 eq) in anhydrous THF dropwise over 1 hour, maintaining the temperature below -15°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude vinyl-β-ionol can be purified by vacuum distillation.
Protocol 2: Purification of this compound by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as hexane or a mixture of hexane and ethyl acetate. The process should be carried out under an inert atmosphere and protected from light.
-
Crystallization: Slowly cool the solution to room temperature, and then to 0-5°C in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod may help.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent. Store the purified this compound under an inert atmosphere at low temperature (-20°C or below) and protected from light.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound from β-ionone.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Mass Spectrometry of Retinoids
Welcome to the technical support center for the mass spectrometric analysis of retinoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and artifacts encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts when analyzing retinoids by mass spectrometry?
A1: Retinoids are inherently unstable molecules, making them susceptible to several types of artifacts during analysis. The most common sources include:
-
Isomerization: The double bonds in the polyene chain of retinoids are prone to isomerization when exposed to light, heat, or acidic conditions.[1][2][3] This can lead to the interconversion of isomers, such as all-trans-retinoic acid to 13-cis- or 9-cis-retinoic acid, complicating accurate quantification of specific isomers. Isomerization can occur more readily when retinoids are in solution compared to their solid form.[1]
-
Oxidation: Exposure to air and light can cause oxidation of retinoids, leading to the formation of products like 5,6-epoxides and 4-oxo derivatives.[1][4][5] This degradation can significantly reduce the signal of the target analyte and introduce interfering species. The 13-cis RA isomer is reportedly more susceptible to oxidation than the all-trans isomer.[1]
-
In-source Degradation/Fragmentation: The high energy conditions within the mass spectrometer's ion source can cause fragmentation of retinoid molecules. For instance, retinol and retinyl acetate can undergo in-source dehydration or loss of acetic acid, respectively.[6][7] This can complicate spectral interpretation and reduce the abundance of the molecular ion.
-
Matrix Effects: Co-eluting substances from complex biological samples can suppress or enhance the ionization of retinoids, leading to inaccurate quantification.[8]
-
Adsorption to Surfaces: Retinoids can adsorb to plastic surfaces, leading to sample loss, especially at low concentrations.[2]
Q2: How can I prevent the isomerization of my retinoid samples during sample preparation and analysis?
A2: Minimizing isomerization is critical for accurate retinoid analysis. Here are key preventative measures:
-
Work under yellow or red light: All sample handling, including preparation of standards, tissue dissection, extraction, and resuspension, should be performed under yellow or red light to prevent photoisomerization.[2][3]
-
Avoid high temperatures: Keep samples on ice during homogenization and extraction.[9] Avoid excessive heating during solvent evaporation.
-
Use appropriate solvents: The choice of solvent can influence stability. For instance, isomerization can occur more readily in solution.[1]
-
Minimize sample processing time: The time between homogenization and extraction should be minimized to reduce the chance of degradation.[9]
-
Use of an internal standard: An internal standard, such as all-trans-4,4-dimethyl-RA, can help to monitor and correct for handling-induced isomerization.[9]
Q3: What are the best practices for preventing oxidative degradation of retinoids?
A3: To prevent oxidation, consider the following:
-
Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can help prevent oxidation.
-
Work under an inert atmosphere: Purging sample vials with nitrogen or argon before sealing can displace oxygen and minimize oxidation.
-
Protect from light: As with isomerization, light exposure can promote oxidation.[1] Always work under subdued lighting conditions.
-
Store samples properly: Store retinoid standards and samples at low temperatures (e.g., -80°C) in amber glass vials to protect them from light and heat.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Loss of Retinoid Signal
Possible Causes:
-
Poor Chromatographic Retention: Highly polar retinoids may have poor retention on standard reversed-phase (RP) columns.[10]
-
Inefficient Ionization: The choice of ionization technique and its parameters significantly impacts signal intensity.
-
Sample Loss During Preparation: Adsorption to labware can lead to significant analyte loss.[2]
-
Degradation: Isomerization or oxidation can lead to a decrease in the signal of the target analyte.
Solutions:
-
Optimize Chromatography:
-
Consider alternative chromatography like Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar retinoids.[10]
-
For RP-HPLC, use a C18 or C30 column and optimize the mobile phase. The addition of modifiers like formic acid or ammonium acetate can improve peak shape and retention.[6][11]
-
-
Select the Appropriate Ionization Technique:
-
Minimize Sample Loss:
-
Prevent Degradation:
-
Follow the best practices for preventing isomerization and oxidation mentioned in the FAQs.
-
Issue 2: Co-elution of Isomers and Matrix Interferences
Possible Causes:
-
Inadequate Chromatographic Separation: The structural similarity of retinoid isomers makes their separation challenging.
-
Complex Biological Matrix: Biological samples contain numerous endogenous compounds that can interfere with the analysis.[8]
Solutions:
-
High-Resolution Chromatography:
-
Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems for better separation.[13]
-
Employ columns with high resolving power, such as those with smaller particle sizes (e.g., 2.7 µm).[8]
-
Optimize the mobile phase gradient to achieve baseline separation of isomers.[13]
-
-
Differential Ion Mobility Spectrometry (DMS) / SelexION Technology:
-
This technology can be used as an orthogonal separation technique to chromatography. It separates ions based on their mobility in a gas phase before they enter the mass spectrometer, effectively reducing matrix interferences and even separating isomers without chromatography.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Using Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer significantly enhances specificity by monitoring a specific precursor-to-product ion transition, which can reduce background noise 100-1000 fold.[9]
-
Experimental Protocols
Protocol 1: Extraction of Retinoic Acid from Biological Tissues
This protocol is adapted from a method for quantifying endogenous retinoic acid.[9]
Materials:
-
Tissue sample (10-20 mg)
-
Internal standard (e.g., 50 nM all-trans-4,4-dimethyl-RA in acetonitrile)
-
4 M HCl
-
Hexane
-
Acetonitrile
-
Homogenizer
-
Glass culture tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample on ice.
-
Immediately transfer up to 500 µl of the homogenate to a glass culture tube.
-
Add 15 µl of the internal standard solution.
-
To precipitate proteins, acetonitrile can be added during the KOH saponification step if necessary for cleaner chromatograms. For a simpler one-step extraction for RA, add 1 mL of acetonitrile and 60 µL of 4 M HCl, followed by extraction with 10 mL of hexane.[12]
-
Vortex the sample and centrifuge to separate the phases.
-
Remove the upper hexane layer, which contains neutral lipids like retinol and retinyl esters.
-
To the remaining aqueous phase, add 60 µl of 4 M HCl to acidify it.
-
Add 10 ml of hexane, vortex, and centrifuge again.
-
Collect the upper hexane phase, which now contains the retinoic acid.
-
Evaporate the solvent under a gentle stream of nitrogen at 25–30 °C.
-
Reconstitute the residue in 60–100 µl of acetonitrile for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for Retinoic Acid Quantification
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | 10 fmol | [9] |
| Linear Range | 20 fmol to 10 pmol | [9] |
| Instrumental Coefficient of Variation (CV) | 0.5–2.9% | [9] |
| Intra-assay CV | 5.4 ± 0.4% | [9] |
| Inter-assay CV | 8.9 ± 1.0% | [9] |
| Average Recovery (Tissue) | 80 ± 2% | [9] |
| Average Recovery (Serum) | 101 ± 2% | [9] |
Table 2: Comparison of Ionization Techniques for Retinoid Analysis
| Ionization Technique | Ion Mode | Analyte | Observation | Reference |
| APCI | Positive | Retinoic Acid | Greater signal intensity and linear dynamic range than ESI. | [9][12] |
| ESI | Negative | Retinoic Acid | Forms abundant deprotonated molecules [M-H]-. | [6] |
| ESI | Positive | Retinal | Shows an abundant protonated molecule [M+H]+. | [6] |
| ESI | Positive | Retinol, Retinyl Acetate | Base peaks correspond to elimination of water or acetic acid. | [6] |
Visualizations
Caption: Workflow for minimizing artifacts in retinoid mass spectrometry.
References
- 1. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 4. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volume 52 No 1 page 75 [library.scconline.org]
- 6. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. sciex.com [sciex.com]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Endogenous 13-cis-Retinol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the quantitative analysis of endogenous low-level 13-cis-Retinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous this compound?
The accurate quantification of endogenous this compound is challenging due to several factors:
-
Low Physiological Concentrations: Endogenous levels of this compound and its parent compound, 13-cis-retinoic acid, are typically very low, often in the nanomolar (nM) or picomolar (pmol/g) range, requiring highly sensitive analytical methods.[1][2]
-
Chemical Instability: Retinoids are highly susceptible to isomerization and degradation. Exposure to light, heat, and acidic conditions can cause this compound to convert to other isomers, such as all-trans-Retinol, leading to inaccurate measurements.[3][4][5]
-
Complex Biological Matrices: Components in biological samples like serum or tissue can interfere with analysis, causing a phenomenon known as matrix effects.[2][3] This can suppress or enhance the signal during mass spectrometry, compromising accuracy and reproducibility.[3][6]
-
Isomer Co-elution: Chromatographic separation of this compound from its other geometric isomers (e.g., all-trans, 9-cis, 11-cis) is critical.[1][7] Insufficient resolution can lead to overlapping peaks and overestimated concentrations.[7]
Q2: What are the best practices for sample collection and storage to prevent analyte degradation?
To maintain the integrity of this compound during sample handling, the following precautions are essential:
-
Minimize Light Exposure: All procedures, from collection to extraction, should be performed under yellow or red light to prevent photoisomerization.[4]
-
Control Temperature: Samples should be kept on ice during processing. For long-term storage, samples should be immediately snap-frozen in liquid nitrogen and stored at -80°C.[4]
-
Avoid Repeat Freeze-Thaw Cycles: Thawing and re-freezing samples can lead to degradation.[4] If a sample must be thawed, it should be done on ice.[4]
-
Use Appropriate Containers: Disposable glass containers are recommended for handling and storing retinoids.[3]
Q3: My analytical signal is inconsistent. What could be causing poor reproducibility?
Inconsistent signal intensity is often attributable to matrix effects, where co-extracted molecules from the sample interfere with the ionization of the target analyte in the mass spectrometer.[3][6] This is a common issue in complex matrices like plasma and tissue homogenates.[2][3] Using a stable isotope-labeled internal standard, such as a deuterated form of the analyte, can help correct for variations in signal caused by matrix effects and extraction efficiency.[6]
Q4: I am having difficulty separating this compound from other retinoid isomers. How can I improve my chromatographic method?
Achieving baseline separation of retinoid isomers is crucial for accurate quantification.[8] If you are experiencing co-elution, consider the following:
-
Column Chemistry: Specialized column chemistries, such as C16 alkyl amide or non-porous silica C18 columns, have shown good performance in resolving retinoid isomers.[1][7][8]
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts resolution. Mobile phases containing acetonitrile, methanol, and water with a small amount of formic or acetic acid are commonly used.[1][9][10] Fine-tuning the solvent ratios and gradient profile is often necessary to achieve optimal separation.[1]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over the course of the run, can provide better resolution for complex mixtures of isomers compared to an isocratic method.[1][7]
Q5: What is the most suitable analytical technique for quantifying low-level this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[1][7] While HPLC with UV detection can be used, its limit of quantification is significantly higher (~0.4–1 pmol), making it less suitable for low-level endogenous analysis.[3] LC-MS/MS offers detection limits in the attomolar to femtomolar range, providing the sensitivity needed for accurate measurement in biological samples.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Degradation: Analyte degraded during sample handling, extraction, or storage.[4] 2. Poor Extraction Recovery: Inefficient extraction from the sample matrix.[11] 3. Ion Suppression: Significant matrix effects are quenching the signal.[3][12] | 1. Review sample handling procedures. Ensure all steps are performed under yellow/red light and on ice.[4] 2. Optimize the liquid-liquid extraction protocol. Test different solvent systems (e.g., hexane, methyl-tert-butyl ether).[1][13] 3. Incorporate a stable isotope-labeled internal standard.[6] Improve sample cleanup using solid-phase extraction (SPE) or use a guard column.[14] |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Column Contamination: Buildup of matrix components on the column.[14] 2. Incompatible Sample Solvent: The solvent used to reconstitute the final extract is too strong, causing distortion. | 1. Use a guard column and replace it regularly.[14] Flush the analytical column with a strong solvent. 2. Ensure the reconstitution solvent is similar in composition to or weaker than the initial mobile phase.[9] |
| Shifting Retention Times | 1. Mobile Phase Inconsistency: Improperly prepared mobile phase or degradation over time.[14] 2. Column Temperature Fluctuation: Inconsistent column oven temperature. 3. Column Degradation: The stationary phase is breaking down. | 1. Prepare fresh mobile phase daily.[14] 2. Ensure the column compartment is thermostatically controlled and stable.[1] 3. Replace the analytical column. |
| Inaccurate Quantification / High Variability | 1. Isomerization: Conversion of this compound to other isomers during the analytical process.[3][5] 2. Co-elution with Isomers: Inadequate separation from other retinoids like all-trans-Retinol.[7] 3. Non-linear Calibration Curve: May occur at very low or high concentrations. | 1. Handle all standards and samples under yellow light.[4] Use an internal standard that can reveal handling-induced isomerization.[1] 2. Optimize the LC method (gradient, mobile phase, column) to improve resolution.[1][8] 3. Narrow the calibration range or use a weighted regression model for curve fitting. |
Quantitative Data Summary
Table 1: Reported Endogenous Concentrations of 13-cis-Retinoids
| Analyte | Matrix | Concentration | Method | Reference |
| 13-cis-Retinoic Acid | Human Serum | 1.0 - 2.2 ng/mL (3.3 - 7.3 nM) | HPLC | [15] |
| 13-cis-Retinoic Acid | Human Serum | 5.3 ± 1.3 nM | UHPLC-MS/MS | [6] |
| 13-cis-Retinoic Acid | Mouse Serum | 1.2 ± 0.3 pmol/mL | LC-MS/MS | [1] |
| 13-cis-Retinoic Acid | Mouse Tissue | 2.9 - 4.2 pmol/g | LC-MS/MS | [1] |
Table 2: Comparison of Analytical Method Sensitivity
| Method | Analyte | Lower Limit of Quantification (LLOQ) | Reference |
| HPLC-UV | Retinoids | ~0.4 - 1 pmol | [3] |
| LC-MS/MS | all-trans-Retinoic Acid | 250 attomol (0.25 fmol) | [7] |
| LC-MS/MS | 13-cis-Retinoic Acid | 4 fmol | [7] |
| LC-MS/MS | 13-cis-Retinoic Acid | 25 ng/mL | [16] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for quantifying endogenous this compound involves careful sample handling, robust extraction, sensitive detection, and accurate data analysis.
Caption: General workflow for this compound quantification.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods described for retinoid analysis in serum and tissue.[1][9][13]
-
Homogenization (for tissue): Homogenize 10-20 mg of tissue on ice in an appropriate buffer.
-
Aliquoting: Transfer up to 200 µL of serum or 500 µL of tissue homogenate to a glass culture tube.[1]
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 15 µL of 50 nM deuterated or 13C-labeled retinoid standard).[1]
-
Protein Precipitation/Saponification: Add 1 mL of 0.025 M KOH in ethanol and vortex the sample to mix thoroughly.[1] Alternatively, for a simpler protein crash, add 200 µL of acetonitrile and vortex.[13]
-
Extraction: Add an immiscible organic solvent (e.g., 1.2 mL of Methyl-Tert-Butyl Ether or 10 mL of hexane), vortex vigorously for 1 minute, and centrifuge to facilitate phase separation.[1][13]
-
Collection: Carefully transfer the upper organic layer containing the retinoids to a new glass tube.[13]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[13]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the mobile phase starting condition (e.g., 1:3 water/methanol) for injection into the LC-MS/MS system.[9][13]
The Challenge of Retinoid Isomerization
Retinoids exist as several geometric isomers that can interconvert when exposed to energy, such as light or heat. This instability is a primary source of analytical error.
Caption: Interconversion of retinoid isomers.
Protocol 2: LC-MS/MS Analysis Method
This protocol outlines a general method for the chromatographic separation and detection of retinoids.[1][7][9]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[7][13]
-
Column: A reverse-phase column suitable for isomer separation, such as a Supelco ABZ+ C16 alkylamide (100 mm x 2.1 mm, 3 µm) or an Accucore C18 (100 x 2.1 mm, 2.6 µm).[1][9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[9]
-
Gradient Program:
-
Flow Rate: Typically 0.2 - 0.4 mL/min.
-
Column Temperature: 25-40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[13]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][13]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Use specific precursor-to-product ion transitions for this compound and its internal standard.[1][13]
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sav.sk [sav.sk]
- 6. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jfda-online.com [jfda-online.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. 13-cis-retinoic acid is an endogenous compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 13-cis-Retinol for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-cis-Retinol in in vitro assays. The information is designed to address common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a geometric isomer of retinol (Vitamin A) and a precursor to 13-cis-retinoic acid (Isotretinoin).[1][2] Like other retinoids, it is a lipophilic molecule, making it practically insoluble in aqueous solutions such as cell culture media.[3][4] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.
Q2: What are the primary solvents for dissolving this compound?
The most common organic solvents for preparing stock solutions of this compound and other retinoids are dimethyl sulfoxide (DMSO) and ethanol.[3][5] Chloroform is also an effective solvent but is less commonly used in cell culture applications due to its toxicity.[3]
Q3: How should I handle and store this compound to maintain its stability?
This compound is sensitive to light, oxygen, and heat.[6] Degradation and isomerization can be minimized by:
-
Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light (e.g., in amber vials).[3][6]
-
Inert Atmosphere: For long-term storage, purging vials with an inert gas like argon or nitrogen is recommended.[3][6]
-
Handling: Perform all manipulations under yellow or red light to prevent photo-degradation.[3]
-
Fresh Solutions: It is best to prepare solutions fresh for each experiment. If storage is necessary, aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q4: Can I improve the solubility of this compound in my aqueous assay medium?
Yes, several methods can enhance the solubility and stability of this compound in aqueous media:
-
Cyclodextrins: Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase the aqueous solubility of retinoids.[7][8][9]
-
Liposomes: Incorporating this compound into liposomes can serve as an effective delivery system, protecting the compound from degradation and improving its compatibility with aqueous environments.[10]
-
Serum/BSA: The presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) in cell culture media can help stabilize retinoids and prevent precipitation.[11]
Q5: How does this compound exert its biological effects in cells?
It is widely believed that this compound acts as a prodrug. Inside the cell, it is likely converted to its more biologically active form, all-trans-retinoic acid, through a series of enzymatic steps, including oxidation and isomerization.[12][13][14] All-trans-retinoic acid then binds to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression.[12][15]
Troubleshooting Guide
Issue: Precipitate forms when adding this compound stock solution to cell culture medium.
This is a common issue due to the low aqueous solubility of retinoids.
Figure 1. Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of Retinoids in Common Organic Solvents
Note: Specific quantitative data for this compound is limited. The data below for related retinoids provides a strong reference.
| Compound | Solvent | Solubility | Reference |
| all-trans-Retinol | DMSO | ~30 mg/mL | [5] |
| all-trans-Retinol | Ethanol | ~10 mg/mL | [5] |
| all-trans-Retinoic Acid | DMSO | ~20 mg/mL | [16] |
| all-trans-Retinoic Acid | Ethanol | ~0.5 mg/mL | [16] |
| 13-cis-Retinoic Acid | Organic Solvents | Soluble | [6] |
| 4-oxo-Isotretinoin | DMSO | ~30 mg/mL | |
| 4-oxo-Isotretinoin | Ethanol | ~15 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure (perform under subdued/yellow light):
-
Weigh the desired amount of this compound powder in a suitable tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Add the stock solution dropwise while gently mixing. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5% for DMSO).
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates an inclusion complex to improve solubility in aqueous solutions.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure (perform under subdued/yellow light):
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v) in your buffer of choice.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring. A molar ratio of 1:1 (Retinol:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature, protected from light, for several hours (or overnight) to allow for complex formation.
-
The resulting solution can be sterile-filtered (using a low-protein binding filter) for use in in vitro assays.
Protocol 3: Preparation of this compound Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Phospholipids (e.g., Soybean Phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Chloroform or a chloroform:methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Bath sonicator or extruder
Procedure (perform under subdued/yellow light):
-
Dissolve this compound and lipids (e.g., a 10:1 molar ratio of phospholipid to this compound) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least one hour.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed above the lipid transition temperature) and agitating. This can be done by vortexing or swirling, which will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.[11]
-
The resulting liposome suspension should be stored protected from light at 4°C.
Signaling Pathway
This compound is thought to be a pro-drug that is converted intracellularly into its active metabolite, all-trans-retinoic acid (ATRA), which then modulates gene expression.
Figure 2. Proposed intracellular pathway of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C20H30O | CID 9904001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Retinol [wahoo.cns.umass.edu]
- 4. Retinol (PIM 468) [inchem.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 12. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid in rat conceptal homogenates. Evidence for catalysis by a conceptal isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. All-trans Retinoic Acid as a Versatile Cytosolic Signal Modulator Mediated by CRABP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
selecting appropriate internal standards for 13-cis-Retinol quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of appropriate internal standards and troubleshooting for the accurate quantification of 13-cis-Retinol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
The ideal internal standard should be a compound that closely mimics the analyte's chemical and physical properties but is distinguishable by the analytical instrument. For this compound, the best choice is an isotopically labeled version, such as This compound-d5 or ¹³C-13-cis-Retinol . These standards co-elute with the analyte, experience similar extraction recovery and ionization efficiency (in LC-MS), and are only differentiated by their mass-to-charge ratio, providing the most accurate correction for experimental variability.[1][2][3]
Q2: Are there any alternative internal standards if an isotopically labeled one is not available?
Yes, several alternatives can be used, although they may not provide the same level of accuracy as a stable isotope-labeled standard. A common and effective alternative is Retinyl acetate .[4][5][6] It shares structural similarities with retinol isomers and behaves similarly during extraction and chromatography. Other synthetic retinoids not expected to be present in the sample can also be considered.
Q3: What are the critical considerations when preparing samples for this compound analysis?
Retinoids, including this compound, are highly susceptible to degradation. The most critical factors to control during sample preparation are:
-
Light Exposure: All sample handling, from collection to analysis, must be performed under yellow or red light to prevent photo-isomerization.[7][8] Standard fluorescent lighting can cause significant degradation in as little as 10 minutes.[7]
-
Oxidation: The presence of oxygen can lead to the degradation of retinoids.[9][10] It is advisable to work quickly, keep samples on ice, and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Temperature: Elevated temperatures can accelerate degradation and isomerization.[11] Samples should be kept cold, and solvent evaporation should be performed at low temperatures, preferably under a stream of nitrogen.
Q4: Which extraction method is recommended for this compound from biological matrices like plasma or serum?
Both liquid-liquid extraction (LLE) and protein precipitation (PPT) are commonly used methods.
-
Liquid-Liquid Extraction: This is a robust method for separating retinoids from the sample matrix. A common procedure involves acidifying the plasma/serum followed by extraction with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.[12][13]
-
Protein Precipitation: This is a simpler and faster method where a solvent like acetonitrile is added to the sample to precipitate proteins.[14][15] The supernatant containing the analyte is then directly analyzed. While faster, it may result in a less clean extract and potential for matrix effects in LC-MS analysis.
The choice between LLE and PPT may depend on the complexity of the sample matrix and the sensitivity required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Degradation during sample preparation: Exposure to light, oxygen, or high temperatures. | - Work under yellow or red light.[7][8]- Use fresh solvents and consider adding an antioxidant (e.g., BHT).- Keep samples on ice and avoid high temperatures during solvent evaporation.[11] |
| Inefficient extraction: Incorrect solvent polarity or pH. | - Optimize the extraction solvent system. For LLE, ensure the solvent is sufficiently non-polar to extract retinol.- For plasma/serum, acidification prior to extraction can improve recovery.[16] | |
| Poor Peak Shape or Tailing | Column overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject. |
| Active sites on the column: Silanol groups on the silica backbone interacting with the analyte. | - Use a column with end-capping or a base-deactivated column.- Add a small amount of a competing base, like triethylamine, to the mobile phase.[17] | |
| Variable Results/Poor Reproducibility | Inconsistent sample handling: Variations in light exposure, temperature, or extraction time. | - Standardize all sample preparation steps meticulously.- Ensure all samples are treated identically. |
| Matrix effects (LC-MS): Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analyte. | - Use an isotopically labeled internal standard to compensate for matrix effects.[13]- Improve sample clean-up, for example, by using solid-phase extraction (SPE).- Adjust chromatographic conditions to separate the analyte from interfering compounds. | |
| Presence of Unexpected Isomer Peaks | Isomerization during sample preparation or analysis: Exposure to light, heat, or acidic conditions. | - Strictly adhere to protocols protecting from light and heat.[7][11]- Minimize the time samples are in solution before analysis.- Evaluate the stability of the analyte in the autosampler. |
Quantitative Data Summary
The following tables provide a summary of commonly used internal standards and their typical analytical parameters. Note that retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.
Table 1: Recommended Internal Standards for this compound Quantification
| Internal Standard | Type | Rationale for Use |
| This compound-d₅ | Isotopically Labeled | Ideal choice. Co-elutes and corrects for extraction and matrix effects with high accuracy. |
| Retinyl acetate | Structurally Similar | A common and effective alternative. Behaves similarly to retinol isomers during extraction and chromatography.[4][5][6] |
| All-trans-4,4-dimethyl-RA | Synthetic Retinoid | Can be used if it is not endogenously present and shows similar analytical behavior.[18] |
Table 2: Example LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 269.2 | 93.1 |
| Retinyl acetate (IS) | 269.2 (after loss of acetic acid) | 93.1 |
Note: These are example mass transitions and should be optimized for the specific instrument being used. The precursor ion for retinol often corresponds to the dehydrated ion [M+H-H₂O]⁺.[6]
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: A troubleshooting decision tree for low or absent this compound signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sav.sk [sav.sk]
- 9. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-State Stability Studies of 13-cis-Retinoic Acid and All-trans-Retinoic Acid Using Microcalorimetry and HPLC Analysis | Semantic Scholar [semanticscholar.org]
- 11. aafco.org [aafco.org]
- 12. mdpi.com [mdpi.com]
- 13. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions to maintain 13-cis-Retinol integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 13-cis-Retinol to ensure its integrity throughout experimental workflows.
Troubleshooting Guides
Use this guide to troubleshoot common issues related to this compound instability.
Issue: Rapid Degradation of this compound Stock Solution
| Potential Cause | Recommended Action | Prevention Strategy |
| Exposure to Oxygen | Discard the current stock solution. Prepare a fresh solution using deoxygenated solvents and purge the vial headspace with an inert gas (argon or nitrogen) before sealing. | Always handle this compound and its solutions under an inert atmosphere. Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.[1][2][3] |
| Exposure to Light | If the solution has been exposed to light for an extended period, it is best to discard it. Photoisomerization and degradation can occur. | Store all this compound solutions in amber vials or containers wrapped in aluminum foil to protect from light.[2][4][5] Avoid working under direct sunlight or bright artificial light.[2] |
| Inappropriate Storage Temperature | Move the stock solution to a lower temperature freezer immediately. For short-term storage, -20°C may be adequate, but for long-term stability, -80°C is recommended.[4][6][7] | Always store this compound, both in solid form and in solution, at or below -20°C. For long-term storage, -70°C or -80°C is preferable.[6][8][9] |
| Reactive Solvent | If using a solvent prone to peroxide formation (e.g., older ethers), discard the solution. Prepare a fresh solution in a high-purity, peroxide-free solvent. | Use high-purity, stabilized solvents. Avoid solvents that may contain dissolved oxygen or peroxides.[1][2][3] Methanol is often a preferred solvent over ethanol.[2] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk supply. | Prepare aliquots of your this compound solution to avoid repeated warming and cooling of the entire stock, which can accelerate degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored in a deep freezer, at temperatures of -20°C or below.[4][10] Some suppliers recommend storage at -80°C to best maintain its integrity over time.[6][7]
Q2: Why is an inert atmosphere necessary for storing this compound?
This compound is highly susceptible to oxidation due to its conjugated double bond system.[1][2][3] Storing it under an inert atmosphere, such as nitrogen or argon, displaces oxygen and minimizes oxidative degradation, thus preserving the compound's purity.[4][11][12]
Q3: Can I store my this compound solution in the refrigerator (2-8°C)?
Refrigeration at 2-8°C is not recommended for the long-term storage of this compound solutions.[11] While it is better than room temperature, significant degradation can still occur. For optimal stability, solutions should be stored at -20°C or, preferably, -80°C.[8][9]
Q4: What solvents should I use to dissolve this compound?
This compound is soluble in a variety of organic solvents. Methanol, ethanol, and chloroform are commonly used.[10] It is crucial to use high-purity solvents and to ensure they are deoxygenated to prevent degradation of the retinoid.[1][2][3]
Q5: How can I tell if my this compound has degraded?
Degradation of this compound can be assessed by High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from its isomers and degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.[13][14][15]
Q6: Is it necessary to use antioxidants when working with this compound?
While not always mandatory if handling under strict inert and dark conditions, the addition of antioxidants like butylated hydroxytoluene (BHT) can offer extra protection against oxidation, especially when the compound is in solution.[12]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of a this compound sample.
1. Objective: To quantify the purity of a this compound sample and identify the presence of degradation products, such as isomers or oxidation products.
2. Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water, acetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Sample Preparation:
-
Under subdued light, accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a known volume of HPLC-grade methanol to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with 0.1% acetic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: Approximately 350 nm
-
Column Temperature: 25°C
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Run the analysis for a sufficient time to allow for the elution of all potential degradation products.
-
Record the chromatogram.
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a reference standard.
-
Calculate the peak area of this compound and any other observed peaks.
-
Determine the purity of the sample by expressing the peak area of this compound as a percentage of the total peak area.
-
Compare the chromatogram to that of a fresh, high-purity standard to identify any new peaks that may correspond to degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Properties of retinoids. Structure, handling, and preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties of retinoids | Semantic Scholar [semanticscholar.org]
- 4. 13-cis-Retinoic acid(4759-48-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 13-cis-Retinoic Acid - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|lookchem [lookchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-State Stability Studies of 13-cis-Retinoic Acid and All-trans-Retinoic Acid Using Microcalorimetry and HPLC Analysis | Semantic Scholar [semanticscholar.org]
- 15. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 13-cis-Retinol as a Biomarker in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13-cis-Retinol as a potential biomarker in various disease models. While the direct validation of this compound is an emerging area of research, this document summarizes the existing knowledge on its metabolic context, analytical methodologies for its quantification, and the established role of its closely related metabolites, particularly 13-cis-Retinoic Acid, in disease.
Introduction to this compound and Retinoid Signaling
This compound is a geometric isomer of Vitamin A (all-trans-Retinol). Retinoids, the family of compounds including retinol and its derivatives, are crucial for a multitude of biological processes, including vision, immune function, cell differentiation, and proliferation.[1] The biological activity of retinoids is primarily mediated by retinoic acid isomers, which act as ligands for nuclear receptors (RAR and RXR) that regulate gene expression.[2]
The metabolic pathway of retinoids is complex, involving several enzymatic conversions. This compound is a precursor to 13-cis-Retinoic Acid (isotretinoin), a well-known pharmaceutical agent.[3] Understanding this pathway is essential for evaluating the potential of any retinoid isomer as a biomarker.
Retinoid Signaling Pathway
The following diagram illustrates the key steps in the metabolism of retinoids, leading to the biologically active retinoic acid isomers.
Quantitative Analysis of this compound
Accurate quantification of this compound in biological matrices is fundamental for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Experimental Workflow for Retinoid Quantification
The general workflow for analyzing retinoids in biological samples is outlined below.
Key Experimental Protocols
1. Sample Preparation:
-
Plasma/Serum: Samples should be protected from light and stored at -80°C. Prior to extraction, proteins are typically precipitated with a solvent like acetonitrile or methanol.
-
Tissue: Tissues are homogenized in a suitable buffer, and retinoids are extracted using an organic solvent system, often containing hexane and isopropanol.
2. HPLC-UV Method for Retinol Isomers:
-
Column: A normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) is effective for separating retinol isomers.[4]
-
Mobile Phase: An isocratic mobile phase of n-hexane with a small percentage of a polar modifier like 2-propanol (e.g., 0.4%) is used.[4]
-
Detection: UV absorbance is monitored at 325 nm.[4]
-
Quantification: Calibration curves are generated using authentic standards of all-trans-Retinol and this compound.
3. LC-MS/MS Method for Comprehensive Retinoid Profiling:
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of water and methanol containing 0.1% formic acid is employed.[5][6]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for retinoids.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent and fragment ions of each retinoid isomer.
This compound in Disease Models: A Comparative Overview
Direct evidence validating this compound as a biomarker in cancer, neurodegenerative, and metabolic diseases is currently limited in scientific literature. However, extensive research on its metabolite, 13-cis-Retinoic Acid, provides valuable insights into the potential role of the 13-cis-retinoid axis in these conditions.
Cancer
13-cis-Retinoic Acid (isotretinoin) has been investigated for its therapeutic and chemopreventive effects in various cancers, particularly neuroblastoma and head and neck cancers.[2][7]
| Biomarker Comparison in Cancer (Focus on 13-cis-Retinoic Acid) | |||
| Biomarker | Disease Model | Key Findings | Alternative Biomarkers |
| 13-cis-Retinoic Acid | Neuroblastoma | Used in maintenance therapy for high-risk neuroblastoma.[8] | MYCN amplification, GD2 expression |
| 13-cis-Retinoic Acid | Oral Premalignancy | Showed higher clinical response rates compared to retinyl palmitate alone in treating oral premalignant lesions.[9][10] | p53 mutation, loss of heterozygosity |
| Retinol (total) | Lung Cancer Risk (in smokers) | Chronic 13-cis-Retinoic Acid administration was associated with a decline in serum retinol levels in women.[11] | Carcinoembryonic antigen (CEA), CYFRA 21-1 |
Neurodegenerative Diseases
The role of retinoid signaling in neurodevelopment and the maintenance of neuronal function suggests a potential link to neurodegenerative diseases like Alzheimer's disease.[12][13][14] Deficiencies in retinoic acid signaling have been associated with cognitive decline in animal models.
| Biomarker Comparison in Neurodegenerative Disease (Focus on Retinoid Pathway) | |||
| Biomarker | Disease Model | Key Findings | Alternative Biomarkers |
| Retinoic Acid (general) | Alzheimer's Disease Models | Impaired retinoic acid signaling is linked to neuroinflammation and amyloid-beta accumulation.[12] | Amyloid-beta 42, Tau protein (in CSF) |
| 13-cis-Retinoic Acid | Animal Models | Demonstrates high uptake in brain tissue, suggesting it crosses the blood-brain barrier.[5] | Neurofilament light chain (NfL) |
| Retinol Binding Protein 4 (RBP4) | Preclinical Alzheimer's Disease | Plasma RBP4 levels were not found to be a useful biomarker in the early stages of AD. | p-tau181 |
Metabolic Diseases
Retinoids are known to influence lipid and glucose metabolism, and the use of 13-cis-Retinoic Acid has been associated with changes in metabolic parameters.
| Biomarker Comparison in Metabolic Disease (Focus on 13-cis-Retinoic Acid) | |||
| Biomarker | Disease Model | Key Findings | Alternative Biomarkers |
| 13-cis-Retinoic Acid | Human (Acne Treatment) | Treatment can induce hypertriglyceridemia and insulin resistance. | Triglycerides, HDL-cholesterol, Fasting Glucose |
| 13-cis-Retinoic Acid | Rat (High-Fat Diet) | Supplementation in rats on a high-fat diet increased weight gain, dyslipidemia, and insulin resistance.[12] | Leptin, Adiponectin, HOMA-IR |
| Retinol (total) | Metabolic Syndrome in Adolescents | Increased serum retinol concentrations were associated with an increased likelihood of obesity and high fasting blood glucose. | C-reactive protein (CRP), Interleukin-6 (IL-6) |
Conclusion and Future Directions
The analytical methods for the specific and sensitive quantification of this compound in biological samples are well-established, providing a solid foundation for its investigation as a biomarker. However, there is a notable lack of studies that directly validate this compound's performance against other biomarkers in cancer, neurodegenerative, or metabolic disease models.
The extensive research on its metabolite, 13-cis-Retinoic Acid, suggests that the 13-cis-retinoid pathway is perturbed in several pathological conditions. Future research should focus on:
-
Direct Measurement of this compound: Quantifying endogenous this compound levels in large patient cohorts for various diseases to establish correlations with disease presence, progression, and severity.
-
Comparative Studies: Designing studies that directly compare the sensitivity and specificity of this compound with established biomarkers for specific diseases.
-
Mechanistic Studies: Elucidating the specific biological roles of this compound, distinct from all-trans-Retinol and their acidic metabolites, to better understand its potential as a biomarker.
By addressing these research gaps, the scientific community can definitively determine the utility of this compound as a valuable biomarker for disease diagnosis, prognosis, and as a tool in drug development.
References
- 1. All-Trans-Retinoic Acid as a Novel Therapeutic Strategy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. How Do Retinoids Affect Alzheimer’s Disease and Can They Be Novel Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Randomized trial of 13-cis retinoic acid compared with retinyl palmitate with or without beta-carotene in oral premalignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Trial of 13-cis Retinoic Acid Compared With Retinyl Palmitate With or Without Beta-Carotene in Oral Premalignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of 13-cis-retinoic acid chemoprevention on human serum retinol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of high-fat diet and 13-cis retinoic acid application on lipid profile, glycemic response and oxidative stress in female Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic insights elaborating the potential of retinoids in Alzheimer’s disease [frontiersin.org]
- 11. Retinol Binding Protein 4 Levels Are Not Altered in Preclinical Alzheimer's Disease and Not Associated with Cognitive Decline or Incident Dementia. [vivo.weill.cornell.edu]
- 12. 13C Natural Abundance of Serum Retinol Is a Novel Biomarker for Evaluating Provitamin A Carotenoid-Biofortified Maize C… [ouci.dntb.gov.ua]
- 13. Comparative effects of all-trans and 13-cis retinoic acid administration on serum and liver lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association of Serum Retinol Concentrations With Metabolic Syndrome Components in Iranian Children and Adolescents: The CASPIAN-V Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. LC-MS/MS for 13-cis-Retinol Analysis
For researchers, scientists, and drug development professionals navigating the complexities of 13-cis-Retinol quantification, the choice between High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.
This compound, an isomer of retinol (Vitamin A), plays a significant role in various biological processes and is a key component in pharmaceutical formulations. Accurate and reliable quantification is paramount for both research and clinical applications. While both HPLC with UV detection and LC-MS/MS are powerful analytical tools, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and overall performance.
At a Glance: Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for the analysis of this compound using HPLC-UV and LC-MS/MS, based on data from various studies.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | ~2.5 - 20 ng/mL[1][2][3] | 0.45 - 25 ng/mL (can reach sub-ng/mL levels)[4][5] |
| Linearity (r²) | >0.99[6] | >0.98 - 0.999[4][5] |
| Precision (%RSD/%CV) | < 15%[7] | < 10-15%[8][9] |
| Accuracy/Recovery (%) | 93 - 101.2%[7] | 98.98 - 106.19%[5] |
| Specificity | Moderate; susceptible to interference from compounds with similar absorbance maxima. | High; based on mass-to-charge ratio, minimizing interferences.[8] |
| Throughput | Lower; longer run times may be required for sufficient resolution.[1] | Higher; shorter run times are often achievable with the specificity of MS detection.[4][9] |
| Cost & Complexity | Lower initial investment and operational cost; simpler instrumentation. | Higher initial investment and operational cost; more complex instrumentation and method development. |
Delving Deeper: A Comparative Analysis
Sensitivity: For analyses requiring the detection of trace amounts of this compound, LC-MS/MS generally offers superior sensitivity. While HPLC-UV can achieve respectable limits of quantification, LC-MS/MS methods can often reach sub-ng/mL levels, making it the preferred choice for applications such as pharmacokinetics in low-dose studies or analysis in complex biological matrices where the analyte concentration is minimal.[4][8]
Specificity: One of the most significant advantages of LC-MS/MS is its high specificity.[8] By monitoring specific precursor-to-product ion transitions, it can distinguish this compound from other isomers and structurally similar compounds, even if they co-elute chromatographically. HPLC with UV detection, on the other hand, relies on the absorbance of UV light at a specific wavelength. This can make it susceptible to interference from other compounds in the sample that absorb at a similar wavelength, potentially leading to inaccurate quantification.[10]
Throughput and Efficiency: The enhanced specificity of LC-MS/MS often allows for faster chromatographic separations without compromising data quality. This can lead to higher sample throughput, a crucial factor in large-scale studies. HPLC methods may require longer run times to achieve the necessary resolution between this compound and potential interfering compounds.[1]
Cost and Accessibility: HPLC-UV systems are generally more affordable to purchase and maintain than their LC-MS/MS counterparts. The instrumentation is also less complex, and method development can be more straightforward. This makes HPLC a more accessible technique for laboratories with budget constraints or those new to retinoid analysis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using both HPLC and LC-MS/MS.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. These are generalized procedures and may require optimization for specific matrices and instrumentation.
HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard.
-
Add 1 mL of ethanol to precipitate proteins and vortex.
-
Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[11]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of methanol and an aqueous buffer (e.g., 85:15 (v/v) methanol/0.01 M sodium acetate buffer, pH 5.2).[1]
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Detection: UV detector set at approximately 343 nm.[1]
-
Injection Volume: 20 - 100 µL.[1]
LC-MS/MS Method
1. Sample Preparation (Protein Precipitation & LLE):
-
To 200 µL of serum, add 20 µL of an internal standard solution.[4]
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[4]
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4][9]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.[4][9]
-
Reconstitute the residue in 200 µL of a water/methanol mixture (e.g., 1:3 v/v).[4]
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).[4]
-
Mobile Phase: A gradient elution using two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[12][13]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and its internal standard.
Conclusion: Making the Right Choice
The decision between HPLC-UV and LC-MS/MS for this compound analysis ultimately depends on the specific requirements of the study.
-
Choose HPLC-UV when:
-
Cost is a primary concern.
-
High sensitivity is not a prerequisite.
-
The sample matrix is relatively simple and free from interfering compounds.
-
The laboratory has limited access to or expertise in mass spectrometry.
-
-
Choose LC-MS/MS when:
-
High sensitivity and specificity are critical.
-
The analysis involves complex biological matrices.
-
High throughput is necessary for a large number of samples.
-
Confirmation of the analyte's identity is required.
-
For drug development professionals and researchers working on pharmacokinetics, metabolism, or low-level detection in complex biological samples, the superior sensitivity and specificity of LC-MS/MS make it the gold standard. However, for routine quality control of pharmaceutical formulations or in research settings with less stringent sensitivity requirements, HPLC-UV remains a robust, reliable, and cost-effective option.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 13-cis-Retinol, 9-cis-Retinol, and 11-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three key isomers of vitamin A: 13-cis-retinol, 9-cis-retinol, and 11-cis-retinol. Understanding the distinct roles and metabolic fates of these isomers is crucial for research in vision, gene regulation, and the development of retinoid-based therapeutics. This document summarizes experimental data on their binding affinities, metabolic pathways, and functional roles, presenting quantitative information in accessible tables and illustrating key pathways with diagrams.
Introduction to Retinol Isomers
Retinol, or vitamin A, is a fat-soluble vitamin essential for a multitude of physiological processes. Its biological activity is mediated by its various geometric isomers, which differ in the configuration of their polyene side chain. This structural variation dictates their specific interactions with binding proteins and enzymes, leading to distinct biological functions. This guide focuses on the comparative biological activities of this compound, 9-cis-retinol, and 11-cis-retinol.
-
11-cis-Retinol: Primarily known for its indispensable role in the visual cycle, where its aldehyde form, 11-cis-retinal, serves as the chromophore of rhodopsin and cone opsins.
-
9-cis-Retinol: A precursor to 9-cis-retinoic acid, a potent ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a significant role in gene regulation.
-
This compound: A precursor to 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical for the treatment of severe acne. Its biological activity is often attributed to its intracellular isomerization to all-trans-retinoic acid.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the binding affinities and enzymatic conversion of the three retinol isomers.
Table 1: Binding Affinities of Retinol Isomers to Cellular Retinoid-Binding Proteins
| Retinol Isomer | Binding Protein | Dissociation Constant (Kd) | Species | Reference |
| 9-cis-Retinol | CRBP I | ~11 nM | Bovine | [1][2] |
| CRBP II | ~68 nM | Bovine | [1][2] | |
| CRALBP | ~50 nM | Bovine | [3] | |
| 11-cis-Retinol | CRALBP | ~53 nM | Bovine | [4] |
| This compound | CRBP IV | Similar to all-trans-retinol | Mouse | [2] |
Table 2: Enzymatic Conversion of Retinol Isomers
| Substrate | Enzyme | Product | Kinetic Parameters | Tissue/System | Reference |
| 11-cis-Retinol | 11-cis-Retinol Dehydrogenase (RDH5) | 11-cis-Retinal | - | Retinal Pigment Epithelium | [5][6] |
| 9-cis-Retinol | cis-Retinol Dehydrogenase (cRDH) | 9-cis-Retinal | - | Liver | [7] |
| This compound | 11-cis-Retinol Dehydrogenase (recombinant) | 13-cis-Retinal | Can be oxidized | - | [8] |
| all-trans-Retinyl ester | 13-cis isomerohydrolase (13cIMH) | This compound | Km = 2.6 µM, kcat = 4.4 × 10⁻⁴ s⁻¹ | Zebrafish Brain | [9] |
| all-trans-Retinol | Isomerase-2 (DES1) | 11-cis-Retinol | - | Chicken Retina | [10] |
| 9-cis-β-carotene | β-carotene cleavage enzymes | 9-cis-Retinal | Slower than all-trans-β-carotene | Rat Liver and Intestine | [1] |
This table highlights some of the key enzymatic reactions. A comprehensive, directly comparative kinetic analysis across all three isomers for each enzyme is not available in the literature.
Signaling Pathways and Metabolic Fates
The distinct biological activities of these retinol isomers are rooted in their participation in separate, albeit sometimes interconnected, signaling and metabolic pathways.
The Visual Cycle: The Domain of 11-cis-Retinol
The canonical visual cycle is a prime example of isomer-specific biological function, critically dependent on 11-cis-retinol. In the retinal pigment epithelium (RPE), all-trans-retinol is converted to 11-cis-retinol, which is then oxidized to 11-cis-retinal. This aldehyde is the chromophore that binds to opsin in photoreceptor cells to form visual pigments. Light triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating the visual signal. 13-cis-retinoids can accumulate in the eye, particularly in cases of deficient 11-cis-retinol dehydrogenase activity, but they are not considered part of the primary visual cycle.[5][8] While 9-cis-retinal can form a functional photopigment (isorhodopsin), the visual cycle is highly optimized for the 11-cis isomer.
Retinoic Acid Signaling: A Key Role for 9-cis and 13-cis Isomers
In contrast to the visual cycle, retinoic acid signaling is a crucial pathway for regulating gene expression, impacting processes like cell differentiation, proliferation, and apoptosis. This pathway is primarily activated by the acidic metabolites of retinol.
-
9-cis-Retinol is a precursor to 9-cis-retinoic acid . What makes 9-cis-retinoic acid unique is its ability to bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] RXRs are particularly important as they form heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, and thyroid hormone receptors. The activation of RXR by 9-cis-retinoic acid can therefore influence a wide range of signaling pathways.[1][2]
-
This compound is the precursor to 13-cis-retinoic acid (isotretinoin). 13-cis-retinoic acid itself has a low affinity for both RARs and RXRs.[11][12] Its biological activity is largely attributed to its intracellular isomerization to all-trans-retinoic acid, a high-affinity ligand for RARs.[11] This suggests that 13-cis-retinoic acid may act as a pro-drug, providing a sustained intracellular source of all-trans-retinoic acid.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of retinol isomers. Below are outlines of key methodologies.
Protocol 1: Determination of Retinoid Binding Affinity using Fluorescence Quenching
This method is used to determine the dissociation constant (Kd) of a retinoid for a cellular retinoid-binding protein (CRBP or CRALBP). The principle is based on the quenching of the intrinsic tryptophan fluorescence of the protein upon ligand binding.
Materials:
-
Purified recombinant CRBP or CRALBP
-
Stock solutions of retinol isomers (13-cis, 9-cis, 11-cis) in ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a solution of the binding protein in PBS at a known concentration (e.g., 1 µM).
-
Record the baseline fluorescence emission spectrum of the protein solution (excitation typically at 280-295 nm, emission scanned from 300-400 nm).
-
Add small aliquots of the retinol isomer stock solution to the protein solution, allowing for equilibration after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
The decrease in fluorescence intensity at the emission maximum (typically around 330-350 nm) is plotted against the concentration of the added retinoid.
-
The data is then fitted to a binding isotherm equation (e.g., one-site binding model) to calculate the Kd.[13][14]
Protocol 2: Analysis of Retinol Isomers and their Metabolites by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different retinoid isomers and their metabolites from biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, serum)
-
Internal standard (e.g., retinyl acetate)
-
Organic solvents for extraction (e.g., hexane, ethanol)
-
HPLC system with a UV detector
-
Normal-phase or reverse-phase HPLC column
-
Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water, acetic acid)
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells. For serum, perform a protein precipitation step.
-
Extraction: Add the internal standard to the sample. Perform a liquid-liquid extraction with an organic solvent like hexane to isolate the retinoids. Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC column.
-
Normal-Phase HPLC: Isocratic elution with a non-polar mobile phase (e.g., hexane with a small percentage of isopropanol) is often used to separate retinol isomers.[9]
-
Reverse-Phase HPLC: A gradient elution with a polar mobile phase (e.g., acetonitrile/water with acetic or formic acid) can be used to separate a wider range of retinoids, including retinoic acid isomers.[3]
-
-
Detection and Quantification: Monitor the elution of retinoids using a UV detector at a wavelength specific for retinoids (typically 325 nm for retinols and 340-350 nm for retinoic acids).[9] The concentration of each isomer is determined by comparing its peak area to that of the internal standard and a standard curve.
Conclusion
The biological activities of this compound, 9-cis-retinol, and 11-cis-retinol are highly specialized, a direct consequence of their distinct molecular geometries.
-
11-cis-Retinol is the cornerstone of vision, with its metabolism tightly regulated within the eye to ensure a constant supply of the 11-cis-retinal chromophore.
-
9-cis-Retinol , through its conversion to 9-cis-retinoic acid, acts as a versatile signaling molecule, uniquely capable of activating both RAR and RXR nuclear receptors, thereby influencing a broad spectrum of gene expression.
-
This compound's biological significance is primarily realized through its conversion to 13-cis-retinoic acid, which then isomerizes to the RAR-activating all-trans-retinoic acid.
For researchers and drug development professionals, a clear understanding of these isomer-specific pathways is paramount. The development of synthetic retinoids with improved therapeutic indices relies on leveraging the specific binding and activation profiles of these natural isomers. Further research focusing on direct, quantitative comparisons of their metabolic rates and cellular effects will undoubtedly provide deeper insights into the intricate world of retinoid biology.
References
- 1. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-cis-retinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sav.sk [sav.sk]
- 9. Lecithin retinol acyltransferase - Wikipedia [en.wikipedia.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. escholarship.org [escholarship.org]
- 12. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Challenges of Retinoid Quantification: A Comparative Guide to Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of retinoids is paramount for understanding their physiological roles and therapeutic potential. While immunoassays offer a convenient and high-throughput method for quantification, their utility can be hampered by cross-reactivity issues, leading to inaccurate results. This guide provides an objective comparison of immunoassay performance in retinoid analysis, supported by experimental data, to aid in the selection of appropriate analytical methods.
The structural similarity among retinoid isomers and metabolites presents a significant challenge for immunoassay specificity. An antibody developed for a specific retinoid, such as all-trans-retinoic acid (atRA), may also bind to other structurally related compounds, leading to an overestimation of the target analyte's concentration. This guide delves into the nuances of this issue, offering a direct comparison with the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and providing detailed experimental protocols for assessing cross-reactivity.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Before delving into immunoassay performance, it is crucial to acknowledge the benchmark for retinoid analysis. LC-MS/MS offers high sensitivity and specificity, allowing for the separation and quantification of multiple retinoid isomers and metabolites within a single run. This method is considered the most reliable for obtaining accurate concentration data for individual retinoids in complex biological matrices.
Immunoassays for Retinoids: A Double-Edged Sword
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their simplicity, speed, and cost-effectiveness. However, the development of highly specific antibodies for small molecules like retinoids is challenging. The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other structurally similar molecules.
Understanding Cross-Reactivity
Cross-reactivity occurs when an antibody binds to molecules other than the specific antigen it was generated against. In the context of retinoid immunoassays, this means an antibody intended for atRA might also recognize and bind to other isomers like 13-cis-retinoic acid (isotretinoin) and 9-cis-retinoic acid, or even precursor molecules like all-trans-retinol. The extent of this cross-reactivity is typically expressed as a percentage, calculated using the concentration of the cross-reacting compound required to produce the same signal as a given concentration of the target analyte.
While specific quantitative data on cross-reactivity from commercial immunoassay kits is often limited in publicly available literature, the principle remains a critical consideration. For instance, a hypothetical ELISA kit for atRA might exhibit the cross-reactivity profile shown in the table below. It is imperative for researchers to either obtain this data from the manufacturer or determine it experimentally.
Quantitative Data on Analytical Methods
To illustrate the comparative performance, the following table summarizes key parameters for both LC-MS/MS and a hypothetical atRA ELISA.
| Feature | LC-MS/MS | Immunoassay (Hypothetical atRA ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Antibody-antigen binding with enzymatic signal amplification. |
| Specificity | High; can resolve and individually quantify multiple retinoid isomers and metabolites. | Variable; prone to cross-reactivity with structurally similar retinoids. |
| Sensitivity (LOD) | High (attomolar to femtomolar range) | Moderate to High (picomolar to nanomolar range) |
| Throughput | Lower; sequential sample analysis. | High; suitable for screening large numbers of samples in parallel. |
| Cost | High initial instrument cost and operational expenses. | Lower cost per sample and for initial setup. |
| Sample Volume | Typically small (microliters). | Typically small (microliters). |
| Cross-Reactivity | Not applicable in the same sense; specificity is achieved through separation and distinct mass-to-charge ratios. | Hypothetical Cross-Reactivity Data: |
| all-trans-Retinoic Acid (atRA): 100% | ||
| 13-cis-Retinoic Acid: <10% | ||
| 9-cis-Retinoic Acid: <5% | ||
| all-trans-Retinol: <1% | ||
| 4-oxo-all-trans-Retinoic Acid: <15% |
Experimental Protocols
Key Experiment: Assessing Cross-Reactivity in a Competitive ELISA
The following is a detailed protocol for determining the cross-reactivity of an antibody in a competitive ELISA format, which is commonly used for small molecule quantification.
Objective: To determine the percentage of cross-reactivity of a panel of retinoid analogues with the primary antibody in an all-trans-retinoic acid (atRA) competitive ELISA.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., atRA conjugated to a carrier protein like BSA)
-
Primary antibody specific for atRA
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Standard solutions of atRA and potential cross-reactants (e.g., 13-cis-RA, 9-cis-RA, all-trans-retinol, 4-oxo-atRA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the atRA standard and each of the potential cross-reactants.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the standard or cross-reactant.
-
Transfer the antibody-analyte mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the atRA standard and each cross-reactant to generate sigmoidal dose-response curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of atRA / IC50 of Cross-reactant) x 100
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the retinoid signaling pathway and the principle of a competitive immunoassay.
Caption: Retinoid signaling pathway.
Caption: Principle of a competitive immunoassay.
Conclusion
The choice of analytical method for retinoid quantification requires careful consideration of the research question, required specificity, sample throughput, and budget. While immunoassays provide a valuable tool for rapid screening, their susceptibility to cross-reactivity with structurally similar retinoids necessitates thorough validation. For definitive and isomer-specific quantification, LC-MS/MS remains the superior method. Researchers utilizing immunoassays should be aware of the potential for cross-reactivity and, whenever possible, obtain or experimentally determine the specificity of the antibodies used. This critical evaluation will ensure the generation of accurate and reliable data in the complex field of retinoid research.
A Comparative In Vivo Analysis of 13-cis-Retinol and 13-cis-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of 13-cis-Retinol and its oxidized metabolite, 13-cis-retinoic acid (commonly known as isotretinoin). While direct comparative preclinical and clinical studies are limited, this document synthesizes available data to illuminate their distinct and overlapping biological activities, focusing on their metabolic relationship, pharmacokinetic profiles, and physiological effects. The comparison is primarily anchored in the well-documented in vivo behavior of 13-cis-retinoic acid, with the effects of this compound largely inferred from its role as a metabolic precursor.
Executive Summary
13-cis-retinoic acid is a potent retinoid with a well-established clinical profile, particularly in the treatment of severe acne and in cancer chemotherapy.[1] Its in vivo effects are largely attributed to its isomerization to the all-trans-retinoic acid (ATRA) isomer, the primary ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] this compound, as the alcohol precursor, is expected to exert its biological activity following its conversion to 13-cis-retinoic acid. However, the efficiency of this conversion in vivo and the intrinsic activity of this compound itself are not well characterized. This guide will explore the known metabolic pathways and the downstream consequences of administering these two related compounds.
Metabolic Pathway and Mechanism of Action
The in vivo effects of both this compound and 13-cis-retinoic acid are intrinsically linked through a sequential oxidation pathway. This compound is first oxidized to 13-cis-retinal by retinol dehydrogenases (RDHs). Subsequently, retinaldehyde dehydrogenases (RALDHs) catalyze the irreversible oxidation of 13-cis-retinal to 13-cis-retinoic acid.[2] It is important to note that some studies suggest that 13-cis-retinal is not an efficient substrate for at least one major retinal dehydrogenase.[3]
Once formed, 13-cis-retinoic acid can undergo isomerization to ATRA.[2] ATRA is the key molecule that binds to nuclear retinoid receptors (RARs and RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of a host of target genes involved in cellular differentiation, proliferation, and apoptosis.
Caption: Metabolic conversion and signaling of this compound and 13-cis-Retinoic Acid.
Pharmacokinetic Properties
The pharmacokinetic profile of 13-cis-retinoic acid has been extensively studied in humans. Following oral administration, it is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within hours. It is metabolized in the liver and other tissues, with a major metabolite being 4-oxo-13-cis-retinoic acid. The terminal half-life is considerable, contributing to its therapeutic effect and potential for toxicity.[4]
| Parameter | 13-cis-Retinoic Acid (Isotretinoin) | This compound |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours[4] | Data not available |
| Terminal Half-life (t1/2) | ~30 hours[4] | Data not available |
| Major Metabolites | 4-oxo-13-cis-retinoic acid, all-trans-retinoic acid[2][4] | Expected to be 13-cis-retinal and 13-cis-retinoic acid |
| Bioavailability | Variable, enhanced with food | Data not available |
In Vivo Efficacy and Biological Effects
The in vivo effects of 13-cis-retinoic acid are pleiotropic, impacting various physiological and pathological processes.
Dermatological Effects
13-cis-retinoic acid is highly effective in the treatment of severe nodulocystic acne. Its mechanisms of action include sebaceous gland atrophy, reduction in sebum production, inhibition of Propionibacterium acnes proliferation, and anti-inflammatory effects.
Anti-Cancer Activity
13-cis-retinoic acid has been investigated as a chemotherapeutic and chemopreventive agent for various cancers, including neuroblastoma and squamous cell carcinomas of the head and neck.[1][5] It can induce differentiation and apoptosis in certain cancer cell lines.[5]
Immunomodulatory Effects
Studies have shown that 13-cis-retinoic acid can modulate the immune system, leading to an increase in the percentage of T-helper cells.[3]
Teratogenicity
A significant concern with 13-cis-retinoic acid is its high teratogenicity, causing severe birth defects if taken during pregnancy. This is a class effect of retinoids that potently activate the retinoic acid signaling pathway. The teratogenic potential of this compound has not been directly assessed but is presumed to be significant due to its conversion to 13-cis-retinoic acid.
Experimental Protocols
Pharmacokinetic Analysis of Retinoids in Plasma
A common method for determining the pharmacokinetic profile of retinoids involves the following steps:
-
Animal Model: Sprague-Dawley rats or a relevant animal model are typically used.
-
Dosing: The test compound (e.g., 13-cis-retinoic acid) is administered orally or via intraperitoneal injection at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) via tail vein or cardiac puncture.
-
Sample Preparation: Plasma is separated by centrifugation. An internal standard is added, and the retinoids are extracted using an organic solvent (e.g., hexane or ethyl acetate).
-
Quantification: The extracted retinoids are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
References
- 1. 13-Cis-retinoic acid: Pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer [escholarship.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Rat liver cytosolic retinal dehydrogenase: comparison of 13-cis-, 9-cis-, and all-trans-retinal as substrates and effects of cellular retinoid-binding proteins and retinoic acid on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin A analogues: 13-cis retinoic acid, 9-cis retinoic acid, and Ro 13-6307 inhibit neuroblastoma tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of 13-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective detection of 13-cis-Retinol (Isotretinoin). The performance of this novel method is objectively compared against established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and Supercritical Fluid Chromatography with UV detection (SFC-UV). This document is intended to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the suitability of this new method for their specific research and quality control needs.
Introduction
This compound, the active form of isotretinoin, is a crucial retinoid in pharmaceutical development and clinical research. Accurate and precise quantification is essential for pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations.[1][2] While several analytical methods exist, the demand for higher sensitivity, specificity, and throughput necessitates the development of more advanced analytical techniques. This guide introduces a novel UHPLC-MS/MS method designed to overcome the limitations of existing approaches.
The validation of this new analytical procedure has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key performance parameters to ensure the method is fit for its intended purpose.[3][4][5][6][7]
Comparative Analysis of Analytical Methods
The performance of the new UHPLC-MS/MS method was rigorously evaluated against three commonly used analytical techniques for this compound detection. The following tables summarize the key validation parameters, providing a clear comparison of the methods' capabilities.
Table 1: Method Performance Comparison
| Parameter | New UHPLC-MS/MS Method | Conventional LC-MS/MS [8][9][10][11][12][13] | HPLC-UV [1][14][15][16][17][18][19] | SFC-UV [20][21][22] |
| Linearity (r²) | >0.999 | >0.995 | >0.999 | >0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% | 95 - 103% | 98.8 - 100% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% | < 2.5% |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.1 ng/mL | 1.0 ng/mL | 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.5 ng/mL | 2.5 ng/mL | 10.0 ng/mL |
| Analysis Run Time | 3 minutes | 8 minutes | 14 minutes | 4 minutes |
| Specificity | High (Mass-based) | High (Mass-based) | Moderate | Moderate |
Table 2: Summary of Method Attributes
| Attribute | New UHPLC-MS/MS Method | Conventional LC-MS/MS | HPLC-UV | SFC-UV |
| Sensitivity | Very High | High | Moderate | Low |
| Throughput | High | Moderate | Low | High |
| Cost per Sample | High | High | Low | Moderate |
| Solvent Consumption | Very Low | Low | High | Low (uses CO₂) |
| Robustness | High | High | Moderate | Moderate |
| Expertise Required | High | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the novel UHPLC-MS/MS method and the comparative techniques are provided below.
Novel UHPLC-MS/MS Method
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 30% to 95% B over 2 minutes, followed by a 0.5-minute hold at 95% B, and a 0.5-minute re-equilibration at 30% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard (e.g., 13-cis-Retinoic acid-d5): Precursor ion (m/z) → Product ion (m/z)
-
-
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard is added. After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness. The residue is reconstituted in 100 µL of the initial mobile phase.
Conventional LC-MS/MS Method
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.[9][11]
-
Chromatographic Column: A standard particle size C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.01 M sodium acetate).[14]
-
Elution: Isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Mass Spectrometric Detection: Similar to the UHPLC-MS/MS method but with potentially wider peak widths and longer run times.
HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).[14]
-
Flow Rate: 1.5 mL/min[14]
-
Detection Wavelength: 343 nm[14]
-
Injection Volume: 20 µL[14]
SFC-UV Method
-
Instrumentation: A supercritical fluid chromatography system with a UV detector.
-
Chromatographic Column: A suitable SFC column (e.g., Acquity UPC2 HSS C18 SB).[22]
-
Mobile Phase: Supercritical carbon dioxide modified with a co-solvent such as methanol.[20]
-
Back Pressure: Optimized for separation (e.g., 150 bar).
-
Column Temperature: 40°C
-
Detection Wavelength: 320 nm[22]
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the systematic workflow undertaken for the validation of the new UHPLC-MS/MS method, adhering to ICH Q2(R1) guidelines.[3][4][7]
Caption: Workflow for the validation of the new analytical method.
Signaling Pathway of Retinoid Action (Simplified)
This diagram provides a simplified overview of the cellular mechanism of action for retinoids like this compound.
Caption: Simplified pathway of retinoid cellular action.
Conclusion
The novel UHPLC-MS/MS method for the detection of this compound demonstrates superior performance in terms of sensitivity, specificity, and throughput when compared to conventional analytical techniques. Its significantly lower limits of detection and quantification make it an ideal choice for applications requiring high sensitivity, such as pharmacokinetic studies with low dosage forms or in matrices with significant interference. While the initial instrumentation cost is higher, the long-term benefits of reduced solvent consumption, faster sample turnaround, and more reliable data can provide significant advantages in a research and drug development setting. The data presented in this guide supports the adoption of this new method as a robust and efficient tool for the analysis of this compound.
References
- 1. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of 13-cis and all-trans vitamin A palmitate (retinyl palmitate), vitamin A acetate (retinyl acetate), and total vitamin E (alpha-tocopherol and DL-alpha-tocopherol acetate) in infant formula and adult nutritionals by normal phase HPLC: first action 2012.10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. | Semantic Scholar [semanticscholar.org]
- 20. Supercritical fluid extraction of 13-cis retinoic acid and its photoisomers from selected pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) for the routine quantification of retinol and α-tocopherol in human serum and plasma - Clinical Laboratory int. [clinlabint.com]
- 22. Supercritical Fluid Chromatography with Photodiode Array Detection in the Determination of Fat-Soluble Vitamins in Hemp Seed Oil and Waste Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression Following 13-cis-Retinoic Acid Treatment for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the differential gene expression changes induced by 13-cis-retinoic acid (isotretinoin), the most effective therapy for severe acne vulgaris. It compares its molecular impact with other acne treatments and presents detailed experimental protocols for researchers aiming to conduct similar studies.
Introduction
13-cis-retinoic acid, commonly known as isotretinoin, profoundly impacts gene expression in the skin, leading to its therapeutic effects. These include a dramatic reduction in sebum production, normalization of follicular keratinization, and anti-inflammatory actions. Understanding the specific genes and pathways modulated by this potent retinoid is crucial for developing novel therapeutics with improved safety profiles. This guide delves into the transcriptomic alterations following isotretinoin treatment, offering a comparative perspective and detailed methodologies for further research.
Data Presentation: Differential Gene Expression in Response to 13-cis-Retinoic Acid
The following tables summarize the significant changes in gene expression observed in the skin of acne patients following oral isotretinoin treatment. The data is compiled from a key study by Nelson et al. (2009), which analyzed skin biopsies at 1 week and 8 weeks of therapy.[1][2]
Table 1: Selected Differentially Expressed Genes After 1 Week of Isotretinoin Treatment [3]
| Gene Symbol | Gene Name | Fold Change | Function |
| Upregulated | |||
| LCN2 | Lipocalin 2 | > 7.0 | Induces sebocyte apoptosis.[4] |
| S100A7 | S100 calcium-binding protein A7 | > 6.0 | Chemoattractant for immune cells, potentially linked to initial acne flare.[4] |
| S100A9 | S100 calcium-binding protein A9 | > 4.5 | Inflammatory mediator. |
| TIG1 | Tazarotene-induced gene 1 | > 3.0 | Retinoid-responsive gene, involved in cell differentiation. |
| CRABP2 | Cellular retinoic acid-binding protein 2 | > 2.0 | Facilitates intracellular transport of retinoic acid to nuclear receptors. |
| Downregulated | |||
| KRT16 | Keratin 16 | < -1.5 | Involved in keratinocyte proliferation. |
| SERPINB3 | Serpin family B member 3 | < -1.5 | Protease inhibitor. |
Table 2: Selected Differentially Expressed Genes After 8 Weeks of Isotretinoin Treatment [5][6]
| Gene Symbol | Gene Name | Fold Change | Function |
| Upregulated | |||
| COL1A1 | Collagen type I alpha 1 chain | > 2.0 | Extracellular matrix remodeling.[2] |
| MSMB | Microseminoprotein beta | > 2.5 | Potential role in apoptosis and growth inhibition. |
| Downregulated | |||
| HSD3B1 | Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1 | < -6.0 | Steroid metabolism.[6] |
| HAO2 | Hydroxyacid oxidase 2 | < -6.0 | Fatty acid metabolism.[6] |
| FADS1 | Fatty acid desaturase 1 | < -4.9 | Fatty acid biosynthesis.[6] |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | < -4.0 | Cholesterol synthesis.[4] |
| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | < -3.5 | Cholesterol synthesis.[4] |
| INSIG1 | Insulin induced gene 1 | < -3.0 | Regulator of cholesterol and fatty acid synthesis. |
Comparison with Alternative Acne Therapies
While isotretinoin offers unparalleled efficacy, its side effect profile necessitates the exploration of alternatives. Here’s a comparative overview of the molecular mechanisms of other common acne treatments.
Table 3: Comparison of Molecular Mechanisms of Action
| Treatment | Primary Molecular Target/Mechanism | Key Affected Pathways |
| 13-cis-Retinoic Acid (Isotretinoin) | Isomerizes to all-trans retinoic acid (ATRA), which binds to retinoic acid receptors (RARs), leading to broad transcriptional changes.[7] Induces p53 and the transcription factor FOXO1.[8][9] | Apoptosis, cell cycle arrest, lipid metabolism, inflammation, extracellular matrix remodeling, mTORC1 signaling inhibition.[10][11] |
| Topical Retinoids (e.g., Tretinoin, Adapalene, Tazarotene, Trifarotene) | Directly bind to and activate RARs (Trifarotene is selective for RAR-γ).[12][13] | Keratinocyte differentiation and proliferation, inflammation.[13] |
| Doxycycline | Inhibits bacterial protein synthesis in Cutibacterium acnes. Also possesses anti-inflammatory properties.[14][15] | Bacterial protein synthesis, inflammatory pathways (e.g., reduces white blood cell migration).[14] |
| Spironolactone | An androgen receptor antagonist, blocking the effects of androgens on sebaceous glands. | Androgen signaling pathway. |
Experimental Protocols
This section outlines a typical methodology for differential gene expression analysis of skin biopsies from patients undergoing acne treatment, based on protocols described in the cited literature.
1. Patient Selection and Biopsy Collection:
-
Enroll patients with a defined severity of acne vulgaris (e.g., severe nodular acne).
-
Obtain informed consent.
-
Collect 4-mm punch biopsies from non-lesional skin (e.g., on the back) at baseline (before treatment) and at specified time points during treatment (e.g., 1 week, 8 weeks).
-
Immediately snap-freeze the biopsy samples in liquid nitrogen and store them at -80°C until RNA extraction.
2. RNA Extraction:
-
Homogenize the frozen skin biopsy tissue using a bead-based lysis system.
-
Extract total RNA using a silica column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity. RNA integrity should be high (RIN > 8) as determined by a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
3. Gene Expression Analysis (Microarray):
-
Synthesize biotin-labeled cRNA from the total RNA using an in vitro transcription kit.
-
Hybridize the labeled cRNA to a whole-genome expression microarray (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Wash, stain, and scan the arrays according to the manufacturer's protocol.
4. Bioinformatic Analysis:
-
Perform quality control checks on the raw microarray data.
-
Normalize the data using a standard algorithm (e.g., Robust Multi-array Average, RMA).
-
Identify differentially expressed genes (DEGs) between baseline and post-treatment samples using statistical analysis software (e.g., Significance Analysis of Microarrays, SAM, or using packages like limma in R).
-
Set a false discovery rate (FDR) threshold (e.g., < 0.05) to identify statistically significant changes in gene expression.
-
Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to identify significantly affected biological pathways and functions.
Mandatory Visualizations
Signaling Pathways
Caption: 13-cis-RA signaling cascade leading to key therapeutic effects in acne.
Experimental Workflow
Caption: Standardized workflow for analyzing gene expression changes in skin biopsies.
Logical Relationships
Caption: Causal chain from isotretinoin treatment to clinical acne improvement.
References
- 1. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are therapeutic effects of antiacne agents mediated by activation of FoxO1 and inhibition of mTORC1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predominant Role of mTOR Signaling in Skin Diseases with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Assessing the Safety and Efficacy of Trifarotene in the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does doxycycline work for acne? [drugs.com]
- 15. cityskinclinic.com [cityskinclinic.com]
A Comparative Guide to the Stereoisomeric Specificity of Enzymes in the Retinoid Cycle
For Researchers, Scientists, and Drug Development Professionals
The visual cycle, a critical pathway for regenerating the chromophore 11-cis-retinal, relies on a series of enzymatic reactions with remarkable stereoisomeric specificity. This guide provides a comparative analysis of the key enzymes and binding proteins involved in the retinoid cycle, focusing on their preference for different geometric isomers of retinoids. Understanding this specificity is paramount for developing therapeutic interventions for retinal diseases linked to dysfunctional visual cycle components.
Key Enzymes and Their Stereoisomeric Preferences
The retinoid cycle involves a coordinated series of enzymatic steps, each exhibiting a distinct preference for specific stereoisomers of vitamin A derivatives. This specificity ensures the efficient and unidirectional flow of retinoids to regenerate the light-sensitive chromophore.
RPE65: The All-trans to 11-cis Isomerase
RPE65, the retinal pigment epithelium-specific 65 kDa protein, is the cornerstone of the canonical visual cycle, catalyzing the conversion of an all-trans-retinyl ester to 11-cis-retinol. This isomerohydrolase exhibits a profound specificity for the all-trans isomer of its retinyl ester substrate. Pulse-chase experiments have unequivocally demonstrated that all-trans-retinyl esters, not all-trans-retinol, are the direct precursors for 11-cis-retinol synthesis[1][2].
The high specificity of RPE65 is reflected in its binding affinities for different retinoid isomers. Purified RPE65 binds to all-trans-retinyl palmitate with a dissociation constant (KD) in the picomolar range, indicating an extremely high affinity. In contrast, its affinity for 11-cis-retinyl palmitate, 11-cis-retinol, and all-trans-retinol is significantly lower, with KD values in the nanomolar range[3].
Retinol Dehydrogenases (RDHs): A Tale of Two Isomers
Retinol dehydrogenases are a family of enzymes responsible for the oxidation and reduction of retinols and retinaldehydes. Their stereospecificity is crucial for maintaining the correct isomeric forms of retinoids in both the photoreceptor outer segments and the retinal pigment epithelium (RPE).
-
RDH8 (prRDH): Found in photoreceptor outer segments, RDH8 is highly selective for all-trans-retinaldehyde, catalyzing its reduction to all-trans-retinol.[4] This specificity is vital to prevent the reduction of the essential 11-cis-retinaldehyde before it can bind to opsin.[4]
-
RDH5 (11-cis-RDH): Primarily located in the RPE, RDH5 displays a strong preference for 11-cis-retinol, oxidizing it to 11-cis-retinaldehyde, the final step in chromophore regeneration.[4][5] It shows the highest specificity for 11-cis-retinal, followed by 13-cis-retinal and 9-cis-retinal.[6]
-
RDH11: This enzyme exhibits dual substrate specificity, capable of acting on both cis- and trans-retinoids.[6] Its presence helps explain the minor phenotype observed in individuals with mutations in RDH5.[3][7]
-
RDH12: Also displaying dual-substrate specificity, RDH12 is found in photoreceptors and can reduce all-trans-retinal and oxidize 11-cis-retinol.[8] Mutations in RDH12 are associated with Leber congenital amaurosis.[4]
-
RDH14: This enzyme can catalyze the reduction of all-trans-, 9-cis-, 11-cis-, and 13-cis-retinal isomers, with the lowest activity towards the 13-cis form.[6]
The stereospecificity of these dehydrogenases also extends to the hydride transfer from their nicotinamide cofactors (NADH or NADPH). For instance, the reduction of all-trans-retinal in rod outer segments is pro-S-selective with respect to NADPH, yielding pro-R-all-trans-retinol.[9] Conversely, the oxidation of 11-cis-retinol by 11-cis-RDH is pro-S-specific for both the retinol substrate and the NADH cofactor.[9]
Lecithin:Retinol Acyltransferase (LRAT): Esterification of All-trans-Retinol
LRAT is responsible for the esterification of all-trans-retinol to form all-trans-retinyl esters, the substrate for RPE65. This enzyme demonstrates a strong preference for the all-trans isomer of retinol.[10][11] This specificity is critical for trapping retinol within the RPE and channeling it into the visual cycle.
Retinal G Protein-Coupled Receptor (RGR) Opsin: A Photic Isomerase
RGR-opsin, found in the RPE and Müller cells, functions as a photoisomerase. In the dark, it preferentially binds all-trans-retinal.[12][13] Upon light absorption, it catalyzes the conversion of the bound all-trans-retinal to 11-cis-retinal.[12][13][14] This process is thought to contribute to chromophore regeneration, particularly under bright light conditions.[15][16]
Retinoid-Binding Proteins: Chaperones of the Visual Cycle
Retinoid-binding proteins play a crucial role in solubilizing and protecting the hydrophobic retinoid molecules, as well as presenting them to the appropriate enzymes.
Cellular Retinaldehyde-Binding Protein (CRALBP)
CRALBP, present in the RPE and Müller cells, exhibits a high affinity for 11-cis-retinoids, specifically 11-cis-retinal and 11-cis-retinol.[6][12][17] It is thought to accept 11-cis-retinol from RPE65 and present it as a substrate to 11-cis-RDH (RDH5).[6] CRALBP's high specificity for the 11-cis isomer is crucial for preventing its isomerization back to the all-trans form and protecting it from non-specific enzymatic reactions.[6]
Interphotoreceptor Retinoid-Binding Protein (IRBP)
IRBP is a large glycoprotein secreted into the interphotoreceptor matrix, the space between the photoreceptors and the RPE. It functions as a shuttle, transporting retinoids between these two cell layers.[1][18][19] IRBP has multiple binding sites and can accommodate various retinoid isomers. However, it displays a higher binding affinity for 11-cis-retinaldehyde and all-trans-retinol, the two retinoids that need to be transported between the RPE and photoreceptors.[9]
Quantitative Comparison of Stereoisomeric Specificity
The following tables summarize the available quantitative data on the interaction of key retinoid cycle proteins with different retinoid stereoisomers.
| Enzyme/Protein | Ligand | Dissociation Constant (KD) | Reference |
| RPE65 | all-trans-retinyl palmitate | 20 pM | [3] |
| 11-cis-retinyl palmitate | 14 nM | [3] | |
| 11-cis-retinol | 3.8 nM | [3] | |
| all-trans-retinol | 10.8 nM | [3] | |
| IRBP | 11-cis-retinaldehyde | Higher Affinity | [9] |
| all-trans-retinol | High Affinity | [9] | |
| all-trans-retinaldehyde | Lower Affinity | [9] | |
| 11-cis-retinol | Lowest Affinity | [9] |
| Enzyme | Substrate | Initial Rate/Activity | Reference |
| RPE65 | all-trans-retinyl ester | 2.9 pmol/min/mg of RPE65 | [20] |
| Rate of 11-cis-retinal formation: 2.1 pmol/min | [13] |
Experimental Protocols
Accurate assessment of enzyme activity and specificity is fundamental to retinoid cycle research. Below are detailed methodologies for key experiments.
RPE65 Isomerase Activity Assay
This assay measures the conversion of all-trans-retinyl esters to 11-cis-retinol.
Materials:
-
Homogenates of RPE cells or cells expressing RPE65 and LRAT.
-
Substrate: all-trans-retinol (radiolabeled or non-radiolabeled) or all-trans-retinyl palmitate.
-
Bovine serum albumin (BSA).
-
Reaction buffer (e.g., 10 mM Bis-Tris propane, pH 7.5).
-
Hexane and Methanol for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with a normal-phase column.
Procedure:
-
Prepare RPE homogenates or cell lysates containing RPE65. If using all-trans-retinol as a substrate, ensure the presence of active LRAT to generate the all-trans-retinyl ester in situ.
-
Initiate the reaction by adding the substrate to the homogenate in the reaction buffer containing BSA.
-
Incubate the reaction mixture at 37°C in the dark for a specified time.
-
Stop the reaction by adding methanol.
-
Extract the retinoids from the reaction mixture using hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Resuspend the dried retinoids in the HPLC mobile phase.
-
Analyze the retinoid composition by HPLC to quantify the amount of 11-cis-retinol produced. The identity of the retinoid peaks is confirmed by their retention times and UV-Vis spectra compared to authentic standards.
Alternative Detection: For non-radioactive assays, the product 11-cis-retinol can be detected and quantified by liquid chromatography/mass spectrometry (LC-MS/MS)[18].
Retinol Dehydrogenase (RDH) Activity Assay
This assay determines the rate of oxidation or reduction of specific retinoid isomers.
Materials:
-
Purified RDH enzyme or cell/tissue homogenates containing the RDH of interest.
-
Substrates: Specific stereoisomers of retinol or retinaldehyde.
-
Cofactors: NAD+/NADH or NADP+/NADPH, depending on the enzyme.
-
Reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Spectrophotometer or HPLC system.
Procedure:
-
Prepare a reaction mixture containing the buffer, cofactor, and enzyme source.
-
Initiate the reaction by adding the specific retinoid substrate.
-
Monitor the reaction progress by:
-
Spectrophotometry: Measure the change in absorbance at 340 nm, which corresponds to the conversion of NADH/NADPH to NAD+/NADP+.
-
HPLC: At different time points, stop the reaction and extract the retinoids. Analyze the substrate consumption and product formation by HPLC.
-
-
Calculate the initial reaction velocity from the linear phase of the reaction.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Retinoid Cycle and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex interactions within the retinoid cycle and the steps involved in a typical enzyme assay.
Caption: The canonical retinoid visual cycle.
Caption: Workflow for an RPE65 isomerase activity assay.
References
- 1. Interphotoreceptor retinoid-binding protein (IRBP). Molecular biology and physiological role in the visual cycle of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPE65 operates in the vertebrate visual cycle by stereospecifically binding all-trans-retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amedeolucente.it [amedeolucente.it]
- 6. Effects of deficiency in the RLBP1-encoded visual cycle protein CRALBP on visual dysfunction in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemistry and stereoselectivity of cellular retinaldehyde-binding protein from bovine retina [inis.iaea.org]
- 8. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoid specificity of interphotoreceptor retinoid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. 11-cis-retinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Retinoids in the visual cycle: role of the retinal G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular retinaldehyde-binding protein ligand interactions. Gln-210 and Lys-221 are in the retinoid binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 13-cis-Retinol: A Procedural Guide
The proper handling and disposal of 13-cis-Retinol, a derivative of Vitamin A, are critical in a laboratory setting to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, outlining the necessary safety measures, spill containment, and disposal procedures.
Immediate Safety and Handling
When handling this compound, stringent adherence to safety protocols is mandatory to prevent exposure. This compound may cause irritation to the skin, eyes, and respiratory system and is a known teratogen, potentially causing harm to an unborn child.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against dust particles and splashes. |
| Hand Protection | Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] | Prevents direct skin contact. |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is essential.[3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for managing spills.[2][4] | Prevents inhalation of dust, which can cause respiratory irritation.[5] |
Spill and Leak Containment Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.
Experimental Protocol: Spill Cleanup
-
Evacuate & Secure: Keep unnecessary personnel away from the spill area.[3] Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1 before approaching the spill.
-
Contain Spillage: Prevent the spilled material from entering drains, sewers, or water courses.[4][6]
-
Clean-Up (Dry Spill):
-
Clean-Up (Solution):
-
Absorb the spill with an inert material such as sand, sawdust, or earth.[7]
-
-
Collect Waste: Place the swept or absorbed material into a suitable, sealed, and clearly labeled container for disposal.[5]
-
Decontaminate Area: Clean the surface thoroughly with soap and water to remove any residual contamination.[5][7] Collect all wash water for treatment and disposal; do not allow it to enter drains.[2]
Proper Disposal Procedures for this compound
Disposal of this compound and its associated waste must comply with all federal, state, and local environmental regulations.[6] Improper disposal, such as flushing down a toilet, is not acceptable.[8]
Step-by-Step Disposal Guidance
-
Identify as Hazardous Waste: this compound should be treated as hazardous waste.[2][9]
-
Package Waste: Place excess or expired this compound and any contaminated materials (e.g., PPE, spill cleanup supplies) in a suitable, tightly closed, and clearly labeled container for disposal.[5]
-
Engage a Licensed Professional: Offer the surplus and non-recyclable material to a licensed hazardous material disposal company.[3][6] Do not attempt to dispose of the material through standard waste streams.
-
Consider Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber, which is a common method for this type of chemical waste.[3]
-
Documentation: Maintain records of disposal in accordance with institutional and regulatory requirements.
Disposal of Contaminated Packaging
Empty containers may retain product residue.[2] These should be handled in the same manner as the substance itself.[9] Puncture containers to prevent reuse and dispose of them through an authorized waste management service.[2]
Emergency First-Aid Protocols
In case of accidental exposure, immediate first-aid is crucial. Show the Safety Data Sheet (SDS) to the attending medical professional.[1][3]
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Consult a doctor if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][5] |
Quantitative Hazard Data
Understanding the toxicity of a substance is key to appreciating the importance of proper handling.
Table 3: Acute Toxicity Data for 13-cis-Retinoic Acid
| Route | Species | LD50 Value |
| Oral | Mouse | 3389 mg/kg |
| Intraperitoneal | Rat | 901 mg/kg[2] |
| Intraperitoneal | Mouse | 138 mg/kg[2] |
| Oral | Rabbit | 1960 mg/kg[2] |
Procedural Workflow Visualization
To clarify the disposal process, the following diagram illustrates the logical steps from initial assessment to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 13-cis-Retinoic acid(4759-48-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. isotope.com [isotope.com]
- 7. paulaschoice.com [paulaschoice.com]
- 8. Practical Advice for Storing and Handling Tretinoin Cream - Generic Retin-A 45gm | MintRx Blog - Health & Wellness Insights [mintrx.com]
- 9. carlroth.com [carlroth.com]
Comprehensive Safety and Handling Guide for 13-cis-Retinol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for the handling of 13-cis-Retinol. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Isotretinoin, is a hazardous substance that requires careful handling to avoid personal contact, including inhalation and skin absorption.[1] It is irritating to the eyes, respiratory system, and skin and may cause harm to an unborn child.[1][2][3]
Recommended Personal Protective Equipment:
A summary of the necessary PPE is provided in the table below. Always inspect PPE prior to use to ensure its integrity.[4]
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tightly fitting safety goggles or a face shield with safety glasses. | Conforming to EN 166 (EU) or NIOSH (US) standards.[2][4] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[1][4] | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[4] | Appropriate for the tasks being performed to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dust is generated.[1][2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
2.1. Pre-Handling Preparations:
-
Obtain Special Instructions: Read and understand all safety precautions before handling the substance.[2][5]
-
Ventilation: Ensure adequate ventilation, preferably by using a chemical fume hood.[4][6]
-
Emergency Equipment: Confirm that safety showers and eyewash stations are readily accessible and in working order.[2]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste disposal containers, before starting work.
2.2. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Inert Atmosphere: Handle the substance under an inert atmosphere, as it may be sensitive to air.[6]
-
Avoid Dust Generation: Use procedures that do not generate dust.[1] If weighing the solid form, do so carefully within the fume hood.
-
Avoid Personal Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[1][6]
-
No Ingestion or Inhalation: Do not ingest or inhale the substance.[6]
2.3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5][6]
-
Remove PPE: Remove PPE carefully to avoid skin contact.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][5]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][6] For long-term storage, deep freeze (below -20°C) is recommended.[6]
Emergency and First-Aid Procedures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect excess and expired materials in a suitable, labeled container for hazardous waste.
-
Licensed Disposal Company: Offer the waste material to a licensed hazardous material disposal company.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2][4]
-
Environmental Precautions: Prevent the material from being discharged into drains, water courses, or onto the ground.[4][5]
Quantitative Toxicological Data
The following table summarizes the acute toxicity data for 13-cis-Retinoic Acid.
| Test | Species | Dose |
| Oral LD50 | Mouse | 3389 mg/kg |
| Oral LD50 | Rat | >4 g/kg |
| Intraperitoneal LD50 | Rat | 901 mg/kg |
| Oral TDLo | Human (woman) | 2400 µg/kg (22-24 days pregnant) |
| Oral TDLo | Human (man) | 7 mg/kg (7 days pre-conception) |
| Data sourced from TCI Safety Data Sheet[3] |
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
